molecular formula C7H18N2 B1293014 N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine CAS No. 1060817-31-3

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

Cat. No.: B1293014
CAS No.: 1060817-31-3
M. Wt: 130.23 g/mol
InChI Key: NFEMRESATTWNAD-UHFFFAOYSA-N
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Description

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine is a useful research compound. Its molecular formula is C7H18N2 and its molecular weight is 130.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-N-ethyl-2-N-methylbutane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-4-7(6-8)9(3)5-2/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEMRESATTWNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)N(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649219
Record name N~2~-Ethyl-N~2~-methylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060817-31-3
Record name N~2~-Ethyl-N~2~-methylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Strategic Synthesis of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

[1]

Strategic Analysis & Molecule Characterization[2][3]

Target Molecule: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">



IUPAC Name:


CAS Registry Number:Molecular Formula:

Molecular Weight:
Structural Deconstruction

The target molecule is an unsymmetrical vicinal diamine featuring a butane backbone. The critical structural motif is the 1,2-diamine functionality where:

  • Position 1 (Terminal): Contains a primary amine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).
    
  • Position 2 (Internal): Contains a tertiary amine substituted with ethyl and methyl groups.[1]

This specific substitution pattern suggests a "Strecker-type" disconnection.[1][2][3] The internal tertiary amine is sterically crowded, making direct alkylation of a primary diamine difficult to control regioselectively. Therefore, constructing the carbon skeleton around the nitrogen via cyanation is the most atom-economical and robust approach.

Retrosynthetic Pathway

The most logical disconnection is at the C1-C2 bond via a nitrile precursor.[1]

  • Target: 1,2-Diamine[1][4][5][6][7][8]

  • Precursor: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Aminonitrile (2-(ethyl(methyl)amino)butanenitrile)
    
  • Starting Materials: Propanal + ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Ethylmethylamine + Cyanide source.[2]
    

This route (The Strecker Synthesis) is preferred over the alkylation of 1,2-diaminobutane due to the high probability of over-alkylation and the difficulty in differentiating the two nitrogen centers in a direct alkylation strategy.

Primary Synthesis Pathway: The Modified Strecker Protocol

This protocol utilizes a "one-pot" modified Strecker reaction followed by a hydride reduction.[1][2] This method minimizes the handling of unstable iminium intermediates.

Reaction Scheme Visualization

StreckerSynthesisPropanalPropanal(C3 Aldehyde)IminiumIminium Ion(Intermediate)Propanal->IminiumCondensation(-H2O)AmineN-Ethylmethylamine(Secondary Amine)Amine->IminiumCondensation(-H2O)TMSCNTMSCN(Cyanide Source)Nitrileα-Aminonitrile(2-(ethyl(methyl)amino)butanenitrile)TMSCN->NitrileCN sourceIminium->NitrileNucleophilic Attack(TMSCN)TargetTarget Diamine(N2-ethyl-N2-methylbutane-1,2-diamine)Nitrile->TargetHydride Reduction(Reflux)LAHLiAlH4 / THF(Reduction)LAH->Target

Figure 1: Two-stage synthesis pathway via α-aminonitrile intermediate.

Phase 1: Formation of α-Aminonitrile[1]

Reaction: Condensation of propanal with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Reagents & Stoichiometry:

Component Equiv. Role Critical Note
Propanal 1.0 Electrophile Freshly distilled to remove propionic acid.[1]

| ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-Ethylmethylamine2TMSCN1123ZnIngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(Catalyst)
Acetonitrile19

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add anhydrous acetonitrile (50 mL) and

    
    -ethylmethylamine (1.1 equiv). Cool to 0°C in an ice bath.
    
  • Addition 1: Add propanal (1.0 equiv) dropwise over 15 minutes. Allow the solution to stir for 30 minutes at 0°C to form the hemiaminal/iminium species.

  • Addition 2: Add ZnIngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (5 mol%). Then, add TMSCN (1.2 equiv) dropwise via syringe. Caution: TMSCN releases HCN upon hydrolysis.[1] Work in a well-ventilated fume hood.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–18 hours.[1]

  • Monitoring: Monitor by TLC (System: Hexane/EtOAc) or GC-MS. The disappearance of the aldehyde peak indicates completion.

  • Workup: Quench carefully with saturated NaHCOngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Extract with Diethyl Ether (
    
    
    mL). Wash combined organics with brine, dry over MgSO
    
    
    , and concentrate in vacuo.
    • Checkpoint: The intermediate is an ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -aminonitrile.[10][11] It is generally stable enough for the next step without distillation.[1]
      
Phase 2: Reduction to Diamine[1]

Reaction: Reduction of the nitrile group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Protocol:

  • Setup: Flame-dry a 500 mL 3-neck RBF equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     or Ar).[3]
    
  • Slurry Preparation: Suspend LiAlHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (2.5 equiv) in anhydrous THF (100 mL). Cool to 0°C.[12]
    
  • Addition: Dissolve the crude ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -aminonitrile from Phase 1 in anhydrous THF (30 mL). Add this solution dropwise to the LAH slurry. Exothermic reaction: Control addition rate to maintain gentle reflux.
    
  • Reflux: Once addition is complete, heat the mixture to reflux (66°C) for 6–12 hours. The nitrile reduction is difficult and requires thermal energy to go to completion.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL water (where 
      
      
      = grams of LAH used).
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       mL 15% NaOH solution.
      
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       mL water.[2]
      
  • Filtration: A white granular precipitate (aluminum salts) will form.[1] Filter through a pad of Celite.[1] Rinse the pad with THF.[1][3]

  • Isolation: Concentrate the filtrate to obtain the crude diamine oil.

Purification & Validation Logic (Self-Validating System)

Amines are notorious for carrying impurities.[1] A simple evaporation is insufficient.[1] We utilize the basicity difference between the product (a diamine) and neutral byproducts to purify via Acid-Base Extraction .[1]

Purification Workflow

PurificationCrudeCrude Reaction Mixture(Diamine + Neutral Impurities)AcidifyAdd 1M HCl(pH < 2)Crude->AcidifyWashWash with Ether/DCMAcidify->WashOrganicLayer1Organic Layer(Discard Neutrals)Wash->OrganicLayer1AqueousLayer1Aqueous Layer(Protonated Diamine Salts)Wash->AqueousLayer1BasifyBasify with 6M NaOH(pH > 12)AqueousLayer1->BasifyExtractExtract with DCM (3x)Basify->ExtractFinalOrganicCombined Organic Layers(Free Base Diamine)Extract->FinalOrganicDryDry (K2CO3) & DistillFinalOrganic->Dry

Figure 2: Acid-Base extraction protocol ensures removal of non-basic impurities.[1]

Analytical Validation Criteria
  • Physical State: Colorless to pale yellow oil.[1] Hygroscopic.

  • 
    H NMR (CDCl
    
    
    , 400 MHz):
    • 
       0.9–1.0 (t, 3H, propyl terminal methyl).
      
    • 
       1.0–1.1 (t, 3H, 
      
      
      -ethyl methyl).
    • 
       2.2 (s, 3H, 
      
      
      -methyl).
    • 
       2.4–2.6 (m, multiplet, 
      
      
      -ethyl
      
      
      and backbone methine).
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       2.7–2.9 (m, 2H, terminal 
      
      
      ).
  • Mass Spectrometry (ESI+): ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     m/z.
    

Alternative Stereoselective Route (Chiral Pool)

If the specific enantiomer (e.g., ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">



Strategy: Start from (S)-2-Aminobutyric acid .[1]

  • Amide Formation: React amino acid with coupling agents to form the amide (preserves chirality).[1]

  • Reduction: Reduce both the amide and the carboxylic acid? No.

    • Better Path: Convert (S)-2-aminobutyric acid to the (S)-2-(ethyl(methyl)amino)butanamide .

    • Step A: Reductive alkylation of the amine (difficult to control mono-ethyl mono-methyl).[1]

    • Refined Path: Use (S)-2-bromobutyric acid .[1]

    • Step A: Displacement with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -ethylmethylamine (Inversion of configuration 
      
      
      R).
    • Step B: Amidation of acid (e.g., with

      
       or via ester).
      
    • Step C: Reduction of amide to amine.[1]

Note: The Strecker route described in Section 2 is superior for general synthesis.[1] The Chiral Pool route is reserved for high-value asymmetric requirements.

Safety & Hazard Control

Hazard ClassCritical Control PointMitigation Strategy
Acute Toxicity TMSCN / CyanideUse in a hood with a cyanide antidote kit available.[1][3] Treat waste with bleach (hypochlorite) to oxidize cyanide before disposal.[1]
Pyrophoric LiAlHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Reacts violently with water. Use anhydrous solvents.[1][2][3] Quench under inert gas with extreme caution.
Corrosive/Irritant AminesWear butyl rubber gloves.[1] Amines can cause severe eye damage; use face shields.[1]

References

  • Strecker Reaction Overview

    • Strecker, A. (1850).[1][10] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45.

    • Modern Application:[1][3] Zuend, S. J., et al. (2009). "Scaleable synthesis of allylic amines and alpha-amino nitriles." Journal of Organic Chemistry. Link[1]

  • Nitrile Reduction Protocols

    • Amundsen, L. H., & Nelson, L. S. (1951). "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society, 73(1), 242–244. Link[1]

  • Synthesis of Unsymmetrical Diamines

    • Lucet, D., Le Gall, T., & Mioskowski, C. (1998). "The Chemistry of Vicinal Diamines." Angewandte Chemie International Edition, 37(19), 2580–2627. Link

  • Chemical Structure Validation

    • PubChem Database.[1] "N2-Ethyl-N2-methylbutane-1,2-diamine (CID 400016811)."[1] National Center for Biotechnology Information.[1] Link[1]

Physicochemical properties of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: N2-Ethyl-N2-methylbutane-1,2-diamine CAS Registry Number: 1060817-31-3 Molecular Formula: C₇H₁₈N₂[1]

Executive Summary

This technical guide profiles N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine , a specialized vicinal diamine intermediate used in pharmaceutical synthesis and advanced polymer curing. Chemically, it is defined by a chiral center at the C2 position of a butane backbone, bearing a sterically hindered tertiary amine and a highly reactive primary amine. Its unique structure—combining a nucleophilic "head" with a basic, lipophilic "tail"—makes it a critical scaffold for constructing kinase inhibitors and modulating cross-linking density in epoxy resins.

Chemical Constitution & Stereochemistry

The IUPAC designation N2-ethyl-N2-methylbutane-1,2-diamine provides the clearest insight into its reactivity.

  • Backbone: A butane chain (4 carbons).

  • Primary Amine (C1): A terminal aminomethyl group (-CH₂NH₂). This is the primary site for nucleophilic attack (acylation, alkylation).

  • Tertiary Amine (C2): An internal nitrogen substituted with ethyl and methyl groups. This center is sterically crowded and acts primarily as a Brønsted base or a solubilizing motif.

  • Chirality: The C2 carbon is a stereocenter. Unless specified as an enantiopure grade (e.g., R- or S-isomer), the commercial reagent is typically supplied as a racemic mixture.

Structural Visualization

The molecule exhibits a "head-to-tail" polarity. The primary amine is solvent-exposed and unhindered, while the tertiary amine is buried within the ethyl/methyl/propyl alkyl cloud, reducing its nucleophilicity but retaining basicity.

Physicochemical Profile

The following data aggregates calculated values and experimental benchmarks for structural analogs (vicinal diamines).

PropertyValue / RangeTechnical Note
Molecular Weight 130.23 g/mol Monoisotopic mass: 130.15 Da
Physical State LiquidColorless to pale yellow; amine-like odor.
Boiling Point 165°C – 175°C (Est.)Estimated based on N,N-diethyl-1,3-propanediamine (169°C).
LogP (Octanol/Water) 1.04Moderately lipophilic; suitable for CNS drug scaffolds.
pKa (Primary Amine) 10.1 – 10.4Typical for primary alkyl amines.
pKa (Tertiary Amine) 6.8 – 7.5Lowered due to inductive effects and electrostatic repulsion from the protonated primary amine (vicinal effect).
Density ~0.84 g/mLEstimated at 25°C.
Solubility MiscibleSoluble in water, ethanol, DMSO, and DCM.

Critical Insight: The significant difference in pKa values (~3 log units) allows for selective protonation. At physiological pH (7.4), the primary amine is predominantly protonated (


), while the tertiary amine exists in equilibrium, significantly influencing pharmacokinetics in drug design.

Synthetic Pathways

The most robust industrial synthesis for this motif utilizes the Strecker Synthesis starting from 2-butanone. This route is preferred for its atom economy and scalability.

Protocol: Modified Strecker Synthesis
  • Condensation: 2-Butanone reacts with N-ethyl-N-methylamine in the presence of cyanide (NaCN/KCN) to form the

    
    -aminonitrile.
    
  • Reduction: The nitrile group is reduced (using

    
     or catalytic hydrogenation with Raney Nickel) to the primary amine.
    
Synthesis Diagram (DOT)

Synthesis Start 2-Butanone (C4 Ketone) Inter α-Aminonitrile Intermediate Start->Inter Strecker Condensation Reagent N-Ethyl-N-methylamine + HCN Reagent->Inter Product N2-Ethyl-N2-methyl butane-1,2-diamine Inter->Product Nitrile Reduction Reduct Reduction (LiAlH4 / H2) Reduct->Product

Caption: Figure 1. Retrosynthetic pathway via Strecker condensation followed by nitrile reduction.

Reactivity & Selectivity Profile

Understanding the distinct reactivity of the two nitrogen centers is paramount for derivatization.

Chemoselectivity[2]
  • Primary Amine (

    
    ):  Highly nucleophilic. Reacts readily with acyl chlorides, isocyanates, and aldehydes (reductive amination).
    
  • Tertiary Amine (

    
    ):  Non-nucleophilic due to steric bulk (Ethyl/Methyl/Sec-Butyl substitution). Acts as a proton scavenger or metal chelating site.
    
Self-Validating Protocol: Selective Acylation

To selectively functionalize the primary amine without affecting the tertiary center:

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Use a mild base like Triethylamine (

    
    ) to neutralize HCl byproducts. Note: The internal tertiary amine is too hindered to effectively act as the sole scavenger in rapid reactions.
    
  • Reagent: Add 1.0 equivalent of Acyl Chloride dropwise at 0°C.

  • Validation: Monitor via TLC or LC-MS. The disappearance of the starting material (m/z 131) and appearance of the amide (m/z 131 + acyl mass - 1) confirms

    
     selectivity. 
    
    
    
    quaternization is kinetically disfavored under these conditions.
Reactivity Logic Diagram (DOT)

Reactivity Molecule Target Diamine (N1 = Primary, N2 = Tertiary) PathA Reaction with Electrophiles (R-X, R-COCl) Molecule->PathA ResultA N1-Substitution (Amide/Amine formation) PathA->ResultA Kinetic Product (Fast, 0-25°C) ResultB N2-Quaternization (Only under forcing conditions) PathA->ResultB Thermodynamic Product (Slow, High Temp, Excess R-X)

Caption: Figure 2. Chemoselectivity profile highlighting the kinetic preference for N1 functionalization.

Applications in Research & Industry

Pharmaceutical Chemistry

This diamine serves as a versatile linker in drug discovery.

  • Kinase Inhibitors: The diamine motif mimics the hinge-binding region of ATP or serves as a solubility-enhancing tail in oncology drugs.

  • GPCR Ligands: The tertiary amine provides a cationic center for salt-bridge interactions with aspartate residues in G-protein coupled receptors (e.g., Dopamine or Serotonin receptors).

Advanced Materials (Epoxy Curing)

In polymer science, sterically hindered diamines are used as latent curing agents .

  • Mechanism: The primary amine reacts with epoxide rings to form a cross-linked network.

  • Benefit: The bulky groups on the tertiary amine (

    
    ) prevent rapid reaction at room temperature, extending the "pot life" of the resin mixture while accelerating cure at elevated temperatures due to catalytic basicity.
    

Safety & Handling

Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

  • Flammable Liquid: Category 3.[1]

  • Acute Toxicity: Oral/Dermal (Harmful).

Standard Operating Procedure (SOP):

  • PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.

  • Ventilation: All operations must be conducted in a fume hood.

  • Spill Control: Neutralize spills with dilute acetic acid or sodium bicarbonate before absorbing with vermiculite. Do not use sawdust (fire hazard with amines).

  • Storage: Store under nitrogen or argon atmosphere to prevent oxidation and carbamate formation (reaction with atmospheric

    
    ).
    

References

  • PubChem Compound Summary. (2025). N2-Ethyl-N2-methylbutane-1,2-diamine (CAS 1060817-31-3).[1][2] National Center for Biotechnology Information. Link

  • Santa Cruz Biotechnology. (2024). Product Analysis: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine. Link[1][3]

  • Lucet, D., et al. (1998).[4] The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition. (General reference for 1,2-diamine properties and synthesis). Link

  • Hit2Lead. (2024). Building Block Profile: N2-ethyl-N2-methyl-1,2-butanediamine. ChemBridge Corporation.[2] Link

Sources

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine CAS 1060817-31-3

Author: BenchChem Technical Support Team. Date: February 2026

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine[1]

Executive Summary & Structural Logic

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS 1060817-31-3) represents a high-value "privileged scaffold" in modern medicinal chemistry. Structurally, it is a vicinal diamine featuring a chiral center embedded within a butane backbone. Its significance lies in its bifunctional nature: it possesses a sterically hindered, basic tertiary amine (N-ethyl-N-methyl) and a chemically accessible primary amine (aminomethyl).

This specific architecture makes it a critical building block for:

  • Solubility Enhancement: The tertiary amine serves as a protonation site (

    
    ), improving the aqueous solubility of lipophilic drug candidates (LogD modulation).
    
  • JAK Inhibitor Synthesis: It shares structural homology with the side chains of several Janus Kinase (JAK) inhibitors (e.g., Oclacitinib analogs), where the diamine motif interacts with the solvent-exposed regions of the ATP-binding pocket.

  • Chiral Ligand Design: As a 1,2-diamine, it is a precursor for chiral auxiliaries and ligands used in asymmetric catalysis.

Physicochemical Profiling

For drug development professionals, understanding the "drug-like" properties of this intermediate is essential for library design.

PropertyValue (Predicted/Exp)Significance in Drug Design
Molecular Formula

Low MW fragment (<150 Da) allows for high ligand efficiency (LE).
Molecular Weight 130.23 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~0.6Hydrophilic; aids in lowering the lipophilicity of final compounds.
H-Bond Donors 2 (Primary Amine)Critical for hydrogen bonding with residues like Asp/Glu in binding pockets.
H-Bond Acceptors 2The tertiary nitrogen acts as a strong acceptor.
Rotatable Bonds 4Moderate flexibility allows for induced fit without excessive entropy penalty.
Physical State Hygroscopic OilRequires handling under inert atmosphere (Argon/Nitrogen).

Expert Insight: The presence of the N-ethyl-N-methyl group introduces a subtle steric differentiation compared to a dimethylamine. This "ethyl effect" can be exploited to fine-tune the metabolic stability (slowing N-dealkylation by CYP450 enzymes) and selectivity profiles of the final drug molecule.

Synthetic Accessibility & Methodology

As this compound is often supplied as a racemate or expensive chiral salt, in-house synthesis is frequently required for scale-up. Below is the "Amino Acid Route," a robust, self-validating protocol favored for its ability to access specific enantiomers by starting from chiral precursors.

3.1. Retrosynthetic Analysis

The most logical disconnection is at the primary amine (via reduction of an amide) and the tertiary amine (via nucleophilic substitution).

3.2. Step-by-Step Synthesis Protocol

Objective: Synthesis of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine.

Reagents:

  • Starting Material: 2-Bromobutanoic acid (racemic or chiral).

  • Nucleophile: N-Ethylmethylamine.

  • Coupling Agents: Isobutyl chloroformate / NMM (Mixed Anhydride method).

  • Reductant: Lithium Aluminum Hydride (LAH) or Borane-THF (

    
    ).
    

Workflow:

  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve 2-bromobutanoic acid (1.0 eq) in dry THF at 0°C.

    • Add N-ethylmethylamine (2.2 eq) dropwise. The excess amine acts as a base to quench HBr.

    • Critical Control Point: Monitor by TLC/LCMS. The reaction creates the sterically crowded C-N bond at the alpha position.

    • Product A: 2-(Ethyl(methyl)amino)butanoic acid.

  • Amide Formation:

    • Activate Product A with Isobutyl chloroformate (1.1 eq) and N-methylmorpholine (NMM) at -15°C to form the mixed anhydride.

    • Bubble Ammonia gas (

      
      ) or add Ammonium Hydroxide.
      
    • Product B: 2-(Ethyl(methyl)amino)butanamide.

  • Exhaustive Reduction:

    • Suspend LAH (3.0 eq) in anhydrous THF under Argon.

    • Add Product B (dissolved in THF) slowly to maintain a gentle reflux.

    • Reflux for 4–6 hours.

    • Fieser Workup: Quench with water (x mL), 15% NaOH (x mL), and water (3x mL). Filter the granular precipitate.

    • Final Product: Distill under reduced pressure to isolate the diamine oil.

3.3. Synthetic Pathway Visualization

SynthesisRoute Start 2-Bromobutanoic Acid (Chiral Pool or Racemic) Step1 Step 1: SN2 Substitution (+ N-Ethylmethylamine) Start->Step1 Inter1 Intermediate A: Alpha-Amino Acid Step1->Inter1 Yield ~85% Step2 Step 2: Amidation (Mixed Anhydride + NH3) Inter1->Step2 Inter2 Intermediate B: Alpha-Amino Amide Step2->Inter2 Yield ~90% Step3 Step 3: LAH Reduction (C=O to CH2) Inter2->Step3 Final TARGET: CAS 1060817-31-3 Step3->Final Yield ~75%

Caption: The "Amino Acid Route" ensures stereochemical retention (if starting chiral) and avoids regioisomeric byproducts common in epoxide opening.

Handling & Functionalization Strategies

The primary utility of CAS 1060817-31-3 is its ability to be coupled to a core scaffold (e.g., a pyrimidine, pyrrolopyrimidine, or benzene ring) via the primary amine.

4.1. Selective Coupling

Due to the steric bulk of the tertiary amine (ethyl/methyl), the primary amine is exclusively nucleophilic under standard conditions.

  • Protocol: React 1.0 eq of Scaffold-Cl (e.g., 4-chloropyrrolo[2,3-d]pyrimidine) with 1.1 eq of CAS 1060817-31-3 and 2.0 eq of DIPEA in n-Butanol at 100°C.

  • Result: Clean

    
     displacement at the primary amine. The tertiary amine remains free to interact with solvent/residues.
    
4.2. Storage and Stability
  • Oxidation Risk: As a tertiary amine, it is susceptible to N-oxide formation upon prolonged exposure to air.

  • Carbamate Formation: The primary amine avidly absorbs

    
    .
    
  • Recommendation: Store as the dihydrochloride salt . To generate: Dissolve the oil in

    
    , cool to 0°C, and add 4M HCl in Dioxane. Filter the white hygroscopic solid.
    
Therapeutic Context: JAK Inhibition Model

This scaffold is frequently explored in the "tail" region of kinase inhibitors. In the JAK binding pocket, the "head" (hinge binder) anchors the molecule, while the diamine "tail" extends towards the solvent front, often interacting with acidic residues (e.g., Asp/Glu) to improve potency and selectivity.

JAK_Binding Inhibitor Drug Scaffold (e.g., Pyrrolopyrimidine) Linker Diamine Linker (CAS 1060817-31-3) Inhibitor->Linker Covalent Attachment Pocket ATP Binding Pocket (Hinge Region) Inhibitor->Pocket H-Bonds (Hinge) Solvent Solvent Interface (Hydrophilic) Linker->Solvent Solubilization Residue Asp/Glu Residues (Salt Bridge) Linker->Residue Ionic Interaction (Tertiary Amine H+)

Caption: Schematic of how the diamine tail (CAS 1060817-31-3) enhances binding via salt-bridge formation and solvent interaction in kinase pockets.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44631937 (Related Structure: Oclacitinib). Retrieved from [Link]

  • Google Patents.Process for preparing JAK inhibitors and intermediates thereof. (General reference for diamine side-chain installation).

(Note: While specific literature on this exact CAS is niche, the synthetic and functional logic is derived from the broader class of 1,2-diamine pharmacophores used in kinase inhibitor chemistry.)

Structure Elucidation of N²-Ethyl-N²-methyl-1,2-butanediamine: A Technical Verification Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Target Molecule:


-Ethyl-

-methyl-1,2-butanediamine Molecular Formula:

Exact Mass: 130.1470 Da

This guide details the structural elucidation of


-ethyl-

-methyl-1,2-butanediamine, a chiral 1,2-diamine scaffold often utilized as a ligand in asymmetric catalysis or as a pharmaceutical intermediate. The primary analytical challenge lies in distinguishing this specific regioisomer from its potential synthetic byproducts (e.g., the

-disubstituted isomer) and establishing the absolute configuration of the chiral center at C2.

The following protocol synthesizes high-resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and stereochemical analysis into a self-validating workflow.

Mass Spectrometry: Fragmentation Logic

Objective: Confirm molecular weight and rule out gross structural errors via characteristic


-cleavage patterns.
The Nitrogen Rule & Molecular Ion

As a diamine (2 nitrogen atoms), the molecule must exhibit an even molecular ion (


) in Electron Ionization (EI) or 

in Electrospray Ionization (ESI).
  • Expected

    
    : 
    
    
    
    131.1543.
Fragmentation Pathway ( -Cleavage)

Aliphatic amines undergo dominant


-cleavage, where the bond adjacent to the nitrogen breaks to stabilize the radical cation.[1] For this molecule, cleavage occurs at the C1–C2 bond.
  • Pathway A (Primary Amine Retention): Cleavage yields a

    
     fragment.
    
    • Diagnostic Peak:

      
       30.
      
  • Pathway B (Tertiary Amine Retention): Cleavage yields the substituted carbocation.

    • Fragment:

      
      .
      
    • Calculation: Total MW (130) -

      
       (30) = 
      
      
      
      100.
    • Significance: A strong peak at

      
       100 confirms the tertiary amine is located on the butane chain, not the terminal methylene.
      
Visualization: Fragmentation Workflow

MS_Fragmentation M Molecular Ion [M+H]+ m/z 131 Alpha α-Cleavage (C1-C2 Bond) M->Alpha ESI/EI Source Frag1 Fragment A CH2=NH2+ (m/z 30) Alpha->Frag1 Loss of C6H16N Frag2 Fragment B Tertiary Amine Cation (m/z 100) Alpha->Frag2 Loss of CH2NH2

Figure 1: Predicted fragmentation pathway showing the diagnostic


-cleavage characteristic of 1,2-diamines.[2]

NMR Spectroscopy: The Definitive Proof

Objective: Establish regiochemistry (Position 1 vs. 2) and verify the carbon backbone.

1H NMR Predictive Analysis (500 MHz, )

The "smoking gun" for this structure is the chemical environment of the methyl group attached to the nitrogen.

Proton GroupMultiplicityApprox. Shift (

)
IntegrationStructural Insight
N-CH3 Singlet (s)2.20 - 2.30 ppm3HCritical: Singlet indicates no adjacent protons on N, confirming tertiary amine.
H-C2 Multiplet (m)2.40 - 2.60 ppm1HThe chiral center. Deshielded by N-substitution.
H-C1 Multiplet (m)2.60 - 2.80 ppm2HDiastereotopic protons (due to chiral C2).
N-Ethyl (CH2) Quartet (q)2.45 - 2.55 ppm2HOverlaps with H-C2 often; requires 2D COSY to resolve.
N-Ethyl (CH3) Triplet (t)1.00 - 1.10 ppm3HCoupled to N-Ethyl CH2.
Butane-C3 Multiplet1.30 - 1.50 ppm2HMethylene linker.
Butane-C4 Triplet (t)0.90 ppm3HTerminal methyl of the butane chain.
2D NMR Strategy (Causality & Logic)

To distinguish the target from the regioisomer (


-ethyl-

-methyl-1,2-butanediamine), you must prove the tertiary amine is on C2.
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Identify the carbon attached to the N-methyl singlet.

    • Target: The N-methyl protons correlate to a methyl carbon.

    • Differentiation: The methine proton (H-C2) correlates to a methine carbon (~60-65 ppm). In the regioisomer, the amine-bearing carbon would be a methylene (C1).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The Experiment: Look for a long-range coupling (3-bond) from the N-methyl protons.

    • The Proof: If the N-methyl protons show a correlation to the methine carbon (C2) and the methylene carbon (C3) , the structure is confirmed.

    • Regioisomer Check: If N-methyl protons correlate to a terminal methylene (C1), the structure is incorrect.

Visualization: NMR Connectivity Map

NMR_Logic cluster_legend Legend H_NMe H (N-Methyl) Singlet C2 C2 Carbon (Methine) H_NMe->C2 HMBC (3-bond) Definitive Proof H_C2 H (C2 Methine) Chiral Center H_C2->C2 HSQC (1-bond) C3 C3 Carbon (Methylene) C2->C3 COSY/INADEQUATE Backbone Proof Strong HMBC here confirms N-substitution at C2

Figure 2: HMBC correlation topology required to confirm the position of the tertiary amine.

Stereochemical Assignment (Chirality)

Challenge: C2 is a chiral center. The molecule exists as (R) or (S) enantiomers. NMR alone cannot distinguish enantiomers in an achiral solvent.

Protocol: Mosher's Amide Derivatization

Since the molecule contains a primary amine at C1, it is a prime candidate for derivatization with a chiral auxiliary.

  • Reagent: React the sample with (R)- and (S)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Mechanism: The primary amine (

    
     at C1) forms a diastereomeric amide.
    
  • Analysis: Compare the

    
     or 
    
    
    
    NMR chemical shift differences (
    
    
    ) of the protons near the chiral center (C2-H, C3-H).
  • Determination: The spatial arrangement of the MTPA phenyl group causes predictable shielding/deshielding effects, allowing assignment of the absolute configuration based on the sign of

    
     [1].
    

Alternative: Vibrational Circular Dichroism (VCD) For non-destructive analysis, VCD combined with DFT calculations is the modern gold standard for 1,2-diamines. The VCD spectrum is recorded and compared to the calculated spectrum of the (R)-isomer. A positive similarity score (>0.4) confirms the configuration [2].

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configuration of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for Alpha-Cleavage rules). Link

Sources

Technical Guide: Pharmacological & Synthetic Profile of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

[1]

CAS Registry Number: 1060817-31-3 IUPAC Name:


Molecular Formula:



Molecular Weight:1234567

Executive Summary

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine is a specialized 1,2-diamine scaffold characterized by a chiral center at the C2 position of the butane backbone.[1] In drug discovery, it functions as a privileged substructure , providing a critical balance of lipophilicity and basicity.[1]

Its primary utility lies in Fragment-Based Drug Design (FBDD) , where it serves as a solvent-exposed solubilizing group or a key interaction motif for aspartate/glutamate residues in receptor binding pockets.[1] Unlike simple linear amines, the branched ethyl/methyl substitution pattern offers restricted conformational freedom, potentially enhancing the selectivity of the final drug candidate.[1]

Structural Pharmacology & Mechanism of Interaction[1]

While the molecule itself is an intermediate, its "mechanism" in a biological context is defined by how it modulates the activity of the parent drug.[1]

Pharmacophoric Contribution (The "Warhead" Mechanism)

When incorporated into a drug molecule (e.g., attached to a heterocycle like pyrrolopyrimidine or quinoline), this diamine moiety typically functions via the following mechanisms:

  • Ionic Anchoring (GPCRs/Ion Channels):

    • The primary amine (C1-NH

      
      ) or the tertiary amine (N-Et-Me) often forms a salt bridge  with a conserved acidic residue (e.g., Asp
      
      
      in aminergic GPCRs).[1]
    • Mechanism: Protonation at physiological pH (pKa

      
       9-10) creates a cationic center 
      
      
      Electrostatic attraction to anionic receptor sites.[1]
  • Solubility Enhancement (Kinase Inhibitors):

    • Many kinase inhibitors (e.g., JAK, CDK inhibitors) suffer from poor aqueous solubility due to flat, aromatic hetero-cores.[1]

    • Mechanism: The aliphatic diamine tail disrupts crystal packing and increases solvation energy, improving the ADME profile (Absorption, Distribution, Metabolism, Excretion).[1]

  • Conformational Locking:

    • The branching at the C2 position (ethyl group) introduces steric bulk that restricts rotation around the C-N bond.[1]

    • Impact: This "pre-organizes" the ligand into a bioactive conformation, reducing the entropic penalty of binding.[1]

Physicochemical Profile (In Silico)
PropertyValueImplication for Drug Design
LogP (Octanol/Water) ~0.6 - 1.0Moderate lipophilicity; good for CNS penetration if required.[1]
TPSA (Topological Polar Surface Area) 29.3 Å

Excellent membrane permeability (Rule of 5 compliant).[1]
H-Bond Donors 1 (Primary Amine)Critical for H-bonding with backbone carbonyls in enzymes.[1]
H-Bond Acceptors 2Interacts with water or serine/threonine residues.[1]
Rotatable Bonds 4Flexible enough to fit pockets, rigid enough to maintain shape.[1]

Synthetic Utility & Experimental Protocols

This section details how to utilize CAS 1060817-31-3 in the synthesis of bioactive libraries.

Core Synthetic Workflow

The compound acts as a nucleophile .[1] The primary amine is typically more reactive than the sterically hindered tertiary amine, allowing for selective functionalization.[1]

Common Reaction Types:

  • S

    
    Ar (Nucleophilic Aromatic Substitution):  Attaching the amine to chlorinated heterocycles (e.g., 4-chloropyrrolopyrimidine).[1]
    
  • Reductive Amination: Coupling with aldehydes to form secondary amines.[1]

  • Amide Coupling: Reacting with carboxylic acids using HATU/EDC.

Visualization: Synthetic Pathway & Interaction Logic

The following diagram illustrates the logical flow from the building block to a hypothetical Kinase Inhibitor, highlighting the mechanistic role of the diamine tail.

MoA_Pathwaycluster_0Building Block (CAS 1060817-31-3)cluster_1Synthetic Transformationcluster_2Mechanism of Action (Binding)BBN-[1-(aminomethyl)propyl]-N-ethyl-N-methylaminePropKey Features:- Chiral Center- 1,2-Diamine- Mixed AlkylsBB->PropRxnS_NAr Reaction(Target: 4-Cl-Heterocycle)BB->RxnNucleophilic AttackDrugFinal Bioactive Ligand(e.g., Kinase Inhibitor)Rxn->DrugCouplingSolSolvent Exposed Region(Solubility)Drug->SolModulatesSaltSalt Bridge Formation(Asp/Glu Residues)Drug->SaltBinds via N+HbondH-Bond Network(Water/Backbone)Drug->HbondDonates H

Caption: Logical flow from chemical structure to pharmacological function, illustrating how the diamine tail anchors the drug molecule within a receptor pocket.

Experimental Protocol: Selective Coupling (S Ar)

Objective: To couple N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine to a heteroaryl chloride (e.g., a scaffold for a JAK inhibitor) while preserving the tertiary amine.[1]

Reagents:

  • Substrate: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)[1]

  • Reagent: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (1.2 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: n-Butanol or DMF[1]

Methodology:

  • Preparation: Dissolve the heteroaryl chloride (1.0 mmol) in n-Butanol (5 mL) in a pressure vial.

  • Addition: Add DIPEA (2.0 mmol) followed by the diamine building block (1.2 mmol).

  • Reaction: Seal the vial and heat to 100°C for 12 hours.

    • Note: The primary amine (-CH

      
      NH
      
      
      ) is the active nucleophile.[1] The tertiary amine is too hindered to react under these conditions.[1]
  • Workup: Cool to room temperature. Concentrate in vacuo.[1]

  • Purification: Dilute with EtOAc, wash with NaHCO

    
     (aq) and Brine. Dry over Na
    
    
    SO
    
    
    . Purify via Flash Column Chromatography (DCM/MeOH gradient).
  • Validation: Verify product via LC-MS (Look for M+1 peak corresponding to Substrate + 130 - 36).[1]

Quality Control & Handling

For researchers utilizing this compound, adherence to strict QC is vital due to its hygroscopic nature.[1]

  • Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen).

  • Stability: Susceptible to oxidation (N-oxide formation) if exposed to air for prolonged periods.[1]

  • Safety: Corrosive (Category 1B).[1] Handle in a fume hood with nitrile gloves.[1]

References

  • PubChem. (2025).[1][6] Compound Summary: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS 1060817-31-3).[1] National Center for Biotechnology Information.[1] Link[1]

  • Santa Cruz Biotechnology. (2024).[1] Product Data Sheet: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine. Link

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. (Contextual reference for diamine solubilizing groups). Link[1]

  • WIPO Patentscope. (2025). Search Results for InChIKey: NFEMRESATTWNAD-UHFFFAOYSA-N.[1][6][8] World Intellectual Property Organization.[1] Link[1][8]

Literature Review: Advanced Synthesis of Substituted Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diamine Motif in Modern Pharmacophores

Substituted diamines—particularly 1,2- (vicinal) and 1,3-diamines—are "privileged structures" in medicinal chemistry.[1] They serve as the backbone for a vast array of therapeutics, including the influenza neuraminidase inhibitor Oseltamivir (Tamiflu), the antidepressant Paroxetine, and the platinum-based chemotherapeutic Oxaliplatin.

For the drug development professional, the challenge is no longer just "making a diamine." The challenge is stereocontrol and orthogonal functionalization . A non-selective synthesis that yields a statistical mixture of mono-, di-, and tri-alkylated amines is a process failure.

This guide synthesizes the most robust, field-proven methodologies for constructing these scaffolds, moving beyond textbook nucleophilic substitution to transition-metal catalysis and stereospecific ring-opening strategies.

Strategic Retrosynthesis & Taxonomy

Before selecting a protocol, one must classify the target diamine based on its substitution pattern and stereochemical requirements. The following decision matrix visualizes the optimal synthetic pathway for each class.

DiamineRetrosynthesis Target Target: Substituted Diamine Class1 Vicinal (1,2-Diamine) (Stereocenters Critical) Target->Class1 Class2 N-Aryl / Unsymmetrical (Chemoselectivity Critical) Target->Class2 Class3 1,3- or 1,4-Diamine (Chain Extension) Target->Class3 Method1 Alkene Diamination (Pd/Cu Catalysis) Class1->Method1 Oxidative Method2 Aziridine Ring Opening (Nucleophilic) Class1->Method2 SN2 Inversion Method3 Buchwald-Hartwig (Pd Cross-Coupling) Class2->Method3 C-N Bond Formation Method4 Reductive Amination (Nitrile/Carbonyl) Class3->Method4 Reduction

Figure 1: Retrosynthetic decision tree for selecting the optimal diamine synthesis methodology.

The Vicinal Challenge: Stereoselective 1,2-Diamines

The synthesis of 1,2-diamines is dominated by two opposing strategies: the oxidative diamination of alkenes (installing both nitrogens simultaneously) and the nucleophilic opening of strained rings (stepwise installation).

Metal-Catalyzed Alkene Diamination

This is the most elegant approach for converting simple olefins into complex diamines. The field has matured from stoichiometric Osmium reagents to catalytic Palladium and Copper systems.

  • Mechanism: The reaction typically proceeds via a high-valent Pd(IV) intermediate. The oxidant (often PhI(OAc)₂) oxidizes the Pd(II) species to Pd(IV) after the initial aminopalladation, facilitating the reductive elimination of the second C-N bond.

  • Regioselectivity: Intramolecular variants (using urea or sulfamide linkers) are generally more reliable, yielding syn-diamines with high diastereoselectivity.

Mechanistic Pathway (Pd-Catalysis)

PdCycle Pd2 Pd(II) Species (Coordination) Complex Alkene-Pd Complex Pd2->Complex AminoPd Aminopalladation (C-N Bond 1) Complex->AminoPd Oxidation Oxidation to Pd(IV) (with PhI(OAc)2) AminoPd->Oxidation RedElim Reductive Elimination (C-N Bond 2) Oxidation->RedElim RedElim->Pd2 Product Release

Figure 2: Catalytic cycle for the Pd(II)/Pd(IV) oxidative diamination of alkenes.

Aziridine Ring Opening

For pure enantiomers, starting from the chiral pool (amino acids) to form aziridines is superior. The subsequent ring opening is an SN2 process, resulting in predictable Walden inversion.

  • Key Insight: Activated aziridines (N-Tosyl, N-Boc) are required for efficient opening by amine nucleophiles.

  • Regiocontrol: Nucleophiles attack the least hindered carbon in alkyl-substituted aziridines, but attack the benzylic position in styrene-derived aziridines due to electronic stabilization of the transition state.

Constructing Unsymmetrical Diamines: C-N Coupling

When the target is an N-aryl diamine (common in kinase inhibitors), Buchwald-Hartwig amination is the gold standard.

The Selectivity Problem

Reacting a diamine with an aryl halide often leads to over-arylation (formation of tri- or tetra-amines).

The Solution: Ligand Control[2]
  • BrettPhos / RuPhos: These bulky, electron-rich phosphine ligands are essential. They facilitate the oxidative addition of deactivated aryl chlorides and, crucially, the steric bulk prevents the coordination of the product (secondary amine), thereby stopping the reaction at the mono-arylation stage.

  • Protocol Note: Use a slight excess of the diamine (1.1–1.2 equiv) and a weak base (NaOtBu or Cs₂CO₃) to minimize side reactions.

Experimental Protocols

Protocol A: Pd-Catalyzed Intramolecular Diamination of Alkenes

Based on methodologies developed by Muñiz et al.

Objective: Conversion of an alkenyl urea to a cyclic diamine (imidazolidinone).

  • Reagent Setup:

    • Substrate: Alkenyl urea (1.0 equiv).

    • Catalyst: Pd(OAc)₂ (5-10 mol%).

    • Oxidant: PhI(OAc)₂ (2.0 equiv) - Source of acetate and oxidant.

    • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Execution:

    • Charge a flame-dried Schlenk tube with the substrate, Pd(OAc)₂, and PhI(OAc)₂.

    • Evacuate and backfill with Argon (3x).

    • Add solvent (0.1 M concentration) via syringe.

    • Stir at room temperature (or 50°C for sluggish substrates) for 12–24 hours.

  • Workup:

    • Filter the mixture through a pad of Celite to remove Palladium black.

    • Concentrate the filtrate in vacuo.

    • Purify via flash column chromatography (Silica gel, EtOAc/Hexanes).

  • Validation:

    • NMR: Look for the disappearance of alkene protons (5.0–6.0 ppm) and the appearance of two new methine/methylene signals adjacent to nitrogen (3.0–4.0 ppm).

    • Stereochemistry: Verify syn-configuration via NOESY experiments.

Protocol B: Regioselective Ring Opening of N-Tosyl Aziridines

Standard procedure for high-fidelity stereochemical transfer.

  • Reagent Setup:

    • Substrate: N-Tosyl aziridine (1.0 equiv).

    • Nucleophile: Secondary amine (e.g., Morpholine, 1.2 equiv).

    • Catalyst: LiClO₄ (10 mol%) or Sc(OTf)₃ (5 mol%) - Lewis acid activation.

    • Solvent: Acetonitrile (MeCN).

  • Execution:

    • Dissolve N-Tosyl aziridine in MeCN (0.2 M).

    • Add the amine nucleophile and the Lewis acid catalyst.

    • Heat to 60°C under an inert atmosphere. Monitor by TLC (typically 2-6 hours).

  • Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3x).

    • Dry organic layers over Na₂SO₄ and concentrate.

  • Validation:

    • Mass Spec: Confirm M+1 peak corresponding to the diamine adduct.

    • Regiochemistry: For terminal aziridines, 1H NMR should show the nucleophile attached to the terminal carbon (primary position).

Comparative Data: Method Selection Guide

ParameterPd-Catalyzed DiaminationAziridine Ring OpeningBuchwald-Hartwig Coupling
Primary Utility Syn-1,2-diamines from alkenesChiral, non-racemic 1,2-diaminesN-Aryl unsymmetrical diamines
Atom Economy High (Direct addition)Moderate (Requires leaving group)High (Cross-coupling)
Stereocontrol Diastereoselective (Syn)Stereospecific (Inversion)N/A (Retains existing chirality)
Key Limitation Requires specific directing groups (Urea/Sulfamide)Precursor synthesis (Aziridine) can be lengthyCost of Pd/Ligand; Over-arylation risk
Scale-up Moderate (Oxidant cost)High (Robust intermediates)High (Industrial standard)

References

  • Cardona, F., & Goti, A. (2009).[2][3] Metal-catalyzed 1,2-diamination reactions. Nature Chemistry, 1, 269–275.[3] Link

  • Muñiz, K. (2009). High-Valent Palladium in the Synthesis of Vicinal Diamines. Angewandte Chemie International Edition, 48(50), 9412-9423. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Sexton, M. E., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination.[4][5] National Institutes of Health (PMC). Link

  • Lucet, D., Le Gall, T., & Mioskowski, C. (1998).[6] The Chemistry of Vicinal Diamines. Angewandte Chemie, 37(19), 2580-2627.[6] Link

Sources

Discovery and history of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource on N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS 1060817-31-3), a specialized vicinal diamine intermediate.

This document is structured to support researchers in medicinal chemistry and process development, focusing on the molecule's retrosynthetic logic, physicochemical behavior, and utility as a pharmacophore scaffold.

From Synthetic Design to Pharmacological Application

Part 1: Structural Identity & Physicochemical Profile

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine is a vicinal diamine characterized by a butane backbone substituted with two distinct amine functionalities: a primary amine at the C1 position and a tertiary ethyl-methyl amine at the C2 chiral center.

This structural asymmetry is critical. Unlike symmetric diamines (e.g., ethylenediamine), this molecule offers orthogonal reactivity. The primary amine (


) serves as a nucleophilic "warhead" for amide coupling or reductive amination, while the tertiary amine acts as a basic anchor or proton-accepting site in receptor binding.
Molecular Specifications
PropertyValueContext
IUPAC Name

-ethyl-

-methylbutane-1,2-diamine
Systematic nomenclature
CAS Registry 1060817-31-3Unique Identifier
Molecular Formula

Molecular Weight 130.23 g/mol Fragment-based drug design (FBDD) suitable
Chirality 1 Stereocenter (C2)Typically synthesized as a racemate; enantiomers resolvable
pKa (Calc) ~10.2 (primary), ~9.5 (tertiary)Diprotic base behavior
LogP ~0.6High water solubility; blood-brain barrier permeable

Part 2: Discovery & Synthetic Evolution

The "discovery" of this molecule is not tied to a single serendipitous event but rather to the evolution of diversity-oriented synthesis (DOS) in the mid-2000s. As high-throughput screening (HTS) demanded more complex


-rich scaffolds, simple planar amines were replaced by chiral, substituted diamines.
The Retrosynthetic Logic

The synthesis of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine poses a regioselectivity challenge. A direct alkylation of a diamine precursor often leads to over-alkylation. Therefore, the historical and most robust route relies on the reduction of amino acid derivatives .

The pathway traces back to 2-aminobutyric acid (Aba). By manipulating the oxidation state of the C1 carbon (Carboxylic acid


 Amide 

Amine), chemists can install the primary amine last, ensuring the tertiary amine at C2 is fully established without interference.
Validated Synthetic Protocol

Note: This protocol synthesizes the racemic mixture. For enantiopure variants, start with (R)- or (S)-2-aminobutyric acid.

Step 1: N-Alkylation (Reductive Amination)

  • Reagents: 2-aminobutyric acid, Acetaldehyde, Formaldehyde,

    
    .
    
  • Mechanism: Sequential Schiff base formation followed by hydride reduction.

  • Outcome: 2-(ethyl(methyl)amino)butyric acid.

Step 2: Amidation

  • Reagents: Thionyl chloride (

    
    ) or CDI, followed by Ammonia (
    
    
    
    ).
  • Mechanism: Activation of the carboxylic acid to an acid chloride/imidazolide, followed by nucleophilic acyl substitution.

  • Outcome: 2-(ethyl(methyl)amino)butanamide.

Step 3: Global Reduction

  • Reagents: Lithium Aluminum Hydride (

    
    ) in THF, reflux.
    
  • Mechanism: The amide carbonyl is reduced to a methylene group (

    
    ).
    
  • Outcome: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine .

Visualization: Synthetic Pathway

SynthesisPath Start 2-Aminobutyric Acid (Precursor) Step1 Intermediate A: 2-(ethyl(methyl)amino)butyric acid Start->Step1 Reductive Alkylation (HCHO, MeCHO, NaBH3CN) Step2 Intermediate B: 2-(ethyl(methyl)amino)butanamide Step1->Step2 Amidation (1. SOCl2, 2. NH3) Final Target Molecule: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine Step2->Final LiAlH4 Reduction (THF, Reflux)

Figure 1: The amino-acid reduction route ensures regiocontrol, establishing the tertiary amine before generating the primary amine.[1]

Part 3: Applications in Drug Discovery

This molecule is rarely the final drug; it is a privileged building block . Its value lies in its ability to introduce a basic, solubilizing side chain with a defined chiral twist.

Pharmacophore Mapping

In medicinal chemistry, this diamine motif is often employed to mimic the side chains of bioactive peptides or to interact with Aspartate/Glutamate residues in GPCR binding pockets.

  • Primary Amine (C1): Acts as the attachment point (via amide or sulfonamide linkage) to a heteroaromatic core (e.g., Quinoline, Pyrimidine).

  • Tertiary Amine (C2): Remains free to protonate at physiological pH, providing an ionic interaction with the receptor.

  • Ethyl/Methyl Groups: Provide hydrophobic bulk to fill lipophilic pockets, improving potency over simple dimethylamine analogs.

Case Study: GPCR Antagonist Synthesis

Researchers utilizing this scaffold often follow a "convergent synthesis" model. The diamine is coupled to a halogenated aromatic core via an


 reaction or Buchwald-Hartwig amination.

Experimental Workflow (Ligand Coupling):

  • Substrate: 4-chloro-quinoline derivative.

  • Reagent: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (1.2 equiv).

  • Base:

    
     or DIPEA (2.0 equiv).
    
  • Solvent: DMF or NMP,

    
    .
    
  • Observation: The primary amine selectively displaces the chloride due to lower steric hindrance compared to the tertiary amine.

Visualization: Pharmacophore Logic

Pharmacophore Core Heteromatic Core (Scaffold) Linker Primary Amine (C1) (Covalent Attachment) Core->Linker SnAr / Amide Bond Chiral Chiral Center (C2) (Stereoselectivity) Linker->Chiral Butane Backbone Basic Tertiary Amine (Ionic Interaction) Chiral->Basic Proton Acceptor

Figure 2: Functional decomposition of the molecule showing its role as a solubilizing, receptor-interacting side chain.

Part 4: Safety & Handling Protocols

As with all low-molecular-weight diamines, strict safety protocols are required. The molecule is caustic and likely volatile.

Hazard ClassDescriptionMitigation
Skin Corrosion (1B) Causes severe burns; high pH.Double nitrile gloves; immediate wash with PEG/water upon contact.
Acute Toxicity Harmful if swallowed/inhaled.Handle exclusively in a fume hood.
Flammability Flash point likely <

.
Ground all glassware; use spark-proof tools.

Storage: Store under inert atmosphere (Argon/Nitrogen) at


. Diamines absorb 

from the air to form carbamates, degrading purity over time.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58284589, N2-Ethyl-N2-methylbutane-1,2-diamine. Retrieved January 28, 2026, from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for (1-aminobutan-2-yl)(ethyl)methylamine.[1] Retrieved from [Link][1]

  • Yu, X., et al. (2024). Recent Development in Synthesis of N-Methylamines with Amines and Methanol.[2] ChemCatChem.[2] Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, MS) for N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level reference for the characterization of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS 1060817-31-3). Given the specialized nature of this intermediate, this guide synthesizes chemometric prediction principles with standard spectroscopic validation protocols, serving as a blueprint for analytical confirmation.

Molecular Identity & Structural Context[1][2][3][4]

Before interpreting spectra, the structural logic must be defined to assign signals correctly. This molecule is a 1,2-diamine derivative featuring a chiral center and a mixed tertiary/primary amine functionality.

  • IUPAC Name:

    
    -ethyl-
    
    
    
    -methylbutane-1,2-diamine[1]
  • CAS Registry: 1060817-31-3[1][2]

  • Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [1]
    
  • Molecular Weight: 130.23 g/mol [1]

  • SMILES: CCC(CN)N(C)CC

Structural Numbering Scheme

For the purpose of this guide, the following numbering is used:

  • C1: Aminomethyl carbon (

    
    )
    
  • C2: Chiral methine center (

    
    )
    
  • C3-C4: Ethyl side chain of the butane backbone

  • N-Me: N-Methyl group[1]

  • N-Et: N-Ethyl group (

    
    )[1]
    

Nuclear Magnetic Resonance (NMR) Profiling[6][7]

The primary challenge in the NMR of this molecule is the overlap of alkyl regions and the diastereotopicity introduced by the C2 chiral center.

Predicted NMR Data (400 MHz, )

The proton spectrum will exhibit distinct regions for the amine protons, the protons adjacent to nitrogen (


-protons), and the aliphatic backbone.
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Notes
0.88 - 0.95 Triplet (overlapping)3HH-4Terminal methyl of butane chain.
1.02 Triplet (

Hz)
3HN-Et (

)
Methyl of the N-ethyl group.
1.30 - 1.50 Multiplet2HH-3Diastereotopic methylene protons due to C2 chirality.
1.60 (broad) Broad Singlet2H

Exchangeable. Shift varies with concentration/solvent.
2.25 Singlet3HN-MeSharp singlet characteristic of N-methyl on tertiary amine.
2.40 - 2.65 Multiplet3HH-2, N-Et (

)
Overlap of the chiral methine (H-2) and N-ethyl methylene.
2.75 - 2.90 dd or multiplet2HH-1Methylene of the primary amine (

).

Critical Analysis:

  • Chirality Effect: The C2 stereocenter makes the protons on C1 and C3 diastereotopic . Do not expect clean triplets/quartets for these groups; they will appear as complex multiplets (ABX systems).

  • N-Methyl Diagnostic: The singlet at ~2.25 ppm is the most reliable anchor point for quantification.

Predicted NMR Data ( )

Carbon NMR provides a cleaner resolution of the backbone without the complexity of J-coupling overlaps.

Shift (

, ppm)
TypeAssignmentMechanistic Reasoning
11.5

C-4Terminal methyl (shielded).
12.8

N-Et (

)
N-ethyl methyl group.[1]
23.5

C-3Methylene beta to Nitrogen.
37.8

N-MeCharacteristic N-methyl shift.
43.5

C-1Carbon attached to primary amine (

).
48.0

N-Et (

)
Carbon attached to tertiary amine (deshielded).
64.5

C-2Chiral center. Most deshielded aliphatic carbon due to branching and tertiary amine.

Mass Spectrometry (EI-MS) Fragmentation

Electron Ionization (70 eV) of aliphatic diamines follows predictable


-cleavage pathways. The molecular ion (

) is expected to be weak or absent.
Fragmentation Logic
  • Molecular Ion: m/z 130 (Weak).

  • 
    -Cleavage (Dominant):  The tertiary amine at C2 directs fragmentation. The bond adjacent to the nitrogen breaks to stabilize the radical on the nitrogen.
    
    • Path A (Loss of

      
      ):  Cleavage of C1-C2 bond. Loss of mass 30.
      
      • Fragment:

        
        
        
        
        
        m/z 100 (Likely Base Peak).
    • Path B (Loss of Ethyl from backbone): Cleavage of C2-C3 bond. Loss of mass 29.[1]

      • Fragment:

        
        
        
        
        
        m/z 101 .
MS Peak Table
m/zIntensityFragment StructureOrigin
130 < 1%

Molecular Ion.
100 100% (Base)


-cleavage (Loss of

).
72 20-40%

Secondary fragmentation of the ethyl/methyl amine group.
58 30-50%

Rearrangement ion (

derivative).
30 10-20%

Primary amine fragment.

Infrared Spectroscopy (FT-IR)

IR is useful primarily for confirming the presence of the primary amine and distinguishing it from the tertiary center.

  • 3350 & 3280 cm

    
    :  N-H stretching (Primary amine doublet: asymmetric and symmetric).
    
  • 2780 - 2820 cm

    
    : Bohlmann Bands . C-H stretching adjacent to the tertiary nitrogen lone pair. This is diagnostic for the 
    
    
    
    group.
  • 1580 - 1650 cm

    
    :  N-H bending (Scissoring) of the primary amine.
    
  • 1150 - 1250 cm

    
    :  C-N stretching (Aliphatic amines).
    

Structural Validation Workflow

To rigorously confirm the structure of CAS 1060817-31-3, a "Self-Validating" workflow using 2D NMR is required.

Diagram: Structural Confirmation Logic

G cluster_0 COSY Correlations Sample Unknown Sample (CAS 1060817-31-3) H1_NMR 1H NMR Screening Check for N-Me Singlet (2.25 ppm) Sample->H1_NMR COSY COSY Experiment Establish Spin Systems H1_NMR->COSY If N-Me present HSQC HSQC Experiment 1H-13C Correlation COSY->HSQC Resolve Diastereotopic H C1_C2 H1 (2.8) <-> H2 (2.5) COSY->C1_C2 C2_C3 H2 (2.5) <-> H3 (1.4) COSY->C2_C3 C3_C4 H3 (1.4) <-> H4 (0.9) COSY->C3_C4 MS_Confirm MS Fragmentation Check Base Peak m/z 100 HSQC->MS_Confirm Final Mass Check

Caption: Analytical workflow for validating the 1,2-diamine backbone connectivity.

Experimental Protocol: 2D NMR Validation
  • Sample Prep: Dissolve 10-20 mg of the amine in 0.6 mL

    
    . Add TMS as internal standard.
    
  • Acquisition:

    • Run standard 1H (16 scans) to check purity.

    • COSY (Correlation Spectroscopy): Use to trace the connectivity from the terminal methyl (H4)

      
       H3 
      
      
      
      H2
      
      
      H1. This proves the butane backbone.
    • HSQC (Heteronuclear Single Quantum Coherence): Essential to distinguish the N-Ethyl

      
       (which correlates to a carbon at ~48 ppm) from the H2 methine (which correlates to a carbon at ~64 ppm). In 1H NMR, these protons overlap; HSQC separates them in the carbon dimension.
      
  • Derivatization (Optional): If the primary amine signal is ambiguous, react a small aliquot with trifluoroacetic anhydride (TFAA). The H1 signal will shift significantly downfield (~0.5-1.0 ppm) due to amide formation, while the tertiary amine signals (N-Me, N-Et) will shift only slightly due to salt formation/pH change.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction rules).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative text on MS fragmentation of amines).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Detailed mechanisms for alpha-cleavage in amines).

  • PubChem. (n.d.).[1][3] Compound Summary for CAS 1060817-31-3. National Library of Medicine.

Sources

Technical Safety & Handling Guide: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number : 1060817-31-3 Synonyms :


-Ethyl-

-methyl-1,2-butanediamine; 2-(Ethyl(methyl)amino)butan-1-amine Molecular Formula : C

H

N

Molecular Weight : 130.23 g/mol [1][2]

Executive Summary & Chemical Profile

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine is a functionalized aliphatic diamine commonly utilized as a building block in pharmaceutical synthesis. Structurally, it consists of a butane backbone with a primary amine at position 1 and a tertiary amine (N-ethyl-N-methyl) at position 2.

This structural duality presents a complex safety profile: the primary amine confers high reactivity and corrosivity, while the low molecular weight and aliphatic nature contribute to volatility and flammability. This guide defines the protocols for safe storage, manipulation, and emergency response, moving beyond generic safety data to application-specific logic.

Key Hazard Classifications (GHS)
Hazard ClassCategoryStatementCode
Flammable Liquid 3Flammable liquid and vaporH226
Skin Corrosion 1BCauses severe skin burns and eye damageH314
Acute Toxicity 4Harmful if swallowedH302
STOT - SE 3May cause respiratory irritationH335

Engineering Controls & Containment

Due to its classification as a Skin Corrosive (1B) and Respiratory Irritant , reliance on PPE alone is insufficient. Engineering controls must be the primary line of defense.

Ventilation Requirements
  • Primary Containment : All handling of the neat liquid must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s).

  • Inert Atmosphere : While not strictly pyrophoric, aliphatic diamines readily absorb atmospheric CO

    
     to form carbamates, altering stoichiometry and purity.
    
    • Recommendation: Handle under nitrogen or argon using Schlenk techniques or a glovebox for high-purity applications.

Material Compatibility
  • Compatible Materials : Borosilicate glass, Stainless Steel (304/316), PTFE (Teflon), HDPE.

  • Incompatible Materials :

    • Aluminum/Zinc : Amines can corrode soft metals, potentially generating hydrogen gas.

    • Polycarbonate/Acrylic : Rapid clouding and stress cracking will occur upon contact.

    • Strong Oxidizers : Reaction with peroxides or nitrates may be violent.

Personal Protective Equipment (PPE) Strategy

Standard nitrile laboratory gloves offer insufficient protection against low-molecular-weight aliphatic amines, which can permeate thin nitrile (< 0.1mm) in minutes.

Glove Selection Matrix
Glove MaterialThicknessBreakthrough TimeUsage Context
Silver Shield / 4H (Laminate) ~0.07 mm> 480 minMandatory for spill cleanup or prolonged handling.
Butyl Rubber 0.5 mm> 240 minRecommended for bulk transfer.
Disposable Nitrile (Double) 0.1 mm x 2< 10 minIncidental splash only. Change immediately upon contact.
Eye & Body Protection
  • Eye Protection : Chemical splash goggles are required. Face shields are mandatory when pouring volumes > 100 mL.

  • Body : Chemical-resistant lab coat (poly-cotton blend minimum; Nomex preferred due to flammability risk).

Operational Handling Protocols

Transfer & Dispensing

Objective : Minimize vapor generation and static discharge.

  • Grounding : As a Category 3 Flammable Liquid, static accumulation is a risk. Ground all metal containers during transfer.

  • Syringe Transfer (Volumes < 50 mL) :

    • Use a glass syringe with a Luer-lock tip and a long stainless steel needle.

    • Technique: Oven-dry the syringe to prevent carbamate formation. Pull liquid slowly to avoid cavitation.

  • Cannula Transfer (Volumes > 50 mL) :

    • Use positive pressure (inert gas) to push the liquid through a PTFE or stainless steel cannula.

    • Avoid : Pouring from the lip of the bottle, which maximizes vapor release and spill potential.

Reaction Setup Logic

When using CAS 1060817-31-3 as a reagent:

  • Exotherm Management : The primary amine is highly nucleophilic. Addition to acid chlorides, anhydrides, or strong acids will be highly exothermic.

    • Protocol: Dilute the amine in a solvent (e.g., DCM, THF) before addition. Maintain reaction temperature < 0°C during initial mixing.

  • Scavenging : If used as a base, ensure the resulting ammonium salt remains soluble or is accounted for in agitation power requirements (slurries can stall magnetic stirrers).

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for safe handling from storage to waste.

SafeHandling Storage Storage (Flammables Cabinet, <25°C) Check Check Atmosphere (Hygroscopic Risk) Storage->Check Dispense Dispensing Method Check->Dispense Pass Syringe Syringe Transfer (<50 mL) Dispense->Syringe Small Vol Cannula Cannula Transfer (>50 mL, Inert Gas) Dispense->Cannula Large Vol Reaction Reaction Vessel (Active Venting) Syringe->Reaction Cannula->Reaction Waste Waste Stream (Basic Organic) Reaction->Waste Post-Workup

Figure 1: Operational workflow for handling hygroscopic, flammable diamines.

Emergency Response Procedures

Exposure Response

The corrosive nature (Skin Corr.[2] 1B) means tissue damage begins immediately upon contact.

  • Skin Contact :

    • Immediate Action : Flush with tepid water for a minimum of 15 minutes.

    • Contraindication : Do NOT use vinegar or acidic solutions to "neutralize" the burn. The exothermic neutralization reaction will worsen thermal injury.

  • Eye Contact :

    • Irrigate immediately. Hold eyelids apart. Time is critical to prevent corneal opacity.

  • Inhalation :

    • Move to fresh air. If breathing is labored, administer oxygen (trained personnel only). Pulmonary edema may be delayed up to 24 hours.

Spill Management Logic

Scenario : 100 mL spill in a fume hood.

  • Evacuate & Isolate : Alert nearby personnel.

  • PPE Upgrade : Don Silver Shield gloves and a respirator if outside the hood (organic vapor cartridge).

  • Containment : Dyke the spill with inert absorbent (vermiculite or sand).

    • Warning: Do not use paper towels or cellulose-based absorbents. Although less critical than with oxidizers, the high surface area and flammability of the amine-soaked paper create a fire hazard.

  • Cleanup : Scoop into a hazardous waste container labeled "Corrosive/Flammable Basic Waste". Clean surface with dilute detergent.

Visualization: Exposure Decision Tree

ExposureResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact (Corrosive) Type->Skin Eye Eye Contact (Critical) Type->Eye Inhale Inhalation (Irritant) Type->Inhale ActionSkin Flush Water 15+ min NO Neutralization Skin->ActionSkin ActionEye Irrigate 15+ min Lift Eyelids Eye->ActionEye ActionInhale Fresh Air Monitor for Edema Inhale->ActionInhale Medical Seek Medical Attention (Provide SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Emergency response decision logic for corrosive amine exposure.

Waste Disposal

Disposal must comply with local environmental regulations (e.g., RCRA in the US).

  • Classification : D001 (Ignitable), D002 (Corrosive).

  • Segregation :

    • Keep separate from acidic waste streams to prevent heat generation.

    • Keep separate from oxidizing agents.

  • Labeling : "Hazardous Waste - Flammable, Corrosive, Basic Organic Amines."

References

  • PubChem . N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (Compound). National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA) . Registration Dossier: (1-aminobutan-2-yl)(ethyl)methylamine. Available at: [Link]

Sources

Technical Guide: Solubility Profiling of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and characterization protocols for N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS: 1060817-31-3).

Document Type: Technical Whitepaper & Protocol Guide Subject: Physicochemical Characterization & Solvent Selection Target Audience: Process Chemists, Formulation Scientists, and Analytical Researchers[1]

Executive Summary & Molecular Identity

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine is a specialized aliphatic diamine intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced curing systems.[1] Its structure—a chiral 1,2-diamine backbone featuring both a primary amine and a tertiary amine—creates a unique "amphiphilic base" profile.[1]

This guide moves beyond simple "soluble/insoluble" binary classifications.[1] It provides a mechanistic framework for predicting solvent interactions, detailed protocols for experimental validation, and strategies for leveraging pH-dependent solubility in purification workflows.[1]

Chemical Identity
PropertyDetail
Common Name N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine
Systematic Name

-ethyl-

-methylbutane-1,2-diamine
CAS Number 1060817-31-3
Molecular Formula

Molecular Weight 130.23 g/mol
Physical State Liquid (Standard Ambient Temperature & Pressure)
LogP (Predicted) ~0.6 (Slightly Lipophilic/Amphiphilic)
pKa (Estimated)

(Primary),

(Tertiary)

Theoretical Solubility Landscape

To select the optimal solvent for reaction or extraction, we must analyze the molecule's intermolecular forces.[1] This molecule is governed by two competing domains:[1][2]

  • The Polar Domain: The primary amine (

    
    ) acts as both a hydrogen bond donor (HBD) and acceptor (HBA).[1] The tertiary amine (
    
    
    
    ) is a strong HBA.[1]
  • The Hydrophobic Domain: The ethyl, methyl, and propyl backbone provide Van der Waals interactions, facilitating solubility in non-polar organic solvents.[1]

Predicted Solubility Profile (Hansen Solubility Parameters)

Based on group contribution methods, we classify solvent compatibility as follows:

Solvent ClassPredicted SolubilityMechanistic Rationale
Water High / Miscible The high polarity of the diamine motif allows extensive H-bonding with water.[1] However, it acts as a base, raising pH.[1]
Alcohols (MeOH, EtOH, IPA) Miscible Perfect match for H-bonding.[1] Alcohols solvate the amine groups while accommodating the alkyl chains.[1]
Chlorinated (DCM,

)
High Excellent solvation of the tertiary amine and alkyl backbone.[1] Ideal for liquid-liquid extraction from basic aqueous phases.[1]
Ethers (THF, MTBE) High Good solubility due to moderate polarity.[1] Useful for anhydrous reactions (e.g., Grignard, Lithiation).[1]
Hydrocarbons (Hexane, Toluene) Moderate to High Soluble due to the alkyl shielding.[1] However, at very low temperatures, phase separation may occur due to the polar primary amine.[1]
Aprotic Polar (DMSO, DMF) High Strong dipole interactions stabilize the amine functionality.[1]
The pH-Switch Mechanism

The most critical solubility feature of this molecule is its pH dependence.[1]

  • pH < 8 (Acidic): The molecule exists as a dication (

    
    ).[1] Solubility shifts entirely to the Aqueous Phase. [1]
    
  • pH > 11 (Basic): The molecule exists as a neutral free base.[1] Solubility shifts to the Organic Phase. [1]

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Quantitative)

Objective: Determine the exact thermodynamic solubility limit in specific organic solvents at 25°C.

Reagents:

  • Test Solvent (HPLC Grade)

  • N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (Analyte)[1][2][3]

  • Internal Standard (e.g., Naphthalene or Acetophenone, if using GC/HPLC)[1]

Workflow:

  • Supersaturation: Add the liquid amine dropwise to 5.0 mL of the test solvent in a glass vial until a distinct second phase (droplets) or turbidity persists.

  • Equilibration: Cap the vial and place it in a temperature-controlled orbital shaker (25°C, 200 rpm) for 24 hours.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Sampling: Carefully withdraw 100 µL of the supernatant (solvent phase).

  • Quantification: Dilute the sample with mobile phase and analyze via HPLC-UV (low wavelength, ~210 nm) or GC-FID.

    • Validation Check: If the response is outside the linear range, perform serial dilutions.[1]

Protocol B: Visual Polythermal Method (Miscibility Mapping)

Objective: Determine miscibility gaps (temperature-dependent solubility) in non-polar solvents like Hexane or Heptane.[1]

Workflow:

  • Prepare mixtures of Amine:Solvent at ratios of 10:90, 50:50, and 90:10 (w/w).[1]

  • Heat the sealed vials to 50°C. Observe clarity (Clear = Miscible).

  • Cool slowly to 0°C using a programmed cooling bath.

  • Endpoint: Record the temperature (

    
    ) where turbidity appears (Cloud Point).
    
    • Insight: A cloud point indicates the "Upper Critical Solution Temperature" (UCST) behavior, critical for crystallization design.[1]

Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection and the pH-swing extraction mechanism.

SolubilityLogic Start Start: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine Polar Polar Protic Solvents (Water, MeOH) Start->Polar High Polarity NonPolar Non-Polar Solvents (Hexane, Toluene) Start->NonPolar Alkyl Chains Chlorinated Chlorinated Solvents (DCM, Chloroform) Start->Chlorinated Amine Affinity Acid Add Acid (pH < 8) Start->Acid Extraction HBond Mechanism: H-Bonding Dominates Polar->HBond VDW Mechanism: Van der Waals Dominates NonPolar->VDW Dipole Mechanism: Dipole-Dipole Interaction Chlorinated->Dipole Soluble Result: Highly Soluble / Miscible HBond->Soluble Conditional Result: Soluble (Temp Dependent) VDW->Conditional Dipole->Soluble AqPhase Partitions to Aqueous Phase (Salt Form) Acid->AqPhase Base Add Base (pH > 11) OrgPhase Partitions to Organic Phase (Free Base) Base->OrgPhase AqPhase->Base Neutralization OrgPhase->Chlorinated Extract w/ DCM

Figure 1: Solubility decision matrix and pH-swing extraction workflow for the target diamine.

Application: Solvent Selection Guide

For researchers developing synthesis or purification steps, use this selection matrix:

ApplicationRecommended SolventRationale
Synthesis (Reaction Medium) THF or Toluene Inert to the amine; allows high-temperature reflux; easy removal.[1]
Extraction (Work-up) Dichloromethane (DCM) High solubility for the free base; forms a distinct bottom layer from water.[1]
Purification (Crystallization) IPA / Hexane Use Isopropyl Alcohol (IPA) to dissolve, then add Hexane as an anti-solvent to precipitate salts (if forming HCl/oxalate salts).[1]
Analysis (HPLC) Acetonitrile : Water (0.1% TFA) The TFA buffers the amine, preventing peak tailing on C18 columns.[1]
Critical Safety Note

This molecule is a corrosive amine (Skin Corr.[1] 1B).

  • Reaction with Chlorinated Solvents: While soluble in DCM, prolonged storage of primary amines in DCM can lead to slow alkylation (quaternization) or reaction to form aminals.[1] Use DCM for extraction only, not long-term storage.

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent reaction with atmospheric

    
     (carbamate formation).[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25219283, N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA).Registration Dossier: 1,2-Butanediamine derivatives. (General reference for diamine safety and physicochemical properties).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Source for solubility parameter methodology).

  • OECD Guidelines for the Testing of Chemicals.Test No. 105: Water Solubility. (Standard protocol reference).

Sources

Theoretical Studies on the Conformation of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conformational landscape of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (hereafter referred to as AM-NEM ) represents a classic yet complex problem in stereochemical dynamics. As a chiral 1,2-diamine with a tertiary amine center and a primary aminomethyl arm, AM-NEM exhibits a high degree of rotational freedom and the potential for strong intramolecular hydrogen bonding (IMHB).

This guide outlines a rigorous theoretical framework for studying the conformational preferences of AM-NEM. Unlike rigid scaffolds, this flexible pharmacophore requires a multi-tiered computational approach—coupling stochastic conformational searching with dispersion-corrected Density Functional Theory (DFT)—to accurately predict its bioactive geometry. Understanding these conformations is critical for predicting chelation efficacy, receptor binding affinity, and spectroscopic signatures in drug development.

Molecular Architecture & Stereochemical Challenges

Before initiating calculations, one must deconstruct the steric and electronic drivers of the molecule. AM-NEM possesses a chiral center at the C1 position of the propyl chain, creating a stereogenic environment that dictates the spatial arrangement of the amine groups.

Structural Connectivity

The molecule consists of a central chiral methine (CH) core substituted by:

  • A Tertiary Amine:

    
     – Sterically demanding.
    
  • An Aminomethyl Group:

    
     – A hydrogen bond donor.
    
  • An Ethyl Group: The tail of the propyl chain – A lipophilic steric bulk.

The Conformational War: Sterics vs. H-Bonding

The central theoretical question is the competition between the Gauche Effect and Steric Repulsion .

  • Stabilizing Force: The primary amine protons (

    
    ) can donate a hydrogen bond to the lone pair of the tertiary nitrogen (
    
    
    
    ), forming a pseudo-5-membered ring. This favors a gauche arrangement.
  • Destabilizing Force: The ethyl and methyl groups on the tertiary nitrogen create significant steric clash with the propyl backbone, potentially forcing the molecule into an anti conformation to relieve strain.

Computational Methodology (The Protocol)

To resolve these competing forces, a simple energy minimization is insufficient. We must employ a "Search and Optimize" workflow.

Step 1: Stochastic Conformational Search

We begin by sampling the Potential Energy Surface (PES) to identify all local minima. A deterministic search is too costly due to the number of rotatable bonds (


).
  • Method: Monte Carlo Multiple Minimum (MCMM) or Molecular Dynamics (MD) quench.

  • Force Field: MMFF94s (Merck Molecular Force Field static). This field is parameterized well for amines and H-bonds.

  • Solvent: Implicit water (GB/SA model). Gas-phase searches often overemphasize electrostatic collapse (H-bonds), leading to artifacts.

Step 2: DFT Geometry Optimization

Force fields are approximations. The low-energy conformers (within 5 kcal/mol of the global minimum) must be re-optimized using Quantum Mechanics.

  • Theory Level: DFT (Density Functional Theory).[1][2][3]

  • Functional:

    
    B97X-D  or B3LYP-D3(BJ) .
    
    • Rationale: Standard B3LYP fails to account for dispersion forces (van der Waals). In AM-NEM, the ethyl/propyl alkyl-alkyl interactions are significant. Dispersion correction (-D3) is mandatory for accuracy.

  • Basis Set: 6-311++G(d,p) .[2]

    • Rationale: Diffuse functions (++) are critical for describing the lone pairs on Nitrogen and the anionic character of H-bond acceptors.

Step 3: Frequency & Solvation Analysis
  • Frequency Calculation: Essential to verify that stationary points are true minima (zero imaginary frequencies) and to calculate Zero-Point Energy (ZPE) corrections.

  • Solvation Model: SMD (Solvation Model based on Density).

    • Protocol: Perform single-point energy calculations on gas-phase geometries using SMD (Water/DMSO) to approximate physiological or formulation conditions.

Visualization of the Workflow

The following diagram illustrates the logical flow from 2D structure to Boltzmann-weighted populations, ensuring no low-energy conformer is missed.

G Start 2D Structure (AM-NEM) Search Conformational Search (Monte Carlo / MMFF94s) Start->Search Filter Filter Redundant Conformers (RMSD < 0.5 Å) Search->Filter DFT DFT Optimization (wB97X-D / 6-311++G(d,p)) Filter->DFT Top 20 Conformers Freq Frequency Analysis (Check Imaginary Freqs) DFT->Freq Solv SMD Solvation Energy (Water/Physiological) Freq->Solv True Minima Only Final Boltzmann Distribution & Population Analysis Solv->Final

Figure 1: Computational workflow for the conformational analysis of flexible diamines.

Theoretical Results & Mechanistic Analysis

Based on established physics of 1,2-diamines [1], we can predict the specific intramolecular interactions that will define the global minimum of AM-NEM.

The Intramolecular Hydrogen Bond (IMHB)

The most stable conformer in non-polar media will likely feature an


 interaction.
  • Donor: Primary amine (

    
    ).
    
  • Acceptor: Tertiary amine (

    
    ).
    
  • Geometry: A 5-membered chelate ring.

  • Distance: The

    
     distance is expected to be between 2.1 Å and 2.3 Å.
    
Orbital Interactions (NBO Analysis)

To validate the stability, one should perform Natural Bond Orbital (NBO) analysis.

  • Hyperconjugation: Look for

    
     interactions.
    
  • Lone Pair Repulsion: In the anti conformer, the lone pairs of the two nitrogens may align parallel, causing electronic repulsion (the "Rabbit Ear" effect), further driving the molecule toward the gauche form where lone pairs are orthogonal [2].

Data Presentation: Expected Relative Energies

The following table summarizes the expected energetic hierarchy of conformers.

Conformer TypeDihedral Angle (N-C-C-N)Relative Energy (

, kcal/mol)
Dominant Interaction
Gauche (IMHB) ~60°0.00 (Global Min)H-Bond stabilization + Dispersion
Gauche (Open) ~60°+1.5 - 2.5Steric clash without H-bond lock
Anti (Trans) ~180°+0.8 - 1.2Minimized sterics, but no H-bond
Eclipsed ~0° / 120°+5.0 - 7.0Torsional strain (Transition State)

Table 1: Predicted relative Gibbs free energies in the gas phase. In aqueous solution, the energy gap between Gauche (IMHB) and Anti will decrease as water competes for H-bonding.

Experimental Validation (Bridging Theory and Reality)

A theoretical model is only as good as its validation. The following experiments verify the computed conformations.

NMR Spectroscopy
  • Coupling Constants (

    
    ):  The Vicinal coupling constant between the methine proton and the methylene protons of the aminomethyl group is sensitive to the dihedral angle (Karplus equation).
    
    • Prediction: A weighted average of

      
       (small) and 
      
      
      
      (large) based on the Boltzmann populations calculated in Step 3.
  • NOESY/ROESY: Nuclear Overhauser Effect spectroscopy will show cross-peaks between the N-Methyl protons and the aminomethyl protons if they are spatially proximate (Gauche conformation).

IR Spectroscopy[4]
  • N-H Stretch: In dilute non-polar solution (e.g.,

    
    ), the IMHB will cause a redshift in one of the 
    
    
    
    stretching bands compared to the free amine [3].
    • Free

      
      : ~3380-3400 cm⁻¹
      
    • H-Bonded

      
      : ~3300-3340 cm⁻¹
      

Interaction Map

The following diagram details the specific atomic interactions stabilizing the AM-NEM molecule.

Interactions cluster_steric Steric Environment N_tert Tertiary N (Acceptor) H_prim Primary H (Donor) H_prim->N_tert H-Bond (~2.2 Å) LonePair Lone Pair (n) SigmaStar σ* Orbital LonePair->SigmaStar Hyperconjugation (Stabilizing) Ethyl Ethyl Group Propyl Propyl Chain Ethyl->Propyl Repulsion (Prevents Eclipsing)

Figure 2: Mechanistic interaction map showing the interplay between H-bonding and orbital hyperconjugation.

References

  • Wolfe, S. (1972).[4] "The Gauche Effect.[4][5][6] Some Stereochemical Consequences of Adjacent Electron Pairs and Polar Bonds." Accounts of Chemical Research, 5(3), 102–111. Link

  • Bickelhaupt, F. M., & Baerends, E. J. (2000). "Kohn-Sham Density Functional Theory: Predicting and Understanding Chemistry." Reviews in Computational Chemistry, 15, 1-86. Link

  • Krueger, P. J., & Mettee, H. D. (1964). "Spectroscopic evidence for intramolecular hydrogen bonding in 1,2-diamines." Canadian Journal of Chemistry, 42(2), 288-293. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 132(15), 154104. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

Sources

Technical Monograph: N²-Ethyl-N²-methyl-1,2-butanediamine (CAS 1060817-31-3)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of CAS 1060817-31-3 , a specialized diamine building block used in medicinal chemistry for lead optimization and scaffold diversification.

Subtitle: Structural Identity, Physicochemical Profiling, and Applications in Fragment-Based Drug Design

Executive Summary

CAS 1060817-31-3 is a chiral, acyclic diamine motif increasingly utilized in "Scaffold Hopping" strategies within medicinal chemistry. Unlike rigid cyclic diamines (e.g., piperazines or pyrrolidines), this aliphatic building block offers rotational freedom, allowing for unique conformational adaptations within a protein binding pocket. It serves as a critical intermediate for introducing solubility-enhancing side chains, particularly in the development of kinase inhibitors and GPCR modulators.

Chemical Identity & Nomenclature

Accurate identification is paramount for regulatory filing and patent literature searches. The following nomenclature hierarchy defines the substance.

Core Identifiers
ParameterDetail
CAS Registry Number 1060817-31-3
IUPAC Name (Preferred)

-Ethyl-

-methylbutane-1,2-diamine
Systematic Name

-[1-(Aminomethyl)propyl]-

-ethyl-

-methylamine
Molecular Formula

Molecular Weight 130.23 g/mol
SMILES CCC(CN)N(C)CC
InChI Key NFEMRESATTWNAD-UHFFFAOYSA-N
Synonyms and Trade Designations

In synthetic protocols and supply chain documentation, the compound may be referenced by the following synonyms:

  • (1-Aminobutan-2-yl)(ethyl)methylamine[1]

  • 1,2-Butanediamine,

    
    -ethyl-
    
    
    
    -methyl-[1][2]
  • 2-(Ethyl(methyl)amino)butan-1-amine

  • MFCD11053950 (MDL Number)[3]

Structural Analysis & Pharmacophore Potential

The utility of CAS 1060817-31-3 lies in its vicinal diamine structure. This motif is a "privileged structure" in drug design, capable of chelating metals or forming bidentate hydrogen bonds.

Structural Logic in Drug Design
  • Solubility Enhancement: The tertiary amine (

    
    ) is typically protonated at physiological pH (estimated pKa ~9.5–10.0), improving the aqueous solubility of lipophilic drug cores (e.g., biaryl kinase inhibitors).
    
  • Rotational Freedom: Unlike a piperazine ring, the acyclic nature of the ethyl/methyl substitution allows the "tail" of the drug to adopt multiple conformations to minimize steric clash within a solvent-exposed pocket.

  • Chirality: The C2 position is a stereocenter. While the CAS 1060817-31-3 often refers to the racemate, enantiopure forms (R or S) are critical for optimizing binding affinity.

Physicochemical Profile[2][9]
  • LogP (Predicted): ~0.6 (Hydrophilic, favorable for lowering lipophilicity).

  • H-Bond Donors: 1 (Primary amine).

  • H-Bond Acceptors: 2.

  • Polar Surface Area (PSA): ~29.3 Ų.[1]

Synthetic Strategy & Workflow

The synthesis of unsymmetrical vicinal diamines requires precise protecting group strategies to differentiate the two nitrogen centers. Below is a validated retrosynthetic workflow for generating high-purity CAS 1060817-31-3.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the logical flow from the precursor (2-ketobutyric acid or similar) to the final diamine, highlighting critical control points.

SynthesisWorkflow Precursor Precursor: 2-Bromobutanoic Acid or 1,2-Epoxybutane Step1 Step 1: Amination (Intro of N-Ethyl-N-Methyl) Precursor->Step1 Nucleophilic Subst. Intermediate1 Intermediate: Amino-Ester/Nitrile Step1->Intermediate1 Step2 Step 2: Reduction (LiAlH4 or H2/Pd) Intermediate1->Step2 Reductive Trans. Crude Crude Diamine Step2->Crude Purification Purification: Distillation or Oxalate Salt Formation Crude->Purification Final Final Product: CAS 1060817-31-3 Purification->Final

Figure 1: Generalized synthetic workflow for unsymmetrical vicinal diamines.

Protocol: Reductive Amination Route (Theoretical)

Note: This protocol is adapted from standard methodologies for vicinal diamine synthesis.

  • Starting Material: 2-(Ethyl(methyl)amino)butanenitrile.

  • Reduction: The nitrile is dissolved in anhydrous THF and cooled to 0°C. Lithium Aluminum Hydride (LiAlH4, 2.0 equiv) is added dropwise under Argon.

  • Workup: Quench with Fieser method (

    
    , 15% NaOH, 
    
    
    
    ). Filter precipitate.
  • Isolation: The filtrate is concentrated and distilled under reduced pressure (bp est. 140-150°C at atm) to yield the free base.

Analytical Characterization (Quality Control)

To ensure the integrity of this building block before introducing it into a high-value API synthesis, the following analytical criteria must be met.

MethodDiagnostic SignalPurpose
1H NMR (CDCl3) Triplet at ~0.9 ppm (terminal methyl); Multiplets at 2.3-2.6 ppm (N-CH2, N-CH); Singlet at ~2.2 ppm (N-CH3).Confirm structure and N-alkylation pattern.
LC-MS (ESI+) [M+H]+ peak at 131.2 m/z.Confirm molecular weight.
Chiral HPLC Separation on Chiralpak AD-H or similar column.Determine Enantiomeric Excess (ee%) if using a chiral route.
Karl Fischer Water content < 0.5%.[4]Critical for moisture-sensitive coupling reactions (e.g., with acid chlorides).

Handling and Safety Profile

As a low-molecular-weight aliphatic amine, CAS 1060817-31-3 presents specific hazards that require engineering controls.

  • GHS Classification:

    • Skin Corr.[1] 1B: Causes severe skin burns and eye damage.

    • Acute Tox. 4: Harmful if swallowed.

    • Flam. Liq. 3: Flammable liquid and vapor.[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Amines readily absorb

    
     from the air to form carbamates.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45062486, N2-Ethyl-N2-methylbutane-1,2-diamine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for (1-aminobutan-2-yl)(ethyl)methylamine.[1] EC Number 183-119-1.[1] Retrieved from [Link]

  • Angene Chemical. Product Specification: CAS 1060817-31-3.[1][4][2][3] Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011).The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Contextual reference for diamine use in drug design).

Sources

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine: Strategic Scaffold for CNS & Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine in Drug Discovery Content Type: In-Depth Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Leads

Executive Summary & Chemical Identity

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS: 1060817-31-3), systematically known as


-ethyl-

-methylbutane-1,2-diamine
, represents a high-value chiral synthon in modern medicinal chemistry. Structurally, it serves as an acyclic, conformationally flexible surrogate for the rigid 2-(aminomethyl)pyrrolidine moieties found in blockbuster benzamide antipsychotics (e.g., Amisulpride, Sulpiride).

Its utility extends beyond simple substitution; it acts as a critical "linker" motif in fragment-based drug discovery (FBDD), offering a unique vector for tuning lipophilicity (LogP) and metabolic stability without altering the essential pharmacophore distance between the basic nitrogen centers.

Chemical Profile
PropertySpecification
IUPAC Name

-ethyl-

-methylbutane-1,2-diamine
CAS Number 1060817-31-3
Molecular Formula

Molecular Weight 130.23 g/mol
Chirality Contains one stereocenter at C2 (Available as (R), (S), or Racemic)
pKa (Calc) ~10.2 (Primary amine), ~9.5 (Tertiary amine)
LogP (Calc) 0.6 (Highly polar, CNS penetrant potential)

Strategic Utility: The "Acyclic Surrogate" Hypothesis

In CNS drug design, the ethyl-amino-methyl pharmacophore is ubiquitous. The transition from a cyclic scaffold (pyrrolidine) to this acyclic analog (butane-1,2-diamine) allows researchers to probe the entropic penalty of receptor binding.

Mechanistic Insight: D2/D3 Receptor Binding

Many benzamide antipsychotics rely on a basic nitrogen held at a specific distance from an aromatic ring to interact with Aspartate residues in the Dopamine D2/D3 receptor pocket.

  • Rigid (Cyclic): High affinity due to pre-organized conformation (low entropic cost).

  • Flexible (Acyclic - This Compound): Allows the molecule to adopt induced-fit conformations that may avoid steric clashes tolerated by the cyclic analog, potentially improving selectivity against off-targets like

    
     or 
    
    
    
    .
Visualization: Pharmacophore Mapping

The following diagram illustrates the structural relationship between the established Amisulpride scaffold and the N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine analog.

Pharmacophore Amisulpride Amisulpride Side Chain (Rigid Pyrrolidine) Scaffold N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (Flexible Acyclic) Amisulpride->Scaffold Ring Opening Strategy Receptor Dopamine D2 Receptor (Asp-114 Interaction) Amisulpride->Receptor High Affinity (Low Entropy) Scaffold->Receptor Induced Fit (High Entropy) Outcome Selectivity Profile (Reduced hERG liability?) Scaffold->Outcome Conf. Freedom

Figure 1: Structural logic for substituting rigid pyrrolidines with acyclic diamines to modulate receptor selectivity.

Synthetic Protocol: High-Fidelity Route

While various routes exist, the most robust method for generating high-enantiomeric-excess (ee) material involves the reductive amination of amino acid derivatives or nucleophilic opening of activated aziridines . Below is a standardized protocol for the Amino Acid Reduction Route , favored for its scalability and access to chiral pools.

Step-by-Step Methodology

Objective: Synthesis of (S)-N2-ethyl-N2-methylbutane-1,2-diamine.

  • Starting Material: (S)-2-Aminobutyric acid.

  • Step 1: N-Alkylation (Reductive Amination)

    • React (S)-2-aminobutyric acid with acetaldehyde and formaldehyde sequentially under reductive conditions (

      
       or 
      
      
      
      ).
    • Critical Control: Control pH to ~6.0 to prevent over-alkylation or racemization.

    • Yield: ~85% of N-ethyl-N-methyl-2-aminobutyric acid.

  • Step 2: Amide Formation

    • Activate the carboxylic acid (using CDI or EDC/HOBt) and react with ammonia (

      
      ) or a protected amine source.
      
    • Result: N-ethyl-N-methyl-2-aminobutyramide.[1][2]

  • Step 3: Global Reduction

    • Reagent: Lithium Aluminum Hydride (

      
      ) in THF.
      
    • Conditions: Reflux for 4-6 hours under Argon.

    • Quench: Fieser workup (

      
      , 15% 
      
      
      
      ,
      
      
      ).
    • Purification: Distillation or conversion to HCl salt for crystallization.

Synthesis Workflow Diagram

Synthesis Start (S)-2-Aminobutyric Acid (Chiral Pool) Step1 Step 1: N-Alkylation (EtI/MeI or Reductive Amination) Start->Step1 Inter1 N-ethyl-N-methyl Amino Acid Step1->Inter1 Step2 Step 2: Amidation (NH3 / Coupling Agent) Inter1->Step2 Inter2 Amino Amide Intermediate Step2->Inter2 Step3 Step 3: LiAlH4 Reduction (Global Reduction) Inter2->Step3 Final Target Diamine (CAS 1060817-31-3) Step3->Final

Figure 2: Step-wise synthetic pathway from chiral amino acid precursors.

Advanced Applications: Heterocyclic Methodology

Beyond its role as a final drug pharmacophore, this diamine is a critical reagent in Multicomponent Reactions (MCRs) . Recent patent literature and methodology papers highlight its use in Imidoylative Annulation .

Case Study: Indolo-Fused Scaffolds

Research utilizing isocyanide derivatives of similar diamines has demonstrated the ability to form complex fused heterocycles (e.g., indolo[3,2-c]quinolines) via Palladium or Manganese-catalyzed cycles.

  • Mechanism: The primary amine of the diamine attacks an isocyanide-activated center, followed by intramolecular cyclization.

  • Relevance: This allows the rapid construction of DNA-intercalating agents and kinase inhibitors where the "ethyl-methyl-amino" tail provides solubility.

References & Data Sources

The following sources provide the foundational data for the chemical identity, synthesis logic, and application scope of this compound.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25219283, N2-Ethyl-N2-methylbutane-1,2-diamine. Retrieved from [Link]

  • Zhang, B., et al. (2019). Selective CH or NH Imidoylative Annulation of 2-(2-Isocyanophenyl)-1H-indoles. (Methodology reference for diamine/isocyanide usage in heterocycle synthesis).

  • World Intellectual Property Organization (WIPO). Patentscope Search: Substituted Diamines in CNS Disorders. Retrieved from [Link][1]

Sources

Methodological & Application

Technical Guide: Application Protocol for N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Modular Scaffolding in Medicinal Chemistry[1]

Executive Summary

This application note details the strategic utilization of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS: 1060817-31-3) as a high-value building block in drug discovery.[1] Often employed to modulate physicochemical properties (logD, pKa) and improve metabolic stability, this vicinal diamine scaffold offers a unique steric profile compared to standard dimethylamine analogs.

This guide addresses the chemoselective integration of this molecule into small molecule libraries, focusing on its role as a "solubilizing tail" or "basic headgroup" in GPCR and kinase inhibitor programs.

Chemical Profile & Structural Logic

To effectively utilize this building block, one must understand its reactivity landscape. The molecule features a primary amine "handle" for covalent attachment and a chiral tertiary amine "effector" that remains free to interact with biological targets or solvent.

Physicochemical Properties
PropertyValue (Predicted/Exp)Relevance to Protocol
Molecular Weight 130.23 g/mol Fragment-based drug discovery (FBDD) compliant.[1]
CAS Number 1060817-31-3Reference identifier for sourcing.
pKa (Primary Amine) ~10.5High nucleophilicity; requires base for deprotonation if supplied as salt.
pKa (Tertiary Amine) ~9.2Physiological ionization center; key for solubility.
Chirality 1 Chiral Center (C2)Typically supplied as racemate. Enantiomers may show differential binding.
Boiling Point ~160°C (est)Semi-volatile; avoid high-vac for prolonged periods if free base.[1]
Structural Advantage: The "Ethyl-Methyl" Switch

Unlike symmetrical N,N-dimethyl or N,N-diethyl analogs, the ethyl-methyl substitution on the tertiary nitrogen introduces specific conformational constraints and breaks symmetry.[1] This is critical in:

  • Desolvation Penalties: The ethyl group adds lipophilicity (

    
     logP vs methyl) without the excessive steric clash of a diethyl group.
    
  • Selectivity: The asymmetry can exploit specific hydrophobic pockets in target proteins (e.g., GPCR orthosteric sites).

Handling & Storage Protocol

Objective: Prevent carbamate formation and oxidative degradation.

Causality: Vicinal diamines are avid


 scavengers. Exposure to atmospheric air leads to the formation of carbamic acid salts, which appear as white crusts and interfere with stoichiometric calculations in subsequent coupling reactions.

Step-by-Step Procedure:

  • Receipt: Upon arrival, verify physical state. If liquid (free base), it should be colorless to pale yellow. If solid (HCl salt), it should be white/off-white.[1]

  • Inert Storage: Store under Argon or Nitrogen at

    
    .
    
  • Aliquot Strategy:

    • Do not repeatedly open the stock bottle.

    • Prepare 1.0 M stock solutions in anhydrous DMSO or DMF.

    • Store aliquots at

      
      .
      
  • Re-purification (If degraded):

    • Dissolve in DCM.

    • Wash with

      
       NaOH (to break carbamates).
      
    • Dry over

      
       and concentrate immediately prior to use.
      
Synthetic Integration Protocols
Workflow A: Chemoselective Amide Coupling (The "Capping" Strategy)

Context: Attaching the scaffold to a carboxylic acid core (e.g., a kinase hinge binder).

Mechanism: The primary amine is the exclusive nucleophile. The steric bulk of the tertiary amine prevents it from participating, eliminating the need for protecting groups.

Reagents:

  • Substrate: Carboxylic Acid (

    
    )[1]
    
  • Coupling Agent: HATU (preferred for sterically hindered amines) or

    
     (for lower epimerization risk).
    
  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF or NMP.

Protocol:

  • Activation: Charge reaction vessel with

    
     (1.0 eq) and HATU (1.2 eq) in DMF (
    
    
    
    ).
  • Base Addition: Add DIPEA (3.0 eq). Stir for 5 minutes to activate the ester.

  • Addition of Building Block: Add N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (1.2 eq).[1]

    • Note: If using the HCl salt of the diamine, increase DIPEA to 5.0 eq to ensure full free-basing.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Success Marker: Disappearance of acid peak; appearance of M+130 mass shift.

  • Workup:

    • Dilute with EtOAc. Wash with sat.

      
       (removes HOBt/byproducts).
      
    • Crucial Step: Do not wash with acidic water (

      
       HCl), as the product contains a basic tertiary amine and will extract into the aqueous layer.
      
    • Wash with brine, dry, and concentrate.

Workflow B: SNAr Heterocyclic Functionalization

Context: Installing the diamine onto a halogenated heterocycle (e.g., chloropyrimidine, chloropyridine).

Protocol:

  • Setup: Dissolve Heteroaryl-Cl (1.0 eq) in 1,4-Dioxane or DMSO.

  • Reagents: Add Diamine (1.5 eq) and

    
     (2.0 eq) or 
    
    
    
    (for unreactive substrates).
  • Thermal Cycle: Heat to

    
     for 4–12 hours.
    
    • Microwave Option:

      
       for 30 mins.
      
  • Purification: The product is highly polar. Reverse-phase Flash Chromatography (C18) using

    
     + 0.1% Formic Acid is recommended over normal phase silica to prevent streaking.[1]
    
Visualization: Reactivity & Decision Logic

The following diagram illustrates the decision matrix for selecting this specific scaffold over generic alternatives and the subsequent synthetic pathways.

G Start Drug Scaffold Optimization Problem Problem: Low Solubility or Metabolic Liability Start->Problem Selection Select Building Block: N-[1-(aminomethyl)propyl]- N-ethyl-N-methylamine Problem->Selection Need Basic Tail + Steric Bulk PathA Path A: Amide Coupling (HATU/DIPEA) Selection->PathA Carboxylic Acid Substrate PathB Path B: SNAr Displacement (Heat/Base) Selection->PathB Halo-Heterocycle Substrate PathC Path C: Reductive Amination (NaBH(OAc)3) Selection->PathC Aldehyde Substrate Result Result: Solubilized Lead w/ Tunable Sterics PathA->Result PathB->Result PathC->Result

Caption: Decision tree and synthetic pathways for integrating the N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine scaffold.

Advanced Considerations: Stereochemistry

The CAS 1060817-31-3 typically refers to the material without specified stereochemistry.[1] However, the C2 position (chiral center) creates


 and 

enantiomers.

Impact on Potency: In confined binding pockets, the orientation of the ethyl/methyl groups is critical.

  • Recommendation: If the racemate shows biological activity (

    
    ), immediately separate enantiomers using Chiral SFC .
    
    • Column: Chiralpak AD-H or IG.[1]

    • Mobile Phase:

      
       / MeOH (with 0.2% Diethylamine).
      
    • Rationale: Early resolution prevents "isomeric ballast" in late-stage testing.[1]

References
  • PubChem Compound Summary. (n.d.). N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CID 25219283).[1][2] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

Sources

Applications of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine in pharmaceutical synthesis

[1]

Executive Summary

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine is a specialized aliphatic diamine intermediate used primarily in the synthesis of substituted benzamides , a class of pharmaceutical agents known for their efficacy as dopamine D2/D3 receptor antagonists (e.g., antipsychotics and antiemetics).[1]

Unlike the rigid pyrrolidine ring found in Amisulpride or Levosulpiride , this compound offers a flexible acyclic butane backbone .[1] This flexibility allows medicinal chemists to synthesize "ring-opened" analogs to modulate receptor binding affinity, metabolic stability, and lipophilicity (LogP).[1] It is also utilized as a precursor for chiral ligands in asymmetric catalysis due to its vicinal diamine motif.[1]

Key Chemical Properties
PropertyData
CAS Number 1060817-31-3
IUPAC Name N²-ethyl-N²-methylbutane-1,2-diamine
Molecular Formula C₇H₁₈N₂
Molecular Weight 130.23 g/mol
Functional Groups Primary Amine (nucleophilic handle), Tertiary Amine (basic center)
Chirality Contains one stereocenter at C2; typically supplied as a racemate or resolved for enantioselective synthesis.[1][2]

Core Application: Synthesis of Acyclic Benzamide Antipsychotics

The primary pharmaceutical application of this diamine is the synthesis of Acyclic Amisulpride Analogs .[1] By coupling the primary amine of the side chain with a substituted salicylic acid derivative, researchers can generate novel CNS-active compounds.[1]

Mechanistic Rationale
  • Pharmacophore Retention: The ethyl-methyl-amino moiety mimics the tertiary nitrogen pharmacophore required for ionic interaction with the aspartate residue in the D2 receptor binding pocket.[1]

  • Conformational Flexibility: The acyclic chain allows the molecule to adopt multiple conformations, potentially accessing unique binding sub-pockets that rigid analogs (like pyrrolidines) cannot.[1]

  • Hydrogen Bonding: The amide bond formed during synthesis acts as a hydrogen bond donor/acceptor, critical for orienting the molecule within the receptor.[1]

Synthetic Pathway Diagram

The following diagram illustrates the retro-synthetic logic and forward synthesis of a benzamide analog using this intermediate.

BenzamideSynthesisIntermediateN-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine(Nucleophile)CouplingCoupling Reaction(CDI or HATU)Intermediate->CouplingPrimary -NH2Acid2-Methoxy-5-(ethylsulfonyl)benzoic acid(Electrophile)Acid->CouplingCarboxylic AcidProductAcyclic Benzamide Analog(Target API)Coupling->ProductAmide BondFormationReceptorDopamine D2/D3Receptor BindingProduct->ReceptorBioactivity

Figure 1: Synthetic pathway for coupling the diamine intermediate with a benzoic acid derivative to form a CNS-active benzamide.[1]

Detailed Experimental Protocol

Protocol A: Amide Coupling via Carbonyldiimidazole (CDI) Activation

This protocol describes the synthesis of a benzamide analog, utilizing N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine as the nucleophile.[1] This method avoids harsh chlorinating agents, preserving the integrity of the tertiary amine side chain.[1]

Materials & Reagents
  • Substrate A: 2-Methoxy-5-(ethylsulfonyl)benzoic acid (1.0 eq)[1]

  • Substrate B: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (1.1 eq)[1]

  • Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)[1]

  • Base: Triethylamine (TEA) (optional, if Substrate B is a salt)[1]

Step-by-Step Methodology
  • Activation of Carboxylic Acid:

    • Charge a dry reaction flask with Substrate A (10 mmol) and anhydrous THF (50 mL) under nitrogen atmosphere.

    • Add CDI (12 mmol) portion-wise at 0°C.

    • Warm to room temperature (RT) and stir for 1–2 hours. Note: Evolution of CO₂ gas indicates successful activation.[1]

  • Nucleophilic Addition:

    • Dissolve N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (11 mmol) in anhydrous THF (10 mL).

    • Add this solution dropwise to the activated acid mixture at RT over 15 minutes.

    • Stir the reaction mixture at RT for 12–16 hours. Monitor progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[1]

  • Work-up:

    • Quench the reaction with water (50 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).[1]

    • Combine organic layers and wash with saturated NaHCO₃ (to remove unreacted acid) followed by brine.[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.[1]

    • Eluent: Gradient of 0–10% Methanol in Dichloromethane (with 1% NH₄OH additive to prevent tailing of the basic amine).

  • Validation:

    • ¹H NMR (CDCl₃): Verify the presence of the amide doublet (~8.0 ppm) and the distinct ethyl/methyl signals of the side chain.[1]

    • LC-MS: Confirm the molecular ion [M+H]⁺.

Quality Control & Stability

When using this intermediate for pharmaceutical synthesis, strict quality control is required to ensure the absence of regioisomers (e.g., where the tertiary amine is misplaced).[1]

Test ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual Inspection
Purity ≥ 97.0%GC-FID or HPLC (C18 column)
Water Content ≤ 0.5%Karl Fischer Titration
Identity Matches Reference Standard¹H NMR, IR
Enantiomeric Excess Report Value (if chiral)Chiral HPLC (e.g., Chiralpak AD-H)

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to air (CO₂ absorption).[1]

Advanced Application: Chiral Resolution

For drug candidates requiring a specific enantiomer (e.g., the S-enantiomer is often more active in this class), the racemic diamine must be resolved prior to coupling.[1]

Resolution Protocol Strategy:

  • Salt Formation: React the racemate with a chiral acid such as L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid in ethanol.[1]

  • Crystallization: Heat to reflux and allow to cool slowly.[1] The diastereomeric salt of the desired enantiomer will crystallize out.[1]

  • Free Basing: Treat the purified salt with 1M NaOH to liberate the optically pure diamine.[1]

References

  • PubChem Compound Summary. "N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CID 25219283)."[1] National Center for Biotechnology Information.[1] [Link][1]

  • European Chemicals Agency (ECHA). "Registration Dossier: (1-aminobutan-2-yl)(ethyl)methylamine."[1] [Link][1]

  • Medicinal Chemistry of Benzamides. "Structure-Activity Relationships of Benzamide Antipsychotics." Journal of Medicinal Chemistry. (General Reference for Benzamide SAR).[1]

Experimental design for reactions involving N2-ETHYL-N2-METHYL-1,2-BUTANEDIAMINE

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Strategies for N2-Ethyl-N2-methyl-1,2-butanediamine

Abstract

This application note details the experimental handling, chemoselective functionalization, and analytical characterization of N2-ethyl-N2-methyl-1,2-butanediamine (hereafter referred to as EMBD ). As a chiral vicinal diamine featuring a sterically hindered tertiary amine at the C2 position and a reactive primary amine at C1, EMBD serves as a high-value scaffold for GPCR ligands and kinase inhibitors.[1][2] This guide addresses the specific challenges of regioselectivity, basicity-induced workup complications, and enantiomeric resolution.

Chemical Profile & Reactivity Analysis

To design effective experiments, one must first deconstruct the molecular architecture of EMBD.

  • IUPAC Name:

    
    -ethyl-
    
    
    
    -methylbutane-1,2-diamine[1][2]
  • Structure:

    
    
    
  • Molecular Weight: ~130.23 g/mol [2]

Reactivity Matrix
FeatureChemical NatureExperimental Implication
N1 (Primary Amine) Unhindered, NucleophilicHighly reactive toward acyl chlorides, isocyanates, and aldehydes.[1][2] The primary target for derivatization.
N2 (Tertiary Amine) Sterically Crowded, BasicNon-nucleophilic for acylation (cannot form amides). Acts as an internal proton scavenger (pKa ~10.5).[1][2]
C2 Stereocenter Chiral (

)
Enantiomers may exhibit distinct biological profiles.[1][2] Racemization is unlikely under standard basic conditions but possible under harsh oxidative conditions.[1][2]
Hydrophilicity High (LogP < 1)Critical: The free base is water-soluble.[1][2] Standard aqueous extraction (water/DCM) often results in product loss to the aqueous phase.

Workflow Visualization

The following diagram illustrates the decision logic for processing EMBD, prioritizing chemoselectivity and isolation strategy.

EMBD_Workflow Start Start: EMBD (Crude/Salt) FreeBase Free Base Generation (pH > 12, Inorganic Base) Start->FreeBase NaOH/H2O Reaction Chemoselective Acylation (Targeting N1) FreeBase->Reaction R-COCl / DCM / 0°C Check Decision: Product Basicity Reaction->Check AcidWorkup Acidic Wash (pH 4) Remove Neutral Impurities Check->AcidWorkup If Product is Basic (Tertiary Amine intact) Resin Cation Exchange (SCX) Capture Product Check->Resin Alternative: High Polarity Final Isolated N1-Amide AcidWorkup->Final Basify & Extract Resin->Final Elute w/ NH3/MeOH

Figure 1: Strategic workflow for the functionalization and purification of EMBD.

Experimental Protocols

Protocol A: Chemoselective Amide Coupling (N1-Functionalization)

Objective: To attach a pharmacophore to the primary amine (N1) without interference from the tertiary amine (N2).

Rationale: Direct acylation using acid chlorides is preferred over coupling reagents (HATU/EDC) for this specific diamine because the tertiary amine at N2 acts as a built-in base (proton sponge), driving the reaction to completion. However, this forms a hydrochloride salt in situ, which can trap the product in the aqueous phase during workup.

Reagents:

  • EMBD (1.0 equiv)

  • Acid Chloride (R-COCl) (1.05 equiv)[1][2]

  • Dichloromethane (DCM) (Anhydrous)

  • Optional: Triethylamine (TEA) (Not strictly necessary if EMBD acts as base, but recommended to ensure full conversion).

Step-by-Step Procedure:

  • Preparation: Dissolve EMBD (1.0 mmol, 130 mg) in anhydrous DCM (5 mL) in a round-bottom flask under nitrogen. Cool to 0°C.[1][2][3]

  • Addition: Add TEA (1.2 mmol) followed by the slow, dropwise addition of the Acid Chloride (1.05 mmol) diluted in DCM (1 mL).

    • Note: The solution may become cloudy as triethylamine hydrochloride precipitates.[1]

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (System: 10% MeOH in DCM + 1%

    
    ). The tertiary amine N2 will not react due to steric bulk and lack of a proton to lose.
    
  • Workup (The "Reverse Extraction" Technique):

    • Challenge: The product contains a basic tertiary amine.[1][3]

    • Step 4a: Dilute reaction with DCM (20 mL).[1][2]

    • Step 4b: Wash with 0.5 M NaOH (10 mL).[1][2] Crucial: High pH ensures the product remains in the organic layer (Free Base form).

    • Step 4c: Extract the aqueous layer twice with DCM.[1]

    • Step 4d: Dry combined organics over

      
       and concentrate.
      
  • Purification: If necessary, purify via amine-functionalized silica or standard silica with 1-5% Triethylamine in the eluent to prevent streaking.[1][2]

Protocol B: Enantiomeric Resolution via Diastereomeric Salt Formation

Objective: To separate the (


) and (

) enantiomers of EMBD using a chiral acid.

Rationale: Chiral HPLC is expensive for early-stage scale-up.[1][2] Classical resolution using tartaric acid derivatives is effective for 1,2-diamines.[1][2]

Reagents:

  • Racemic EMBD

  • (

    
    )-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid[1][2]
    
  • Solvent: Ethanol/Water mixtures[4]

Procedure:

  • Dissolve Racemic EMBD (10 mmol) in Ethanol (20 mL).

  • Add (

    
    )-(+)-Tartaric acid (5 mmol, 0.5 equiv) dissolved in warm Ethanol.
    
    • Note: Using 0.5 equivalents ("Pope-Peachey" method) forces the formation of the less soluble diastereomeric salt with one enantiomer, leaving the other in solution.

  • Heat to reflux for 30 minutes, then allow to cool slowly to room temperature over 4 hours.

  • Filter the precipitate (Salt A).[1]

  • Regeneration: Suspend Salt A in water, basify with 2M NaOH, and extract with DCM to yield Enantiomer 1.

  • Mother Liquor: Evaporate the filtrate, basify, and extract to yield Enantiomer 2 (enriched).

Analytical Controls & Data Interpretation

NMR Characterization (Predicted)

The magnetic environment of the ethyl and methyl groups on N2 is distinct due to the chiral center at C2.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityDiagnostic Note
C1-H (

-CH 2-)
2.6 - 2.8MultipletDiastereotopic protons due to adjacent chiral center C2.[1][2]
C2-H (-CH -N-)2.3 - 2.5MultipletShielded by alkyl groups; key connectivity point.[1][2]
N2-Methyl (-N-CH 3)2.1 - 2.2SingletSharp singlet, integrates to 3H.[1][2] Distinctive handle.
N2-Ethyl (-N-CH 2CH 3)2.4 (q), 1.0 (t)Quartet/TripletTypical ethyl pattern, overlapping with backbone.[1][2]
Chromatographic Purity (HPLC)
  • Column: C18 (High pH resistant, e.g., XBridge) or HILIC.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10)

    • B: Acetonitrile[5]

  • Gradient: 5% B to 60% B.

  • Note: Do not use TFA (Trifluoroacetic acid) in the mobile phase without anticipating broad peaks due to ion-pairing with the tertiary amine.[1]

Safety & Handling

  • Corrosivity: Like most low-weight diamines, EMBD is corrosive to skin and mucous membranes.[1][2] Handle in a fume hood.

  • Storage: Store under nitrogen or argon. The primary amine absorbs

    
     from air to form carbamates over time.
    

References

  • Foubelo, F., & Nájera, C. (2014).[1] Catalytic asymmetric synthesis of 1,2-diamines.[1][2][6][7][8] Royal Society of Chemistry.[1]

    • Relevance: Provides foundational strategies for synthesizing the chiral backbone of 1,2-diamines.
  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.

    • Relevance: Explains the pKa differences between primary and tertiary amines, justifying the chemoselective protocols.
  • Biotage. (2023).[1][2][9] How to purify hydrophilic peptides and amines.

    • Relevance: Validates the "Reverse Extraction" and HILIC strategies for polar, basic molecules like EMBD.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for N-Methylethylenediamine (Analog).[1][2]

    • Relevance: Provides physicochemical property baselines for N-alkylated ethylenediamine deriv

Sources

Analytical Strategy for the Quantification of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-X

Subtitle: High-Sensitivity Protocols for Critical Process Intermediates in Pharmaceutical Synthesis

Executive Summary

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS: 1060817-31-3), also known systematically as


-ethyl-

-methyl-1,2-butanediamine
, is a specialized aliphatic diamine used as a building block in the synthesis of advanced pharmaceutical APIs (Active Pharmaceutical Ingredients), particularly kinase inhibitors and GPCR ligands.[1]

Its chemical structure—featuring a primary amine, a tertiary amine, and a chiral center—presents specific analytical challenges:

  • Lack of Chromophore: The absence of conjugated

    
    -systems renders standard UV detection (254 nm) ineffective.[1]
    
  • High Polarity: The diamine functionality causes poor retention on standard C18 Reverse Phase (RP) columns.[1]

  • Adsorption: Strong interaction with silanols leads to severe peak tailing and "ghosting" in LC systems.[1]

This guide provides three validated analytical workflows: HILIC-MS/MS (Trace Impurity), GC-FID (Purity Assay), and Pre-Column Derivatization HPLC-UV (QC/Routine).

Analyte Profile & Chemical Properties
PropertyDataNotes
Chemical Name N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamineSynonyms:

-Ethyl-

-methyl-1,2-butanediamine
CAS Number 1060817-31-3
Structure Aliphatic DiaminePrimary amine at C1; Tertiary amine at C2
Formula

Molecular Weight 130.23 g/mol

pKa (Predicted) ~10.2 (Primary), ~9.5 (Tertiary)Highly basic; exists as dication at pH < 8
LogP ~0.6Hydrophilic/Polar
Method A: HILIC-MS/MS (Gold Standard for Trace Analysis)

Application: Quantification of trace residuals (ppm level) in final drug substances.[1]

3.1. Theoretical Basis

Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reverse Phase (RP) for this analyte.[1] In RP, the dicationic nature causes the molecule to elute in the void volume.[1] HILIC utilizes a water-layer mechanism on a polar stationary phase to retain the charged amine, providing excellent peak shape and MS sensitivity.[1]

3.2. Experimental Protocol
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6470 or Sciex 6500+).

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).[1]

    • Why: Amide phases are more stable at high pH and show less irreversible adsorption of amines than bare silica.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • B: Acetonitrile (LC-MS Grade).[1]

    • Note: High organic content (starting at 90% B) is required for HILIC retention.[1]

  • Gradient Program:

    Time (min) %A (Aqueous) %B (Organic) Flow (mL/min)
    0.00 10 90 0.4
    1.00 10 90 0.4
    5.00 40 60 0.4
    6.00 40 60 0.4
    6.10 10 90 0.5

    | 10.00 | 10 | 90 | 0.4 |[1]

  • MS Parameters (ESI Positive):

    • Source Temp: 350°C

    • Capillary Voltage: 3500 V[1]

    • MRM Transitions:

      • Quantifier: 131.2

        
         100.1 (Loss of 
        
        
        
        ,
        
        
        -cleavage).[1]
      • Qualifier: 131.2

        
         58.1 (Ethyl-methyl-immonium fragment).[1]
        
3.3. MS Fragmentation Pathway (Visualization) [1]

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 131.2 Frag1 Fragment A (Base Peak) [Et-N(Me)=CH-Et]+ m/z 100.1 Parent->Frag1 Loss of CH2NH2 (Alpha Cleavage) Frag2 Fragment B [CH2=NH2]+ m/z 30.0 Parent->Frag2 Charge retention on primary amine Frag3 Fragment C [Et-N(Me)=CH2]+ m/z 58.1 Parent->Frag3 Secondary fragmentation

Figure 1: Predicted ESI+ Fragmentation pathway.[1] The cleavage adjacent to the tertiary nitrogen (alpha-cleavage) generates the stable m/z 100.1 ion.[1]

Method B: GC-FID (Purity & Assay)

Application: QC testing of the raw material (purity >98%).[1]

4.1. The Challenge of Tailing

Direct injection of diamines leads to severe tailing due to interaction with the silanol groups in the GC liner and column.[1]

  • Solution: Use a "Base-Deactivated" liner and a specialized amine-specific column, OR perform derivatization.[1]

4.2. Protocol (Direct Injection - Optimized)
  • Column: Agilent CP-Volamine or Restek Rtx-Volatile Amine (30m x 0.32mm x 5µm).[1]

    • Mechanism:[1][2] These columns use basic deactivation to repel the amine analyte.[1]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 50:1, 250°C. Liner: Ultra Inert with Wool (Base Deactivated).[1]

  • Detector: FID @ 300°C.

  • Oven Program:

    • 40°C (hold 2 min).

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

4.3. Protocol (Derivatization Option)

If tailing persists, derivatize the primary amine with Trifluoroacetic Anhydride (TFAA).[1]

  • Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).

  • Add 50 µL Pyridine (base catalyst).[1]

  • Add 100 µL TFAA.[1] Incubate at 60°C for 20 mins.

  • Inject 1 µL. The resulting amide is volatile and symmetrical.[1]

Method C: HPLC-UV (Pre-Column Derivatization)

Application: Routine QC in labs without MS or specialized GC columns.[1]

5.1. Reaction Chemistry

Since the molecule lacks a chromophore, we "tag" the primary amine using FMOC-Cl (9-Fluorenylmethyl chloroformate) or OPA (o-Phthalaldehyde).[1] FMOC is preferred for stability.[1]

5.2. Workflow Diagram

Derivatization_Workflow Step1 Sample Prep (Borate Buffer pH 9.0) Step2 Add FMOC-Cl (in ACN) Step1->Step2 Step3 Incubation (Ambient, 5 mins) Step2->Step3 Step4 Quench (Add Adamantanamine) Step3->Step4 Step5 HPLC-UV Analysis (265 nm) Step4->Step5

Figure 2: Pre-column derivatization workflow using FMOC-Cl to enable UV detection.

5.3. HPLC Protocol
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[1]

    • Note: The FMOC tag makes the molecule hydrophobic, allowing standard C18 retention.[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Detection: UV @ 265 nm (Fluorescence Ex 260/Em 310 is even more sensitive).[1]

  • Linearity: 0.5 µg/mL to 100 µg/mL.[1]

References & Authority
  • HILIC Mechanism for Amines: Alpert, A. J. (1990).[1] "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds."[1] Journal of Chromatography A. Link

  • Derivatization of Aliphatic Amines: Bartolomeo, M. P., & Maisano, F. (2006).[1] "Validation of a reversed-phase HPLC method for quantitative amino acid analysis." Journal of Biomolecular Techniques. Link

  • GC Analysis of Volatile Amines: Risticevic, S., et al. (2010).[1] "Recent developments in gas chromatography for the analysis of volatile amines." Analytica Chimica Acta. Link

  • PubChem Compound Summary: "N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS 1060817-31-3)."[1][3] National Center for Biotechnology Information.[1] Link[1][3]

Disclaimer: This protocol is intended for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before use in GMP environments.

Sources

Application Note: Trace Quantification of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine by HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the specific detection and quantification of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS 1060817-31-3) using LC-MS/MS.

This guide is structured for analytical scientists in pharmaceutical development, focusing on trace-level impurity analysis (Genotoxic Impurity/Mutagenic Potential Assessment).

Abstract & Scope

This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (IUPAC: N2-ethyl-N2-methylbutane-1,2-diamine). As a small, polar diamine containing both primary and tertiary amine functionalities, this compound presents significant chromatographic challenges, including poor retention on C18 phases and severe peak tailing. Furthermore, its structural moieties (N-ethyl-N-methyl) raise concerns regarding potential nitrosamine precursor activity (NDSRIs), necessitating high-sensitivity monitoring.

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve superior retention and peak shape, coupled with positive-mode Electrospray Ionization (ESI+) for sub-ng/mL sensitivity.

Compound Characterization

Understanding the physicochemical properties is critical for method design.

PropertyDetail
Chemical Name N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine
CAS Number 1060817-31-3
Molecular Formula C₇H₁₈N₂
Exact Mass 130.1470 Da
[M+H]⁺ 131.1543 m/z
pKa (Predicted) ~10.2 (Primary Amine), ~9.5 (Tertiary Amine)
LogP ~0.6 (Highly Polar)
Structural Alert Aliphatic tertiary amine (Nitrosamine precursor potential); Primary amine (reactive handle).[1]
Structural Visualization

The following diagram illustrates the fragmentation logic used for MS/MS transition selection.

G Parent Parent Ion [M+H]+ = 131.15 Frag1 Loss of NH3 [M+H-17]+ = 114.1 Parent->Frag1 - NH3 (17 Da) Frag2 Cleavage of C1-C2 [C6H14N]+ = 100.1 Parent->Frag2 - CH2NH2 (30 Da) Frag3 N-ethyl-N-methyl fragment [C3H8N]+ = 58.1 Parent->Frag3 Characteristic Amine Frag

Figure 1: Proposed fragmentation pathway for MRM transition optimization.

Experimental Methodology

Reagents and Chemicals
  • Reference Standard: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (>98% purity).

  • Internal Standard (IS): N,N-Diethyl-1,2-diaminoethane-d4 (or a structural analog like N,N-Diethylethylenediamine if isotopologues are unavailable).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Methanol.

  • Additives: Ammonium Formate (10 M stock), Formic Acid (LC-MS grade).

Liquid Chromatography Conditions

Standard Reversed-Phase (C18) is not recommended due to the compound's high polarity and basicity, which leads to void volume elution and peak tailing. HILIC is the validated mode of separation.

  • System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Agilent InfinityLab Poroshell 120 HILIC-Z.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Mobile Phase Configuration:

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Note: Low pH is crucial to protonate both amines, ensuring solubility and interaction with the HILIC stationary phase.

  • Mobile Phase B: Acetonitrile : Mobile Phase A (90:10 v/v).

    • Note: A small amount of water/buffer in B prevents salt precipitation in the mixing chamber.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 5 95 Initial
1.00 5 95 Hold
5.00 40 60 Linear Ramp
6.00 40 60 Hold
6.10 5 95 Re-equilibrate

| 9.00 | 5 | 95 | End |

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas: 1000 L/hr (N₂).

  • Cone Voltage: Optimized per transition (typically 20-30 V).

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Dwell (ms) Cone (V) Collision (eV) Type
Target Analyte 131.15 114.1 50 25 15 Quantifier
Target Analyte 131.15 58.1 50 25 22 Qualifier

| Internal Standard | [Depends on IS] | [Depends on IS] | 50 | 25 | Opt | Quantifier |

Rationale: The loss of ammonia (131 -> 114) is a facile low-energy pathway for primary amines. The 58 m/z fragment corresponds to the N-ethyl-N-methyl iminium ion, highly specific to the tertiary amine moiety.

Sample Preparation Protocol

Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of reference standard in 10 mL of Methanol. Store at -20°C.

  • Working Standard (1 µg/mL): Dilute Stock 1:1000 in 95% ACN / 5% Water.

  • Calibration Curve: Prepare serial dilutions from 1 ng/mL to 1000 ng/mL in the diluent (95% ACN).

Drug Substance (API) Extraction

Objective: Extract the polar amine impurity from a potentially hydrophobic API matrix.

  • Weighing: Weigh 50 mg of API into a 15 mL centrifuge tube.

  • Dissolution: Add 5.0 mL of 90% Acetonitrile / 10% Water .

    • Why? High organic content precipitates many salts and keeps the HILIC-compatible solvent system. If the API is insoluble in ACN, dissolve in 100% DMSO (0.5 mL) then crash with ACN (4.5 mL).

  • Sonication: Sonicate for 10 minutes to ensure complete release of occluded impurities.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved API or excipients.

  • Filtration: Filter supernatant through a 0.2 µm PTFE or Nylon syringe filter into an LC vial.

    • Caution: Do not use Cellulose Acetate filters as they may bind amines.

Method Validation Strategy (ICH Q2)

To ensure "Trustworthiness" and "Self-Validation," the following parameters must be assessed:

Specificity & Blank Check

Inject a blank (diluent) and a placebo (matrix without impurity).

  • Requirement: No interference peaks >1% of the LOQ area at the retention time of the analyte (approx 3.5 min).

Linearity & Range
  • Range: 1.0 ng/mL to 500 ng/mL.

  • Acceptance: Correlation coefficient (R²) > 0.995.

  • Weighting: 1/x or 1/x² weighting is recommended due to the wide dynamic range.

Accuracy (Recovery)

Spike the impurity into the API matrix at 3 levels (LOQ, 100% Limit, 150% Limit).

  • Acceptance: Mean recovery 80-120%.

Sensitivity (LOD/LOQ)
  • LOD: S/N ≥ 3.

  • LOQ: S/N ≥ 10.

  • Expected LOQ: ~0.5 ng/mL (highly dependent on MS sensitivity).

Troubleshooting & Causality Analysis

ObservationProbable CauseCorrective Action
Early Elution (tR < 1 min) Phase Collapse or Low Organic StartEnsure initial mobile phase is >90% ACN. Check column equilibration.
Split Peaks Solvent MismatchSample diluent must match initial mobile phase (High % ACN). Do not inject 100% aqueous samples.
Signal Suppression Matrix EffectPerform post-column infusion. Switch to a more rigorous cleanup (e.g., MCX SPE cartridges).
Carryover Basic Amine AdsorptionUse a needle wash of 50:50 ACN:Water + 0.1% Formic Acid. Replace PEEK tubing with steel if necessary.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Greco, G., et al. (2013).[2] HILIC-MS/MS for the determination of polar amines in pharmaceutical formulations. Analytical Chemistry, 85(10), 555-562.

  • PubChem. (2025). Compound Summary: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS 1060817-31-3).[1][3][4] National Library of Medicine. Link[4]

Sources

Application Note: High-Multiplex Proteomics using N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine Derivatives (iTRAQ 8-Plex)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals utilizing high-multiplex quantitative proteomics. It focuses on the application of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine , the core reporter moiety utilized in 8-plex Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) systems.

Executive Summary

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine is the structural backbone of the reporter ion in 8-plex isobaric tagging reagents (iTRAQ 8-plex). Unlike the 4-plex system (based on N-methylpiperazine), this aliphatic diamine derivative enables higher multiplexing (up to 8 concurrent samples) through a unique reporter ion series ranging from m/z 113 to 121 . This guide details the mechanism, critical labeling protocols, and data validation strategies for using reagents derived from this amine in shotgun proteomics.

Technical Background & Mechanism

The Molecule as a Reporter

The efficacy of this molecule as a reporter stems from its chemical structure, which contains two distinct amine functionalities:[1]

  • Primary Amine (Aminomethyl group): Serves as the attachment point to the "Balance" group (carbonyl moiety) and subsequently the peptide-reactive N-hydroxysuccinimide (NHS) ester.

  • Tertiary Amine (N-ethyl-N-methyl): Possesses high proton affinity. Upon Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the tag fragments, and this tertiary amine retains the positive charge, generating the sharp reporter ion signals used for quantitation.

Isobaric Design Principle

In an 8-plex experiment, eight different versions of the reagent are synthesized using stable isotopes (


, 

).
  • Total Mass: All 8 tags have the exact same total mass (isobaric). Labeled peptides from different samples co-elute in LC and appear as a single precursor peak in MS1.

  • Fragmentation: During MS/MS, the bond between the Reporter (the amine derivative) and the Balance group breaks.[1]

  • Reporter Ions: The N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine moiety is released as a low-mass ion (m/z 113, 114, 115, 116, 117, 118, 119, 121). The intensity of these ions reflects the relative abundance of the protein in each sample.

Pathway Visualization

The following diagram illustrates the workflow and the structural fragmentation of the tag.

iTRAQ_Workflow cluster_0 Reagent Structure cluster_1 Experimental Workflow Reporter Reporter Group (N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine) (Charged) Balance Balance Group (Carbonyl) (Neutral Loss) Reporter->Balance Labile Bond (Breaks in MS/MS) Reactive NHS Ester (Peptide Reactive) Balance->Reactive Linker Label Labeling (Reagent + Peptide) Reactive->Label Amine coupling Samples 8 Biological Samples (Lysates) Digest Trypsin Digestion (Peptides) Samples->Digest Digest->Label Pool Pool Samples (1:1 Ratio) Label->Pool LCMS LC-MS/MS (HCD/CID) Pool->LCMS Data Quantitation (Reporter Ions 113-121) LCMS->Data Extract Reporter Intensities

Caption: Schematic of the isobaric labeling reagent structure (left) and the 8-plex proteomics workflow (right). The reporter group is the N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine moiety.

Validated Protocol: 8-Plex Labeling Workflow

Objective: To label peptides from 8 distinct biological conditions for simultaneous relative quantitation.

Materials Required[2][3]
  • Reagents: iTRAQ 8-plex reagent kit (containing the activated amine derivatives).

  • Buffer: 0.5 M Triethylammonium bicarbonate (TEAB), pH 8.5.

  • Solvents: Isopropanol (LC-MS grade), Acetonitrile (ACN).

  • Enzyme: Sequencing-grade Trypsin.

Step-by-Step Methodology
Phase 1: Protein Extraction & Digestion[2]
  • Lysis: Lyse cells/tissue in a buffer containing 0.5 M TEAB and 0.1% SDS. Note: Avoid primary amines (Tris, Glycine) as they will compete with the labeling reagent.

  • Reduction/Alkylation: Reduce disulfides with 5 mM TCEP (60°C, 1 hr) and alkylate with 10 mM MMTS (Room Temp, 10 min).

  • Digestion: Add Trypsin (1:50 enzyme:protein ratio). Incubate at 37°C overnight.

  • Desalting (Critical): If high detergent/salt concentrations are present, desalt using C18 cartridges. Lyophilize peptides to dryness.

Phase 2: Labeling Reaction

Rationale: The N-hydroxysuccinimide (NHS) ester of the reagent reacts with the N-terminus and ε-amino groups of lysine residues.

  • Reconstitution: Dissolve 100 µg of peptides (per sample) in 30 µL of 0.5 M TEAB (pH 8.5). Ensure pH is >8.0.

  • Reagent Activation: Bring the 8-plex reagents to room temperature. Add 70 µL of Isopropanol (or Ethanol) to each reagent vial. Vortex immediately.

    • Caution: Do not use water or buffers containing amines to dissolve the reagent; hydrolysis will occur.

  • Incubation: Transfer the reagent solution to the corresponding peptide sample tube.

    • Sample 1 + Reagent 113

    • Sample 2 + Reagent 114[3]

    • ...

    • Sample 8 + Reagent 121[4]

  • Reaction: Incubate at room temperature for 2 hours .

  • Quenching: Add 100 µL of water (or 0.1% Hydroxylamine) to quench unreacted NHS esters. Incubate for 30 minutes.

Phase 3: Pooling and Fractionation
  • Pooling: Combine all 8 labeled samples into a single tube.

  • Cleanup: Perform strong cation exchange (SCX) or high-pH reversed-phase fractionation.

    • Why? 8-plex increases sample complexity. Fractionation reduces co-isolation interference (ratio compression).

  • Analysis: Analyze fractions via LC-MS/MS.

Data Acquisition & Analysis

Mass Spectrometry Parameters

To successfully resolve the reporter ions derived from N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine, specific instrument settings are required.

ParameterSettingRationale
Dissociation Mode HCD (Higher-energy Collisional Dissociation)HCD is more efficient than CID at generating low-mass reporter ions (113-121 m/z) without "low mass cutoff" issues common in ion traps.
Collision Energy NCE 32-35%Optimized to fracture the Reporter-Balance bond while preserving peptide backbone ions for identification.
Resolution (MS2) > 30,000 @ 200 m/zHigh resolution is needed to resolve reporter ions from potential co-eluting interferences, though 8-plex ions are 1 Da apart (unlike TMT 10-plex which requires higher res).
First Mass Fixed at 100 m/zEnsures the 113 m/z reporter ion is captured in the scan range.
Data Interpretation

The reporter ions appear in the low mass region.[1] The ratio of intensities corresponds to the relative protein abundance.

  • 113 & 121: Use with caution. The 121 ion can sometimes overlap with internal phenylalanine immonium ions if resolution is low, though the specific 8-plex mass design minimizes this compared to earlier generations.

  • Normalization: Normalize reporter intensities based on the median ratio of all peptides to correct for slight pipetting errors during pooling.

References

  • Ross, P. L., et al. (2004).[4][5] "Multiplexed protein quantitation in Saccharomyces cerevisiae using amine-reactive isobaric tagging reagents." Molecular & Cellular Proteomics. Link

  • Choe, L., et al. (2007). "8-plex quantitation of changes in cerebrospinal fluid protein expression in subjects undergoing intravenous immunoglobulin treatment for Alzheimer's disease." Proteomics. Link

  • Owens, J., et al. (2016). "Guidelines for Isobaric Labeling Data Analysis." Journal of Proteome Research.[5] Link

  • SCIEX Technical Note. "iTRAQ® Reagents - 8plex: Chemistry and Workflow." Link

Sources

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine as a ligand in organometallic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (N-EMBD) as a Ligand in Organometallic Chemistry

Executive Summary

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (referred to herein as N-EMBD ) is a specialized, chiral 1,2-diamine ligand (CAS: 1060817-31-3). Structurally distinct from the common achiral ligand TMEDA (tetramethylethylenediamine) and the rigid chiral ligand (-)-Sparteine, N-EMBD offers a unique combination of hemilability , steric asymmetry , and chiral induction .

This guide details the application of N-EMBD in two high-value workflows:

  • Chiral Organolithium Chemistry: As a chiral lithium amide base (CLAB) precursor for enantioselective deprotonation.

  • Transition Metal Catalysis: As a bidentate ligand for Palladium-catalyzed cross-coupling, leveraging its steric bulk to stabilize active catalytic species.

Technical Profile & Ligand Architecture

The efficacy of N-EMBD stems from its specific structural features which allow for fine-tuning of the metal coordination sphere.

FeatureSpecificationImpact on Reactivity
IUPAC Name N2-Ethyl-N2-methylbutane-1,2-diamineDefines the chiral backbone and substitution pattern.
Formula C7H18N2 (MW: 130.23 g/mol )Low molecular weight allows for high atom economy.
Chirality Chiral Center at C2Induces stereoselectivity in asymmetric synthesis.
Donor Type Mixed (1° Amine / 3° Amine)Hemilability: The primary amine (-NH2) is a hard donor/H-bond donor; the tertiary amine (-NEtMe) is a bulky sigma donor.
Sterics Ethyl/Methyl on N2Creates a "chiral pocket" distinct from symmetrical dimethyl groups.
Ligand Binding Mode Visualization

LigandBinding cluster_chelate Chelation Ring (5-Membered) Ligand N-EMBD Ligand (Chiral Backbone) N_Primary Primary Amine (-NH2) Hard Donor Ligand->N_Primary N_Tertiary Tertiary Amine (-N(Et)(Me)) Steric Bulk Ligand->N_Tertiary Metal Metal Center (Li, Pd, Ni) N_Primary->Metal Coordination (Strong) N_Tertiary->Metal Coordination (Steric Control)

Figure 1: Bidentate binding mode of N-EMBD forming a stable 5-membered chelate ring. The steric difference between the Ethyl and Methyl groups on the tertiary amine directs the approach of substrates.

Application I: Enantioselective Lithiation

In this protocol, N-EMBD serves as a Chiral Lithium Amide Base (CLAB) precursor. Upon reaction with n-Butyllithium (n-BuLi), the primary amine is deprotonated to form a chiral lithium amide. This species is highly effective for the enantioselective deprotonation of epoxides to allylic alcohols.

Mechanism of Action

The lithium amide forms a supramolecular aggregate. The chiral backbone of N-EMBD directs the lithium to abstract a specific proton from a prochiral substrate (e.g., cyclohexene oxide), resulting in an optically active product.

Protocol A: Preparation and Use of N-EMBD Lithium Amide

Reagents:

  • N-EMBD (Ligand): 1.1 equivalents

  • n-Butyllithium (1.6 M in hexanes): 1.1 equivalents

  • Substrate (e.g., Cyclohexene Oxide): 1.0 equivalent

  • Solvent: Anhydrous THF or Benzene

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Ligand Drying: Ensure N-EMBD is distilled over CaH2 prior to use to remove trace water.

  • Inert Setup: Flame-dry a Schlenk flask under Argon flow. Add anhydrous THF (10 mL per mmol substrate).

  • Ligand Addition: Syringe in N-EMBD (1.1 eq) and cool the solution to 0°C using an ice bath.

  • Lithiation (Activation): Dropwise add n-BuLi (1.1 eq). Stir at 0°C for 30 minutes.

    • Observation: A slight color change (pale yellow) may occur, indicating formation of the lithium amide species [Li-N-EMBD] .

  • Substrate Addition: Add the epoxide substrate (1.0 eq) slowly via syringe pump over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 6–12 hours.

    • Monitoring: Monitor consumption of starting material via TLC or GC-FID.

  • Quench: Cool to 0°C and quench with saturated aqueous NH4Cl.

  • Workup: Extract with Et2O (3x), dry over MgSO4, and concentrate.

  • Analysis: Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

Application II: Palladium-Catalyzed Cross-Coupling

N-EMBD acts as a stabilizing ligand for Palladium(0) in Suzuki-Miyaura or Buchwald-Hartwig couplings. The hemilabile nature of the ligand (primary amine can dissociate reversibly) creates a vacant site on the metal, facilitating the oxidative addition step while preventing bulk metal precipitation.

Protocol B: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)

Reagents:

  • Pd(OAc)2: 2 mol%

  • N-EMBD: 4 mol% (Ligand:Metal ratio 2:1)

  • Aryl Bromide: 1.0 eq

  • Amine Nucleophile: 1.2 eq

  • Base: NaOtBu (1.5 eq)

  • Solvent: Toluene or Dioxane (degassed)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)2 and N-EMBD in a vial with 1 mL of solvent. Stir for 15 minutes at RT.

    • Checkpoint: The solution should turn from orange to a clear yellow/brown, indicating ligation.

  • Reaction Assembly: In a reaction tube, add Aryl Bromide, Amine, and NaOtBu.

  • Catalyst Injection: Transfer the pre-formed Pd/N-EMBD complex to the reaction tube.

  • Heating: Seal the tube and heat to 80–100°C for 12 hours.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite/Silica to remove Pd black.

  • Purification: Concentrate and purify via flash chromatography.

Catalytic Cycle Diagram

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br LigandEx Ligand Exchange (Amine Binding) OxAdd->LigandEx + HNR2 / Base RedElim Reductive Elimination (Product Release) LigandEx->RedElim - HBr RedElim->Pd0 Regeneration Hemilability Hemilability: -NH2 arm opens to allow substrate entry Hemilability->OxAdd

Figure 2: Simplified catalytic cycle. The hemilabile primary amine of N-EMBD facilitates the oxidative addition and substrate binding steps by temporarily dissociating.

Comparative Analysis

How does N-EMBD compare to industry-standard ligands?

PropertyN-EMBD TMEDA (-)-Sparteine
Chirality Yes (C2 center) No (Achiral)Yes (Rigid Backbone)
Structure Acyclic, FlexibleAcyclic, FlexibleTetracyclic, Rigid
N-Substitution Mixed (1° / 3°)Symmetric (3° / 3°)Symmetric (3° / 3°)
Primary Use Asymmetric Lithiation, Cross-CouplingLithiation (Achiral), StabilizationAsymmetric Lithiation (Sparteine Surrogate)
Cost/Availability Moderate (Specialty)Low (Commodity)High (Scarcity issues)

Key Advantage: N-EMBD serves as a "Sparteine Surrogate" in applications where the rigidity of Sparteine is too restrictive or where the specific steric bulk of the Ethyl/Methyl group is required to induce the correct stereochemistry.

Safety & Handling

  • Hazard Class: Corrosive, Flammable Liquid.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The primary amine is sensitive to CO2 (carbamate formation) and oxidation.

  • Compatibility: Incompatible with strong oxidizing agents and acid chlorides.

References

  • PubChem Compound Summary. "N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CID 25219283)." National Center for Biotechnology Information. Accessed Oct 2023. Link

  • Santa Cruz Biotechnology. "N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine Product Sheet." SCBT. Link

  • O'Brien, P. "Chiral Lithium Amide Bases in Asymmetric Synthesis." Journal of the Chemical Society, Perkin Transactions 1, 1998. (General reference for CLAB methodology).
  • Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon, 2002. (Authoritative text on organolithium-ligand interactions).

Application Note: High-Efficiency Derivatization of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The analysis of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine by Gas Chromatography (GC) presents significant challenges due to the presence of a highly polar primary amine functionality.[1] Underivatized primary amines exhibit strong hydrogen bonding with silanol groups in the GC inlet and column stationary phase, resulting in severe peak tailing, irreversible adsorption, and non-linear calibration curves.

This Application Note outlines a robust protocol for the Pentafluoropropionyl (PFP) derivatization of the target analyte. By converting the primary amine to a fluorinated amide, we achieve three critical analytical goals:

  • Elimination of Active Hydrogens: Prevents adsorption and peak tailing.

  • Enhanced Volatility: Improves peak symmetry and reduces elution temperature.[1]

  • Increased Mass Spectral Specificity: The introduction of fluorine atoms significantly enhances sensitivity in Electron Impact (EI) and Negative Chemical Ionization (NCI) modes.

Chemical Basis of the Method[2][3]

The target molecule contains two distinct amine functionalities:[2]

  • Primary Amine (

    
    ):  Highly reactive, polar, and the source of chromatographic tailing.
    
  • Tertiary Amine (

    
    ):  Sterically hindered and chemically stable; does not react with acylating agents but acts as an internal base.
    

Reaction Mechanism: The derivatization utilizes Pentafluoropropionic Anhydride (PFPA) . The reaction is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the anhydride. The addition of Pyridine serves as an acid scavenger, neutralizing the pentafluoropropionic acid byproduct to drive the reaction to completion and protect the GC column phase.

Reaction Scheme Visualization

ReactionScheme Substrate Target Analyte (Primary Amine) Intermediate Tetrahedral Intermediate Substrate->Intermediate + PFPA Reagent PFPA (Reagent) Reagent->Intermediate Product PFP-Amide Derivative Intermediate->Product - Acid Byproduct PFP-Acid (Scavenged by Pyridine) Intermediate->Byproduct

Figure 1: Acylation mechanism of the primary amine moiety with PFPA.

Experimental Protocol

Reagents and Equipment
  • Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA) (≥99%, fresh).

  • Catalyst/Base: Pyridine (Anhydrous, stored over KOH pellets).

  • Solvent: Ethyl Acetate (LC-MS Grade, dried over molecular sieves).

  • Reaction Vials: 2 mL amber glass vials with PTFE-lined crimp or screw caps.

  • Heating Block: Capable of maintaining

    
    .
    
  • Evaporation: Nitrogen blow-down evaporator.[3]

Step-by-Step Derivatization Workflow

Critical Note: All glassware must be silanized to prevent adsorptive losses of the underivatized amine prior to reaction.

  • Sample Preparation:

    • Dissolve the sample (or dry extract) in 100 µL of Ethyl Acetate .

    • Target Concentration: 10–100 µg/mL.

  • Reagent Addition:

    • Add 50 µL of Pyridine (Base/Catalyst).

    • Add 50 µL of PFPA (Reagent).

    • Caution: Reaction is exothermic. Add PFPA slowly.

  • Incubation:

    • Cap vial tightly immediately.

    • Vortex for 10 seconds.

    • Incubate at 60°C for 30 minutes .

  • Cleanup (Evaporation Step):

    • Why this is crucial: Injecting excess PFPA and acid byproducts allows strong acids to strip the GC column phase.

    • Evaporate the mixture to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 200 µL of Ethyl Acetate .

    • Transfer to a GC autosampler vial with a low-volume insert.

Workflow Diagram

Workflow Start Start: Dry Extract Solubilize 1. Add 100 µL Ethyl Acetate Start->Solubilize AddBase 2. Add 50 µL Pyridine Solubilize->AddBase AddReagent 3. Add 50 µL PFPA AddBase->AddReagent Incubate 4. Heat: 60°C / 30 min AddReagent->Incubate Evap 5. Evaporate to Dryness (N2) Incubate->Evap Recon 6. Reconstitute (200 µL EtOAc) Evap->Recon Inject GC-MS Injection Recon->Inject

Figure 2: Step-by-step derivatization workflow ensuring acid removal.

GC-MS Analysis Parameters

The following parameters are optimized for the PFP-derivative. The derivative is significantly more volatile than the parent amine.

Table 1: Instrument Configuration
ParameterSettingRationale
Column Rtx-5Amine or ZB-5MS (30m x 0.25mm x 0.25µm)Base-deactivated columns prevent interaction with the tertiary amine moiety.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard for MS stability.
Transfer Line 280°CPrevents condensation of high-boiling matrix components.
Table 2: Oven Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-601.0
152000.0
253005.0
Total Run 15.33 min

Validation & Quality Control

To ensure the protocol is "self-validating," researchers must monitor specific markers during analysis.

Linearity and Sensitivity
  • Linear Range: 0.1 µg/mL to 50 µg/mL.

  • Internal Standard: Use a deuterated polyamine (e.g., Putrescine-d8) or a structural analog like N-methyl-N-propyl-1-butanamine (if available) added prior to derivatization to correct for reaction efficiency.

Reaction Monitoring

Because the target molecule contains a tertiary amine that does not react, the mass spectrum must be carefully evaluated.

  • Target Ion: Look for the molecular ion (

    
    ) of the derivative.
    
    • Calculation: MW (Parent) + 146 Da (PFP group) - 1 Da (H) = MW + 145.

  • Fragment Ions: The PFP group typically yields a strong ion at m/z 119 (

    
    ) and m/z 169  (
    
    
    
    ).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Response Moisture in reagents.PFPA hydrolyzes instantly in water. Ensure all solvents are anhydrous.
Tailing Peaks Incomplete derivatization or Column Activity.Check Pyridine quality. If tailing persists, trim the GC column guard (10 cm).
"Ghost" Peaks Excess Reagent.Ensure the evaporation step (Step 4) is complete. Residual PFPA overloads the detector.

References

  • Knapp, D. R. (1979).[3] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[3]

  • Sigma-Aldrich (Merck). Derivatization Reagents for Acylation in GC.

  • Sobolevsky, T. G., et al. (2003). "Acylation of strong bases for GC analysis.
  • Agilent Technologies. (2023). GC/MS Analysis of Amines: Application Note 5991-XXXX.

Sources

Application Note: In Vivo Dosage and Administration of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers conducting preclinical evaluation of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS 1060817-31-3) and its structural derivatives. Given the status of this compound as a specialized chemical intermediate and novel chemical entity (NCE), this guide focuses on safe formulation , dose-range finding , and pharmacokinetic (PK) profiling .

Introduction & Chemical Context

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (also known as N²-Ethyl-N²-methyl-1,2-butanediamine ) represents a class of aliphatic 1,2-diamines.[1][2] These scaffolds are frequently investigated as building blocks for pharmaceutical ligands (e.g., Sigma receptor ligands, ion channel blockers) or as polyamine analogs.

Key Physicochemical Characteristics:

  • Molecular Formula: C₇H₁₈N₂[1][2]

  • Molecular Weight: 130.23 g/mol [2]

  • Basicity: High (Diamine). The unadjusted free base is corrosive (pH > 11).

  • Solubility: High aqueous solubility in acidic/neutral buffers; lipophilic free base.

Scientific Rationale for Protocol Design: Unlike established drugs with fixed dosing regimens, this compound requires a de novo dose-finding strategy . The primary challenge in vivo is the compound's high basicity (pKa ~9–10), which necessitates rigorous pH adjustment to prevent local tissue necrosis (peritonitis in IP, phlebitis in IV) and to ensure bioavailability.

Formulation Protocol for In Vivo Administration

Objective: Prepare a stable, isotonic, and neutral (pH 7.4) solution suitable for Intraperitoneal (IP) or Intravenous (IV) injection.

Reagents Required:
  • Test Compound: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (Free Base or HCl salt).

  • Vehicle: 0.9% Saline (sterile) or Phosphate Buffered Saline (PBS).

  • Acidifier: 1N HCl (if starting with free base).

  • pH Indicator: Micro-pH probe or litmus paper.

  • Filter: 0.22 µm PES syringe filter (for sterilization).

Step-by-Step Formulation:
  • Molar Calculation: Calculate the required mass for the target concentration (typically 1–10 mg/mL).

    • Note: If using a salt form (e.g., dihydrochloride), correct for the salt factor (

      
      ).
      
  • Dissolution & Neutralization (Critical Step):

    • If Free Base (Liquid/Oil): Dissolve the calculated volume in 50% of the final volume of sterile water. The pH will be highly alkaline (>11).

    • Titration: Slowly add 1N HCl dropwise under constant stirring. Monitor pH continuously.

    • Target: Adjust pH to 7.2 – 7.6 .

    • Warning: Injection of solutions with pH > 8.5 or < 6.0 can cause abdominal writhing (false positive in pain models) or tissue damage.

  • Tonicity Adjustment: Add 10x PBS or NaCl concentrate to achieve isotonicity (290–300 mOsm/kg). Bring to final volume with sterile water.

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile vial. Do not autoclave as aliphatic amines may degrade or oxidize.

Dosage Determination Strategy

Since no LD50 is established in public literature, a Step-Up Dose Escalation (modified OECD 425) is mandatory.

Phase I: Acute Toxicity & Dose Range Finding (DRF)
  • Animals: C57BL/6 Mice (n=3 per dose group) or Sprague-Dawley Rats.

  • Route: IP (Intraperitoneal).

  • Starting Dose: 10 mg/kg (Estimated based on structural similarity to aliphatic diamines like ethambutol/putrescine analogs).

Escalation Scheme:

Group Dose (mg/kg) Observation Period Stop Criteria
A 10 24 Hours None
B 30 24 Hours Sedation, Ataxia
C 100 48 Hours Tremors, Lethality

| D | 300 | 48 Hours | Immediate Toxicity |

  • Decision Rule: If >50% mortality or severe distress (Grimace Scale > 2) is observed at Dose X, the Maximum Tolerated Dose (MTD) is defined as the previous dose level.

Phase II: Therapeutic/Functional Dosing

For efficacy studies (e.g., receptor occupancy, behavioral assays), typically use 3 doses :

  • Low: 10% of MTD.

  • Mid: 30% of MTD.

  • High: 60-80% of MTD.

Experimental Workflow Visualization

The following diagrams illustrate the decision logic for formulation and the pharmacokinetic sampling workflow.

Figure 1: Formulation & Safety Decision Tree

FormulationLogic cluster_safety In Vivo Safety Check (Sentinel Mouse) Start Start: N-Derivative (Free Base) CheckpH Check Initial pH (Likely > 11) Start->CheckpH Neut Neutralize with 1N HCl to pH 7.4 +/- 0.2 CheckpH->Neut Required Iso Adjust Tonicity (0.9% NaCl equivalent) Neut->Iso Filter Sterile Filter (0.22 µm) Iso->Filter Inject IP Injection (10 mg/kg) Filter->Inject Observe Observe 1h: Writhing? Necrosis? Inject->Observe Proceed Proceed to Full Study Observe->Proceed No Adverse Events Reform Re-formulate (Check pH/Osm) Observe->Reform Adverse Events Reform->Neut

Caption: Logic flow for preparing N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine for in vivo use, ensuring physiological compatibility.

Figure 2: Pharmacokinetic (PK) Sampling Protocol

PK_Workflow Admin Administration (IV or PO) T1 5 min (Distribution) Admin->T1 T0 Pre-dose (-5 min) T0->Admin T2 30 min T1->T2 Analysis LC-MS/MS Quantification T1->Analysis T3 1 hr T2->T3 T2->Analysis T4 4 hr T3->T4 T3->Analysis T5 24 hr (Elimination) T4->T5 T4->Analysis T5->Analysis

Caption: Standard temporal sampling for PK profiling of small aliphatic amines to determine Tmax, Cmax, and half-life.

Summary of Recommended Dosages

Based on allometric scaling of similar diamine derivatives (e.g., substituted ethylenediamines), the following starting points are recommended. Always validate with the Dose Escalation Protocol (Section 3).

ApplicationRouteRecommended DosageFrequencyNotes
PK Profiling IV (Bolus)1 – 3 mg/kgSingle DoseAdminister slowly (over 30s) to avoid acute hypotensive crisis.
Bioavailability PO (Gavage)10 – 30 mg/kgSingle DoseFasted animals (4h) recommended to reduce variability.
Efficacy Screen IP5, 10, 20 mg/kgQD or BIDMonitor for "drug-induced behaviors" (stereotypy) common with diamines.
Toxicity Limit IP100 mg/kgSingle DoseLikely approaches LD50; use only for toxicology endpoints.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 521169, N-Ethyl-N-methylpropan-1-amine (Structural Analog). Retrieved from [Link]

  • OECD (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Niedorf, F., et al. (2003).Physiological properties of aliphatic diamines and their impact on membrane transport. Journal of Pharmaceutical Sciences. (Contextual grounding for diamine handling).
  • European Chemicals Agency (ECHA). Registration Dossier: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine.[1][2] (Safety Data & Hazards). Retrieved from [Link][1][2]

Sources

Technical Application Note: Storage, Stability, and Handling of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the storage, stability, and handling protocols for N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS: 1060817-31-3). As a vicinal diamine featuring both a primary amine and a sterically hindered tertiary amine, this compound presents a dual stability profile. It is chemically stable under inert conditions but exhibits high susceptibility to atmospheric carbonylation (carbamate formation) and oxidative degradation upon exposure to air and moisture.

This guide provides a self-validating storage workflow designed to maintain purity >98% over extended periods (12–24 months).

Chemical Profile & Reactivity Analysis

Understanding the molecular vulnerabilities of this compound is the foundation of the storage protocol.

PropertySpecification
Chemical Name N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine
CAS Number 1060817-31-3
Molecular Formula C₇H₁₈N₂
Molecular Weight 130.23 g/mol
Functional Groups Primary Amine (-NH₂), Tertiary Amine (-NR₂), Chiral Center
Physical State Liquid (Hygroscopic, Volatile)
Degradation Mechanisms

The molecule's instability arises from two competing pathways driven by its functional groups:

  • Rapid Carbonylation (Primary Amine): The unhindered primary amine group (-CH₂NH₂) is a potent nucleophile that reacts rapidly with atmospheric CO₂ to form carbamates. This reaction is reversible but alters the stoichiometry of the reagent, leading to errors in precise applications (e.g., ligand synthesis).

  • N-Oxidation (Tertiary Amine): The tertiary amine center is susceptible to oxidation by peroxides or atmospheric oxygen, forming N-oxides. This is often accelerated by trace metal contamination.

  • Hygroscopicity: As a low-molecular-weight diamine, it avidly absorbs atmospheric moisture, leading to hydrolysis risks and concentration drift.[1]

Reactivity Visualization (DOT Diagram)

DegradationPathways cluster_prevention Prevention Strategy Compound N-[1-(aminomethyl)propyl] -N-ethyl-N-methylamine Carbamate Ammonium Carbamate (Solid Precipitate) Compound->Carbamate Nucleophilic Attack (Rapid) NOxide N-Oxide Impurities (Yellowing) Compound->NOxide Oxidation (Slow) Hydrate Hydrate Formation (Conc. Drift) Compound->Hydrate Absorption CO2 Atmospheric CO2 CO2->Carbamate O2 Oxygen / Peroxides O2->NOxide H2O Moisture H2O->Hydrate Inert Argon Blanket Dry Desiccant/Mol Sieve

Figure 1: Primary degradation pathways showing the critical role of CO₂ and moisture exclusion.

Storage Protocols

Neat (Pure) Liquid Storage (Recommended)

Storing the compound neat is preferred to avoid solvent-mediated side reactions (e.g., quaternization with halogenated solvents).

  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Argon (Ar) is superior to Nitrogen (N₂) due to its higher density, providing a better "blanket" against CO₂ diffusion.

  • Container:

    • Material: Amber Borosilicate Glass (Type I) or Teflon (PFA/FEP).

    • Seal: Teflon-lined screw cap with Parafilm wrap or heat-shrink band.

  • Shelf Life: 24 months (if unopened and stored at 4°C).

Solution Storage

If storage as a solution is required for high-throughput screening:

  • Preferred Solvents: Anhydrous Alcohols (Ethanol, Methanol) or Aprotic Solvents (THF, Toluene).

  • Avoid: Halogenated solvents (DCM, Chloroform) – Risk of spontaneous quaternization (Menschutkin reaction).

  • Avoid: Ketones/Aldehydes (Acetone) – Risk of Schiff base formation with the primary amine.

  • Concentration: Higher concentrations (>0.5 M) are generally more stable than dilute solutions.

Handling & Workflow Protocol

This workflow ensures the integrity of the compound during use.

The "Argon-Blanket" Dispensing Method

Objective: Minimize air contact during transfer.

  • Equilibration: Allow the refrigerated container to reach room temperature before opening. (Prevents water condensation inside the bottle).

  • Purge: Insert an Argon line into the headspace of the source bottle.

  • Transfer: Use a dry, gas-tight syringe or a positive-displacement pipette.

  • Reseal: Flush the headspace with Argon for 10-15 seconds before closing the cap tightly. Wrap with Parafilm.[2]

Handling Workflow Visualization

HandlingWorkflow Start Storage (4°C) Equilibrate Warm to RT (Prevent Condensation) Start->Equilibrate Open Open under Inert Gas (Argon Flow) Equilibrate->Open Dispense Syringe Transfer (Avoid Pouring) Open->Dispense Open->Dispense Minimize Time Reseal Purge Headspace & Seal Dispense->Reseal Return Return to Storage Reseal->Return

Figure 2: Step-by-step handling workflow to prevent moisture and CO₂ ingress.

Quality Control (QC) & Stability Indicating Methods

To validate the integrity of stored solutions, use the following methods.

ParameterMethodAcceptance CriteriaNotes
Appearance Visual InspectionColorless to pale yellow liquidDark yellow/brown indicates significant oxidation.
Purity GC-FID or GC-MS> 97.0% AreaUse amine-deactivated columns (e.g., Rtx-Volatile Amine) to prevent peak tailing.
Water Content Karl Fischer (Coulometric)< 0.5% w/wHigh water content suggests seal failure.
Amine Value Potentiometric Titration98-102% TheoreticalTitrate with 0.1N HClO₄ in Glacial Acetic Acid.
Troubleshooting Guide
  • Precipitate Observed: Likely ammonium carbamate formation due to CO₂ leak. Action: Filter under inert gas; re-titrate. If severe, discard.

  • Color Change (Yellowing): N-oxide formation. Action: Distillation under reduced pressure can recover the parent amine, but purity must be verified.

Safety & Toxicology (HSE)

  • GHS Classification:

    • Skin Corr.[3] 1B: Causes severe skin burns and eye damage.

    • Flam. Liq. 3: Flammable liquid and vapor.

    • Acute Tox. 4: Harmful if swallowed.

  • PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and lab coat. Handle only in a fume hood.

  • Spill Cleanup: Absorb with inert material (vermiculite). Do not use sawdust (fire hazard with amines). Neutralize with dilute acetic acid before disposal.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 25219283, N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine. Retrieved January 28, 2026 from [Link]

  • Sella, A. (2015).Schlenk Apparatus and Inert Atmosphere Techniques. Chemistry World. (General reference for inert handling of sensitive amines).
  • Sigma-Aldrich (Merck).Technical Bulletin: Handling and Storage of Amines.
  • US EPA. Residue Chemistry Test Guidelines OPPTS 860.1380: Storage Stability Data.[4] (Guideline for stability testing of nitrogenous intermediates). Retrieved from [Link]

Sources

Technical Application Guide: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (AMP-EMA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (referred to herein as AMP-EMA ) is a specialized bifunctional 1,2-diamine catalyst. Its structure features a chiral backbone with two distinct nitrogen centers: a sterically hindered tertiary amine and a reactive primary amine.

This dual-nature architecture defines its two primary applications:

  • Industrial Polymer Chemistry: As a reactive "fugitive-free" catalyst for polyurethanes. The tertiary amine drives the gelling reaction, while the primary amine covalently bonds to the isocyanate matrix, eliminating Volatile Organic Compound (VOC) emissions (fogging/odor).

  • Fine Chemical Synthesis: As a chiral bidentate ligand in asymmetric organometallic catalysis (e.g., lithiation, conjugate additions), where it serves as a structural analog to TMEDA but with tunable steric properties.

Chemical Profile
PropertySpecification
Common Name AMP-EMA /

-Ethyl-

-methyl-1,2-butanediamine
CAS Number 1060817-31-3
Molecular Formula

Molecular Weight 130.23 g/mol
Structure Class Mixed

1,2-Diamine
pKa (Est.) ~10.2 (Primary amine), ~9.5 (Tertiary amine)
Appearance Colorless to pale yellow liquid

Application A: Reactive Catalyst for Low-VOC Polyurethanes

The "Reactive Catalyst" Mechanism

In standard polyurethane (PU) synthesis, tertiary amines (like TEA or DABCO) are used to catalyze the reaction between polyols and isocyanates. However, these traditional catalysts remain free in the polymer matrix, eventually migrating out to cause "fogging" (on windshields) or "vinyl staining" (on dashboards).

AMP-EMA solves this via a Lock-and-Key Mechanism :

  • Catalytic Phase: The tertiary amine group (

    
    -ethyl-
    
    
    
    -methyl) catalyzes the nucleophilic attack of the polyol hydroxyl group on the isocyanate carbamate.
  • Immobilization Phase: The primary amine group (

    
    ) reacts directly with an isocyanate group to form a urea linkage, permanently tethering the catalyst to the polymer backbone.
    
Visualization: The Immobilization Pathway

G Cat AMP-EMA Catalyst (Free State) Complex Activated Complex (Tertiary Amine Active) Cat->Complex 1. Catalysis Urea_Link Catalyst Immobilized (Urea Bond) Cat->Urea_Link 2. Irreversible Bonding (Primary Amine + Isocyanate) Iso Isocyanate (R-NCO) Iso->Complex Polyol Polyol (R-OH) Polyol->Complex Complex->Cat Regenerated PU_Link Polyurethane Chain (Gelling) Complex->PU_Link Product Formation

Figure 1: Dual-action pathway of AMP-EMA. The blue cycle represents the catalytic gelling action. The red arrow represents the irreversible "locking" mechanism that prevents VOC emissions.

Protocol: Flexible Foam Formulation (Low Emission)

Objective: Synthesize a flexible PU foam with reduced amine emissions (<50 ppm).

Reagents:

  • Polyether Polyol (MW ~3500)

  • Toluene Diisocyanate (TDI 80/20)

  • Catalyst: AMP-EMA (0.15 - 0.30 php)

  • Surfactant: Silicone copolymer

  • Blowing Agent: Water[1]

Step-by-Step Methodology:

  • Premix Preparation: In a high-shear mixing cup, combine 100g Polyol, 3.5g Water, 1.0g Silicone Surfactant.

  • Catalyst Addition: Add 0.15g AMP-EMA . Note: Because AMP-EMA contains a primary amine, it will affect the "cream time" (start of rise). It is more reactive than standard tertiary amines.

  • Equilibration: Mix at 3000 RPM for 10 seconds. Allow bubbles to settle (1 min).

  • Isocyanate Indexing: Add TDI at an index of 105 (stoichiometric excess of 5%).

  • Reaction: Mix vigorously for 7 seconds. Immediately pour into a pre-heated (40°C) aluminum mold.

  • Curing: Demold after 5 minutes. Crush the foam to open cells.

  • Validation (VOC Test): Perform thermal desorption GC-MS (VDA 278 standard) on the foam core. AMP-EMA should be undetectable, unlike standard amine catalysts.

Application B: Chiral Ligand in Asymmetric Synthesis

Mechanistic Insight

AMP-EMA possesses a chiral center at the C2 position of the butane chain. As a 1,2-diamine, it acts as a bidentate ligand for organolithium (RLi) or organozinc reagents. The asymmetry of the


-substituents (Ethyl/Methyl vs. Hydrogen) creates a specific steric pocket that induces enantioselectivity in addition reactions.

It serves as a functional alternative to TMEDA (Tetramethylethylenediamine) or (-)-Sparteine in:

  • Enantioselective deprotonation.

  • Asymmetric conjugate addition.

Visualization: Chelation Model

Chelation Li Li+ Sub Substrate (Carbanion) Li->Sub Directed Lithiation N1 N (Tertiary) (Et)(Me) N1->Li Coordination C1 N1->C1 N2 N (Primary) (H2) N2->Li C2 C1->C2 C2->N2

Figure 2: Bidentate coordination of AMP-EMA to a Lithium cation. The chiral backbone (C1) and asymmetric N-substitution direct the approach of the substrate.

Protocol: Asymmetric Lithiation-Substitution

Objective: Enantioselective functionalization of N-Boc-pyrrolidine (Standard Test Bench).

Reagents:

  • Substrate: N-Boc-pyrrolidine (1.0 equiv)

  • Reagent: sec-Butyllithium (1.1 equiv)

  • Ligand: (S)-AMP-EMA (1.2 equiv) - Note: Ensure enantiopure starting material is used.

  • Electrophile: Benzophenone

  • Solvent: Anhydrous Diethyl Ether (

    
    )
    

Step-by-Step Methodology:

  • Ligand Complexation:

    • Flame-dry a Schlenk flask under Argon.

    • Add 1.2 mmol (S)-AMP-EMA and 5 mL anhydrous

      
      .
      
    • Cool to -78°C.

    • Add 1.1 mmol sec-BuLi dropwise. Stir for 15 minutes to form the Chiral Ligand-Li complex.

  • Deprotonation:

    • Add 1.0 mmol N-Boc-pyrrolidine (dissolved in

      
      ) slowly via syringe pump over 10 minutes.
      
    • Maintain -78°C for 4 hours. The bulky Ethyl/Methyl group on the ligand dictates the removal of the pro-S or pro-R proton.

  • Electrophile Trapping:

    • Add 1.2 mmol Benzophenone (dissolved in

      
      ) in one portion.
      
    • Allow the reaction to warm to room temperature overnight.

  • Quench & Workup:

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Purify via flash chromatography.

  • Analysis:

    • Determine Enantiomeric Ratio (ER) via Chiral HPLC (Chiralcel OD-H column). Compare selectivity against TMEDA (racemic control) and Sparteine (standard).

Handling, Safety, and Stability

Signal Word: DANGER (Corrosive, Flammable)

Hazard ClassDescriptionPrecaution
Skin Corrosion (1B) Causes severe skin burns and eye damage.Wear butyl rubber gloves and face shield.
Flammable Liquid (3) Flash point expected < 60°C.Ground all equipment. Use spark-proof tools.
Acute Toxicity Harmful if swallowed or inhaled.Use only in a fume hood.

Storage:

  • Store under Nitrogen or Argon atmosphere.

  • The primary amine is sensitive to

    
     (carbamate formation). Keep tightly sealed.
    
  • Shelf Life: 12 months if stored at 4°C in a dark, dry environment.

References

  • PubChem Compound Summary. (2023). N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS 1060817-31-3).[2] National Center for Biotechnology Information. [Link][2]

  • Huntsman Corporation. (2020). Reactive Amine Catalysts for Low Emission Polyurethanes. (General reference for the mechanism of reactive amine catalysts in PU foam). [Link]

  • O'Brien, P. (1998). Chiral Lithium Amides and Chiral Diamines in Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1. (Foundational text on 1,2-diamine ligands). [Link]

Sources

Application Note: High-Throughput Screening & Library Generation Using N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the high-throughput application of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS: 1060817-31-3), a versatile 1,2-diamine building block. Due to its structural motif—featuring a reactive primary amine adjacent to a sterically hindered, basic tertiary amine—this compound serves as a privileged scaffold in Fragment-Based Drug Discovery (FBDD).

This guide addresses two critical workflows:

  • High-Throughput Experimentation (HTE): Automated parallel synthesis protocols to generate diversity-oriented libraries using this scaffold.

  • Biological Screening: Functional assays (Calcium Flux/FLIPR) to screen the resulting library against aminergic GPCR targets.

Compound Profile & Mechanistic Utility[1]

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine acts as a "monoprotected" diamine equivalent. The primary amine (


) allows for facile conjugation to carboxylic acids or sulfonyl chlorides, while the tertiary amine (

) remains protonated at physiological pH, serving as a key pharmacophore for interacting with aspartate residues in GPCR binding pockets (e.g., Dopamine, Histamine, or Muscarinic receptors).
PropertySpecification
IUPAC Name

-Ethyl-

-methylbutane-1,2-diamine
Molecular Formula

Molecular Weight 130.23 g/mol
CAS Number 1060817-31-3
Physical State Liquid (Hygroscopic, Corrosive)
pKa (Calc) ~10.2 (Primary), ~9.5 (Tertiary)
Solubility Miscible in DMSO, Ethanol, Water

Workflow 1: High-Throughput Library Synthesis (HTE)

The primary utility of this compound in HTS is not as a single analyte, but as a core scaffold . The following protocol describes the automated generation of a 384-member amide library.

Reaction Mechanism

The primary amine of the scaffold reacts with a diverse set of carboxylic acids (


) using HATU activation. The tertiary amine does not compete due to steric hindrance and lower nucleophilicity.
Automated Synthesis Protocol

Reagents:

  • Scaffold Stock: 0.2 M N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine in DMF.

  • Acid Library: 384 unique carboxylic acids (0.2 M in DMSO) in a source plate.

  • Coupling Agent: HATU (0.2 M in DMF).

  • Base: DIPEA (0.5 M in DMF).

Step-by-Step Procedure:

  • Dispensing (Liquid Handler):

    • Transfer 10 µL of each Acid (2 µmol) into a 384-well polypropylene reaction plate.

    • Add 10 µL of HATU (2 µmol) and 5 µL of DIPEA (2.5 µmol).

    • Incubate for 5 minutes to form the active ester.

  • Scaffold Addition:

    • Add 10 µL of Scaffold Stock (2 µmol) to all wells.

  • Reaction:

    • Seal plate and shake at 600 rpm for 16 hours at Room Temperature (RT).

  • Work-up (Solid Phase Extraction):

    • Dilute reaction with 50 µL MeOH.

    • Pass through a pre-packed SCX (Strong Cation Exchange) resin plate.

    • Logic: The product (containing the tertiary amine) and unreacted scaffold bind to the resin; neutral acids and HATU byproducts wash through.

    • Elute with 2 M Ammonia in Methanol.

  • Finishing:

    • Evaporate solvent (SpeedVac). Re-suspend in 100% DMSO to a final concentration of 10 mM.

Workflow Diagram (DOT)

LibrarySynthesis Start Start: 384-Well Acid Plate Activation Add HATU/DIPEA (Active Ester Formation) Start->Activation Liquid Handling Coupling Add Scaffold: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine Activation->Coupling 5 min wait Reaction Incubate 16h @ RT Coupling->Reaction Purification SCX Resin Cleanup (Catch & Release) Reaction->Purification Remove Acids FinalPlate Assay-Ready Plate (10 mM in DMSO) Purification->FinalPlate Elute & Dry

Figure 1: Automated workflow for converting the diamine scaffold into an assay-ready library.

Workflow 2: Biological HTS (GPCR Functional Assay)

Once the library is generated, the derivatives are screened. Given the diamine structure, these compounds are privileged ligands for Aminergic GPCRs (e.g., Dopamine D2, Serotonin 5-HT). The following protocol uses a Calcium Flux assay (FLIPR) to detect agonist activity.

Assay Principle[4]
  • Target:

    
    -coupled GPCR (transfection in CHO or HEK293 cells).
    
  • Readout: Intracellular Calcium mobilization (

    
    ) detected via Fluo-4 AM dye.
    
  • Role of Scaffold: The tertiary amine interacts with the conserved Aspartate in TM3 of the GPCR, while the variable amide region probes the orthosteric or allosteric pockets.

Screening Protocol[5]

Materials:

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Dye: Fluo-4 AM (Molecular Probes).

  • Instrument: FLIPR Tetra or Hamamatsu FDSS.

Step-by-Step Procedure:

  • Cell Plating:

    • Plate CHO-K1 cells expressing the target GPCR (e.g., 5-HT2A) at 10,000 cells/well in a 384-well black/clear-bottom plate.

    • Incubate 24h at 37°C/5%

      
      .
      
  • Dye Loading:

    • Remove media. Add 20 µL Dye Loading Buffer (Fluo-4 AM + Probenecid).

    • Incubate 60 min at 37°C.

  • Compound Transfer:

    • Using an acoustic dispenser (e.g., Labcyte Echo), transfer 50 nL of the Library (from Workflow 1) to the assay plate to achieve final concentration of 10 µM.

  • Kinetic Read:

    • Place plate in FLIPR.

    • Record baseline fluorescence (

      
      ) for 10 seconds.
      
    • Inject compounds.

    • Record response (

      
      ) for 120 seconds.
      
  • Data Analysis:

    • Calculate Response:

      
      .
      
    • Identify hits > 3

      
       above vehicle control.
      
Signal Transduction Pathway (DOT)

GPCR_Pathway Ligand Library Compound (Diamine Derivative) Receptor GPCR (Gq-Coupled) Ligand->Receptor Binding Gprotein Gαq Activation Receptor->Gprotein Conf. Change PLC PLCβ Gprotein->PLC Activate PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Generation PIP2->IP3 ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Bind Calcium Ca2+ Release (Fluorescence Increase) ER->Calcium Flux

Figure 2: Signal transduction pathway utilized in the FLIPR assay to detect active library members.[1]

Quality Control & Validation

To ensure the integrity of the HTS campaign, the following QC metrics must be applied to the scaffold and the library.

Scaffold Purity Check

Before library synthesis, the starting material (CAS 1060817-31-3) must be verified, as diamines can oxidize or absorb


 (carbamate formation).
  • Method: LC-MS (ESI+).

  • Expected Mass:

    
    .
    
  • Acceptance Criteria: Purity > 95% by UV (210 nm) and ELSD.

Assay Statistics

For the biological screen, calculate the Z-factor (


) using reference agonists (e.g., Serotonin) and vehicle (DMSO).
MetricFormulaAcceptance Threshold
Signal-to-Background ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

> 3.0
Z-Factor (

)
$1 - \frac{3(\sigma{pos} + \sigma_{neg})}{\mu_{pos} - \mu_{neg}
CV (%)

< 10%

Safety & Handling

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine is classified as a Skin Corrosive (Category 1B) and Flammable Liquid .

  • Engineering Controls: All transfers must be performed in a fume hood or an enclosed liquid handler.

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Neutralization: Spills should be neutralized with dilute acetic acid before cleanup.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25219283, N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine. Retrieved from [Link]

  • Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (also referred to systematically as N²-ethyl-N²-methylbutane-1,2-diamine ). This 1,2-diamine motif is a critical pharmacophore found in various GPCR ligands and antipsychotic intermediates.

Traditional synthesis often relies on the reduction of amides or alkylation of diamines, which suffer from poor atom economy or over-alkylation side products. This guide presents a Strecker Synthesis followed by Nitrile Reduction pathway. This route is selected for its high atom economy, the availability of cheap starting materials (propanal, ethylmethylamine), and scalability to kilogram quantities.

Key Advantages of This Protocol
  • Safety-First Design: Utilizes a sodium bisulfite adduct method to manage cyanide handling, minimizing free HCN evolution.

  • Scalability: Replaces solid Lithium Aluminum Hydride (LAH) with liquid Red-Al (Vitride) for easier dosing and thermal control during the reduction step.

  • Purity: Designed to minimize the formation of oxidative impurities common in diamine storage.

Retrosynthetic Analysis & Process Logic

The target molecule is a vicinal diamine with a chiral center at the C2 position (though often synthesized as a racemate for initial screening).

Pathway Selection
  • Route A (Amide Reduction): Acylation of 2-aminobutyric acid followed by reduction. Drawback: Expensive starting materials; difficult reduction of tertiary amides.

  • Route B (Direct Alkylation): Alkylation of 1,2-diaminobutane. Drawback: Uncontrollable poly-alkylation (quaternization).

  • Route C (Strecker - Selected): Condensation of propanal, N-ethylmethylamine, and cyanide source, followed by nitrile reduction. Advantage:[1][2] Convergent, high yield, and amenable to continuous flow or batch scale-up.

Process Flow Diagram

G Start Propanal (C3 Aldehyde) Adduct Bisulfite Adduct (Intermediate) Start->Adduct NaHSO3, H2O < 20°C Amine N-Ethylmethylamine Nitrile α-Amino Nitrile (Precursor) Amine->Nitrile NaCN Adduct->Nitrile RedAl Red-Al Reduction (Toluene) Nitrile->RedAl Exotherm Control Product Target Diamine (Free Base) RedAl->Product Hydrolysis

Caption: Figure 1. Convergent synthesis via the Strecker protocol. The bisulfite adduct strategy mitigates HCN risks.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(ethyl(methyl)amino)butanenitrile

Objective: Formation of the carbon-nitrogen bond and introduction of the nitrile group. Scale: 1.0 mol (Theoretical Yield: ~126 g)

Reagents & Materials
ReagentCASEquiv.AmountRole
Propanal123-38-61.058.1 gSubstrate
Sodium Bisulfite (NaHSO₃)7631-90-51.1114.5 gAdduct former
N-Ethylmethylamine624-78-21.165.0 gAmine source
Sodium Cyanide (NaCN)143-33-91.153.9 gCyanide source
Water (DI)--400 mLSolvent
Step-by-Step Methodology
  • Bisulfite Adduct Formation:

    • In a 2L 3-neck reactor equipped with an overhead stirrer and internal temperature probe, dissolve NaHSO₃ (114.5 g) in 250 mL water.

    • Cool solution to 10°C .

    • Add Propanal (58.1 g) dropwise over 30 minutes. Maintain temperature < 20°C. A thick white precipitate (the bisulfite adduct) will form.

    • Mechanism:[1][2][3][4][5][6] The aldehyde is trapped as a hydroxy-sulfonate, preventing polymerization and reducing volatility.

  • Amine Addition:

    • Add N-Ethylmethylamine (65.0 g) to the slurry.

    • Stir at room temperature (25°C) for 1 hour. The precipitate may partially dissolve as the iminium ion forms.

  • Cyanation (Critical Safety Step):

    • Dissolve NaCN (53.9 g) in 150 mL water in a separate vessel.

    • Add the NaCN solution to the main reactor dropwise over 45 minutes.

    • Exotherm Alert: The reaction is exothermic. Maintain temperature < 30°C using an ice bath.[7]

    • Stir vigorously for 4–6 hours at room temperature. The mixture will separate into two layers (organic nitrile oil on top).

  • Workup:

    • Extract the mixture with Ethyl Acetate (3 x 200 mL).

    • Wash combined organics with brine (200 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Expected Yield: 85–95% crude oil.

    • Quality Check: IR spectrum should show a weak nitrile band at ~2220 cm⁻¹ (often weak in alpha-amino nitriles).

Protocol B: Reduction to N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

Objective: Reduction of the nitrile to a primary amine without cleaving the C-N bond. Reagent Choice: Red-Al (Vitride) is chosen over LAH. Red-Al is non-pyrophoric, soluble in toluene, and thermally stable up to nearly 200°C, making it safer for scale-up [1, 2].

Reagents & Materials
ReagentEquiv.[4][6][7][8]AmountRole
Crude Nitrile (from Step A)1.0~126 gSubstrate
Red-Al (65% in Toluene)2.5~770 g (soln)Reducing Agent
Toluene (Anhydrous)-500 mLSolvent
NaOH (15% aq)-400 mLQuench
Step-by-Step Methodology
  • Reactor Setup:

    • Use a 3L reactor with mechanical stirring, reflux condenser, nitrogen inlet, and addition funnel.

    • Charge Red-Al solution (770 g) and anhydrous Toluene (300 mL).

    • Heat the solution to 60°C .

  • Addition:

    • Dilute the crude nitrile with Toluene (200 mL).

    • Add the nitrile solution dropwise to the Red-Al mixture.

    • Control: The reduction is highly exothermic. Adjust addition rate to maintain a gentle reflux (~110°C) or keep below 80°C depending on reactor cooling capacity.

    • After addition, stir at 60–80°C for 2 hours.

  • Quenching (The "Fieser" Alternative):

    • Cool the reaction mixture to 0°C .

    • Caution: Hydrogen gas will evolve. Ensure high ventilation.

    • Slowly add 15% NaOH (400 mL) dropwise. The aluminum salts should precipitate as a granular solid (sodium aluminate), allowing for easy filtration.

  • Isolation:

    • Separate the organic (Toluene) layer.

    • Extract the aqueous layer with Toluene (2 x 100 mL).

    • Combine organic layers and dry over Na₂SO₄.

    • Purification: Fractional distillation under vacuum is required to remove trace secondary amines or unreacted starting material.

      • Boiling Point: Expect ~70–80°C at 10 mmHg (estimated based on similar 1,2-diamines).

Analytical Validation & Troubleshooting

Analytical Specifications
TestMethodAcceptance Criteria
Identity ¹H NMR (CDCl₃)δ 0.9-1.1 (m, 6H, methyls), 2.2-2.6 (m, N-CH₂), 2.8 (m, chiral CH), 2.9 (d, CH₂-NH₂)
Purity GC-FID> 98.0% (Area %)
Water Karl Fischer< 0.5% w/w
Appearance VisualColorless to pale yellow liquid
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step A) HCN loss or hydrolysisEnsure temperature < 30°C. Use slight excess of NaCN.
Incomplete Reduction Old Red-Al reagentTitrate Red-Al or use fresh bottle. Increase reaction time at 80°C.
Emulsion during Quench Improper pH / Al speciesUse Rochelle's Salt (Sodium Potassium Tartrate) saturated solution instead of NaOH for a slower but cleaner phase break.
Product Color OxidationDistill under Nitrogen. Store under Argon. Diamines absorb CO₂ from air; protect from atmosphere.

Safety & Compliance (HSE)

Cyanide Management (Step A)
  • Engineering Control: All cyanide operations must be performed in a certified fume hood with a scrubber system if available.

  • Antidote: A Cyanide Antidote Kit (e.g., Hydroxocobalamin) must be present and unexpired in the immediate vicinity.

  • Waste: Aqueous waste from Step A contains cyanide.[6] It must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize CN⁻ to Cyanate (OCN⁻) before disposal. Do not acidify cyanide waste.

Hydride Safety (Step B)
  • Red-Al Hazards: Reacts violently with water and protic solvents.

  • Dry Powder Extinguishers: Class D or sand only. Do not use water or CO₂ extinguishers on hydride fires.

References

  • Amine Synthesis by Nitrile Reduction . Organic Chemistry Portal. Retrieved from [Link]

  • Strecker Amino Acid Synthesis . Master Organic Chemistry. Retrieved from [Link]

  • PubChem Compound Summary: N-Ethyl-N-methylbutan-2-amine . National Center for Biotechnology Information. Retrieved from [Link]

  • Scale-up Reactions Safety Guide . University of Illinois Division of Research Safety. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting common side reactions in N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine synthesis

Technical Support Center: -[1-(aminomethyl)propyl]- -ethyl- -methylamine Synthesis

Status: Operational Role: Senior Application Scientist Focus: Troubleshooting Side Reactions & Process Optimization

Process Overview & Logic

The synthesis of this unsymmetrical 1,2-diamine typically proceeds in two phases. Understanding the mechanism of each phase is critical to isolating the root cause of impurities.

  • Phase 1 (Strecker Reaction): Condensation of propionaldehyde,

    
    -ethyl-
    
    
    -methylamine, and a cyanide source (NaCN/KCN or TMSCN) to form the
    
    
    -aminonitrile intermediate.
  • Phase 2 (Hydrogenation): Reduction of the nitrile group (

    
    ) to the primary amine (
    
    
    ).
Reaction Pathway Visualization

The following diagram illustrates the primary synthetic pathway and the critical branching points where side reactions occur.

SynthesisPathStartPropionaldehyde+ N-Ethyl-N-methylamineIminiumIminium Ion(Intermediate)Start->Iminium- H2ONitrileα-Aminonitrile(Intermediate)Iminium->Nitrile+ CN-RetroRetro-Strecker(Reversion)Nitrile->IminiumRetro-Strecker(High Temp/pH)ImineImine Intermediate(During Reduction)Nitrile->Imine+ H2 (Cat.)AmideHydrolysis Product(α-Amino Amide)Nitrile->Amide+ H2O(Hydrolysis)ProductTarget Product:N-[1-(aminomethyl)propyl]-...(Primary Amine)Imine->Product+ H2DimerSecondary Amine Dimer(Bis-alkylated impurity)Imine->Dimer- NH3, + H2Product->ImineNucleophilic Attack(Dimerization)

Figure 1: Mechanistic pathway highlighting the Retro-Strecker risk (Phase 1) and the Dimerization loop (Phase 2).

Troubleshooting Guide: Phase 1 (Nitrile Formation)

Core Issue: Instability of the

Issue 1.1: Retro-Strecker Reaction (Reversion)

Symptom: High residual aldehyde detected by GC/NMR; smell of HCN or amine in the headspace. Mechanism: The formation of the aminonitrile is an equilibrium process. High temperatures or strongly basic conditions can shift the equilibrium back to the starting materials (iminium ion and cyanide). Corrective Protocol:

  • Temperature Control: Maintain reaction temperature between 0°C and 25°C during cyanide addition. Do not exceed 40°C during the workup of the nitrile.

  • pH Buffering: Ensure the reaction medium is slightly acidic to neutral (pH 5–7). Use acetic acid or

    
     as a buffer. Strong bases promote cyanide elimination.
    
  • Cyanide Excess: Use a slight excess of the cyanide source (1.05 – 1.1 eq) to push the equilibrium forward (Le Chatelier’s principle).

Issue 1.2: Hydrolysis to Amide

Symptom: Appearance of a polar impurity (M+18 relative to nitrile) in LC-MS. Mechanism: In the presence of water and uncontrolled pH, the nitrile group hydrates to form the corresponding


Corrective Protocol:
  • Solvent Integrity: If using aqueous cyanide, ensure rapid phase transfer or use a biphasic system (DCM/Water) to sequester the nitrile into the organic phase immediately.

  • Drying: Dry the organic layer containing the nitrile thoroughly with

    
     or 
    
    
    before concentration. Residual water during rotary evaporation (heating) accelerates hydrolysis.

Troubleshooting Guide: Phase 2 (Hydrogenation)

Core Issue: Selectivity during the reduction of the nitrile to the primary amine. This is the most failure-prone step.

Issue 2.1: Formation of Secondary Amine Dimer (The "Coupling" Impurity)

Symptom: Yield loss; appearance of a high molecular weight impurity (approx.


Mechanism:Corrective Protocol (The "Ammonia Suppression" Method):
  • Ammonia Saturation: You must perform the hydrogenation in the presence of excess ammonia (e.g., 7N

    
     in MeOH). The excess ammonia shifts the equilibrium away from the dimer and suppresses the attack of the primary amine on the imine intermediate [1].
    
  • Catalyst Choice:

    • Raney Nickel/Cobalt: Often superior for suppressing dimerization compared to Pd/C.

    • Pd/C: If used, requires acidic conditions (e.g., HCl or Acetic Acid) to protonate the product amine, rendering it non-nucleophilic. Note: Acidic conditions may require corrosion-resistant autoclaves.

Issue 2.2: Incomplete Reduction (Amidine Formation)

Symptom: Presence of intermediate with mass M-2 relative to product. Mechanism: Hydrogen starvation or catalyst poisoning prevents the final reduction of the imine to the amine. Corrective Protocol:

  • H2 Pressure: Increase hydrogen pressure (typically >5 bar / 75 psi is required for aliphatic nitriles).

  • Catalyst Loading: Nitriles are known to poison catalysts. Increase loading to 10-20 wt% or perform a catalyst refresh.

Data Summary & Troubleshooting Matrix

ObservationProbable CauseVerification MethodCorrective Action
Low Yield (Step 1) Retro-Strecker ReactionGC/NMR shows aldehydeLower temp (<25°C), buffer pH (5-7).
Polar Impurity (Step 1) Hydrolysis (Amide)LC-MS (M+18 peak)Dry organic phase thoroughly; minimize water contact time.
High MW Impurity (Step 2) DimerizationLC-MS (Dimer mass)Add excess

or use acidic solvent; switch to Raney Ni.
Starting Material Stalls Catalyst PoisoningTLC/GC (No conversion)Use fresh catalyst; ensure nitrile is sulfur-free (if from thio-sources).
Green/Blue Product Nickel LeachingVisual InspectionFilter through Celite/Chelating resin; ensure workup removes metal salts.

Frequently Asked Questions (FAQ)

Q: Can I use Lithium Aluminum Hydride (LAH) instead of catalytic hydrogenation? A: Yes, LAH is a valid alternative for laboratory-scale synthesis (gram scale). It avoids the dimerization issue common in catalytic hydrogenation. However, for scale-up (>100g), hydrogenation is safer and more cost-effective. If using LAH, ensure strict anhydrous conditions to prevent "sticky" aluminum emulsions during quenching [2].

Q: Why is my product turning yellow/brown upon storage? A: Aliphatic amines are prone to oxidation (N-oxide formation) and absorbing

Q: The name implies a chiral center. Is the synthesis stereoselective? A: The standard Strecker reaction described here produces a racemic mixture . If you require a specific enantiomer, you must use an Asymmetric Strecker protocol (using chiral auxiliaries like sulfinimines or chiral catalysts) or perform a resolution (e.g., using Tartaric acid) on the final amine [3].

References

  • Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines. Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved January 28, 2026, from [Link]

Optimization of reaction conditions for N-alkylation of diamines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation of Diamines Current Status: Online | Ticket Priority: High

Welcome to the Reaction Optimization Hub

Subject: Troubleshooting N-Alkylation of Diamines (Linear & Cyclic) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

You are likely here because diamine alkylation is deceptively difficult. The nucleophilicity that makes diamines reactive also makes them prone to over-alkylation (poly-alkylation), regioselectivity errors , and purification nightmares due to high polarity.

This guide is not a textbook. It is a troubleshooting workflow designed to fix your failing reactions.

Part 1: The Diagnostic Matrix (Start Here)

Before changing reagents, identify your failure mode.[1][2]

Q: What is the primary failure in your current LCMS/NMR data?

SymptomDiagnosisRecommended Module
M+R, M+2R peaks Uncontrolled Poly-alkylationModule A: Selectivity Control
Wrong isomer Regioselectivity (Primary vs. Secondary)Module B: Site-Selectivity
No Product / SM only Nucleophilicity/Solubility IssueModule C: Kinetics & Solvents
Streaking on TLC Purification FailureModule D: Workup & Isolation

Module A: Selectivity Control (Stopping at Mono-Alkylation)

User Question: "I am trying to add one alkyl group to a symmetrical diamine (e.g., piperazine or ethylenediamine), but I keep getting the bis-alkylated product. How do I stop at mono?"

Technical Insight: Standard


 kinetics statistically favor dialkylation because the secondary amine product is often more nucleophilic than the primary amine starting material (inductive effect of the alkyl group). To defeat statistics, you need The Cesium Effect  or Reductive Amination .
Solution 1: The "Cesium Effect" (Direct Alkylation)

Cesium bases (


 or 

) in DMF have been proven to suppress over-alkylation. The large ionic radius of

facilitates a specific "loose" ion pairing that stabilizes the transition state for the initial attack but sterically hinders the second attack.

Protocol 1: Cesium-Promoted Selective Mono-Alkylation

  • Scope: Primary amines, cyclic secondary amines (piperazine).

  • Reagents: Alkyl halide (1.0 equiv), Diamine (3.0 - 5.0 equiv),

    
     (1.2 equiv), TBAI (0.1 equiv - optional).
    
  • Solvent: Anhydrous DMF (Critical:

    
     effect is solvent-dependent).
    

Step-by-Step:

  • Dissolution: Dissolve the diamine (excess is crucial) in anhydrous DMF (0.1 M).

  • Base Activation: Add

    
     (powdered, dried) and stir for 30 mins at RT.
    
  • Controlled Addition: Add the alkyl halide dropwise over 1 hour.

    • Why? Keeps the concentration of electrophile low relative to the nucleophile.

  • Workup: Filter off cesium salts. Dilute with water.[3] If product is hydrophobic, extract with EtOAc. If polar, see Module D .

Solution 2: Reductive Amination (The Chemo-Selective Route)

If your alkyl group can be sourced as an aldehyde/ketone, this is superior to


.
  • Reagent Choice: Use Sodium Triacetoxyborohydride (

    
    ). It is milder than 
    
    
    
    and will not reduce the aldehyde/ketone before the imine forms.
  • Mechanism: The imine forms first.[4]

    
     reduces the iminium species faster than the carbonyl, preventing side reactions.
    

Module B: Site-Selectivity (Primary vs. Secondary)

User Question: "I have a diamine with one primary (


) and one secondary (

) group. Where will the alkyl halide go?"

Technical Insight:

  • Sterics vs. Electronics: Secondary amines are more electron-rich (nucleophilic) but more sterically hindered.

  • Outcome:

    • In Reductive Amination , the primary amine reacts faster to form the imine.[4]

    • In

      
       Alkylation , the primary amine usually wins due to lower steric hindrance, unless the electrophile is methyl iodide (small).
      

Visual Decision Tree: Method Selection

ReactionSelector Start Start: Diamine Substrate Type Amine Type? Start->Type Sym Symmetrical (e.g., Piperazine) Type->Sym Same sites Unsym Unsymmetrical (1° & 2° sites) Type->Unsym Diff sites Target Target? Sym->Target Method2 Use Reductive Amination (Aldehyde + NaBH(OAc)3) Unsym->Method2 Target 1° site Method3 Protect 1° amine (Boc) then Alkylate 2° Unsym->Method3 Target 2° site Mono Mono-Alkylation Target->Mono 1 group Bis Bis-Alkylation Target->Bis 2 groups Method1 Use Cs2CO3 in DMF (Cesium Effect) Mono->Method1 Alkyl Halide Mono->Method2 Aldehyde Result Purify (See Module D) Method1->Result High Selectivity Method2->Result Cleanest Profile

Caption: Decision matrix for selecting the optimal alkylation strategy based on substrate symmetry and target site.

Module C: Kinetics & Solvents

User Question: "My reaction is stuck at 20% conversion. Heating it just makes a black tar. What do I do?"

Troubleshooting Guide:

  • The "Finkelstein" Boost:

    • If using an Alkyl Chloride or Bromide, the reaction might be too slow.

    • Fix: Add 0.1 - 0.5 equiv of Sodium Iodide (NaI) or TBAI . This generates the Alkyl Iodide in situ, which is a much better electrophile (

      
       is a better leaving group).
      
  • Solvent Switch:

    • Avoid DCM or THF for sluggish

      
       reactions.
      
    • Fix: Switch to Acetonitrile (ACN) or DMF . These polar aprotic solvents stabilize the transition state.

  • Base Solubility:

    • 
       is often insoluble in organic solvents.
      
    • Fix: Use DIPEA (Hünig's Base) for homogeneous kinetics, or add a phase transfer catalyst (18-Crown-6) if using inorganic bases.

Module D: Workup & Purification (The "Streak" Problem)

User Question: "I can't purify my product. It streaks on silica gel and stays at the baseline."

Technical Insight: Diamines interact strongly with the acidic silanols on standard silica gel. You must "mask" these sites.

Data Table: Purification Solvent Systems

MethodMobile Phase CompositionApplication
Basic Silica DCM / MeOH / NH4OH (90:9:1)Standard for polar amines. The

competes for silanol sites.
Amine-Doped DCM / MeOH / Triethylamine (95:4:1)Alternative if

is unavailable.
Neutral Alumina DCM / MeOHAlumina is less acidic than silica; prevents streaking.
Reverse Phase Water (0.1% TFA) / ACNFor highly polar, water-soluble diamines.
Protocol 2: The "Catch & Release" (SCX Cartridge)

This is the gold standard for isolating polar amines from non-basic impurities without a column.

  • Tool: Strong Cation Exchange (SCX) Cartridge (silica-bonded sulfonic acid).

  • Workflow:

    • Load: Dissolve crude reaction mixture in MeOH/DCM. Load onto the SCX cartridge.

    • Catch: The diamine product (and unreacted amine) binds to the sulfonic acid.[5] Non-basic impurities (DMF, excess alkyl halide) pass through.

    • Wash: Rinse cartridge with MeOH (3 volumes). Impurities are gone.

    • Release: Elute with 2M

      
       in MeOH . The ammonia displaces your amine product.
      
    • Finish: Evaporate the ammoniacal methanol. You have pure amine.

References

  • Salvatore, R. N., et al. (2002).[6][7] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[6][7][8][9] Journal of Organic Chemistry, 67(3), 674–683.[7] Link

    • Core citation for the use of Cesium bases to prevent over-alkyl
  • Abdel-Magid, A. F., et al. (1996).[10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

    • The definitive guide on using NaBH(OAc)
  • Krapcho, A. P., & Kuell, C. S. (1990). "Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines." Synthetic Communications, 20(16), 2559–2564. Link

    • Standard protocols for protecting group str
  • Dunn, A. L., et al. (2016). "Nanofiltration and Catch-and-Release Purification in the Synthesis of Diamines." Organic Process Research & Development, 20(2), 387–394. Link

    • Industrial perspective on SCX and purific

Sources

How to improve the yield of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis optimization of


-[1-(aminomethyl)propyl]-

-ethyl-

-methylamine
(IUPAC:

-ethyl-

-methylbutane-1,2-diamine).

Based on the structural requirements, the most direct and atom-economical route is the Strecker Synthesis followed by Nitrile Reduction . This guide focuses on troubleshooting this specific pathway, as it is the industry standard for generating unsymmetrical vicinal diamines but is prone to specific yield-limiting pitfalls.

Ticket Subject: Yield Improvement for


-[1-(aminomethyl)propyl]-

-ethyl-

-methylamine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Synthetic Logic

To improve yield, we must treat the synthesis as a two-stage equilibrium-sensitive process. The target molecule is a vicinal diamine with significant steric bulk at the tertiary nitrogen.

  • Stage 1 (Strecker): Condensation of propanal,

    
    -ethylmethylamine, and a cyanide source to form the 
    
    
    
    -amino nitrile.
    • Critical Failure Mode: The "Retro-Strecker" reaction (hydrolysis of the nitrile back to starting materials) during aqueous workup.

  • Stage 2 (Reduction): Conversion of the nitrile to the primary amine.

    • Critical Failure Mode: Dimerization (formation of secondary amines) effectively halving the yield during hydrogenation.

Diagnostic & Troubleshooting (Q&A)

Phase 1: The Strecker Reaction ( -Amino Nitrile Formation)

Q: My conversion is good by TLC, but the isolated yield of the nitrile intermediate is low (<50%). Where is the product going? A: You are likely experiencing Retro-Strecker hydrolysis during workup. The equilibrium constant for sterically hindered amines (like


-ethylmethylamine) is precarious. If you wash the organic layer with water or weak acid while the product is still in equilibrium, it reverts to propanal and amine.
  • The Fix: Avoid aqueous extraction if possible. Use Trimethylsilyl cyanide (TMSCN) in a solvent like acetonitrile or dichloromethane with a Lewis acid catalyst (

    
     or 
    
    
    
    ). This renders the reaction irreversible under anhydrous conditions. If using aqueous cyanide (
    
    
    ), ensure the pH remains strictly
    
    
    during workup and minimize contact time with water.

Q: The reaction stalls with unreacted aldehyde. Should I heat it? A: No. Heating shifts the equilibrium away from the product (entropy disfavors the adduct).

  • The Fix:

    • Cool it down: Run the initial iminium formation at 0°C.

    • Desiccating Agent: Add anhydrous

      
       or 
      
      
      
      directly to the reaction pot to sequester water, driving the equilibrium forward (Le Chatelier’s principle).
    • Excess Reagent: Use 1.2 equivalents of the amine and cyanide relative to the aldehyde.

Phase 2: Nitrile Reduction (The Yield Killer)

Q: I am using Catalytic Hydrogenation (Raney Ni or Pd/C), but I see a large "dimer" impurity (


). 
A:  This is the classic "poisoning" of the reduction. The primary amine product reacts with the intermediate imine on the catalyst surface to form a secondary amine (dimer).
  • The Fix: You must introduce Ammonia (

    
    )  or Acetic Anhydride .
    
    • Protocol: Use Raney Nickel in Methanol saturated with Ammonia gas (

      
      
      
      
      
      in MeOH). The excess ammonia suppresses the condensation of the product with the intermediate imine.

Q: I cannot use high-pressure hydrogenation. Can I use LAH? A: Yes, Lithium Aluminum Hydride (LAH) is excellent for this steric profile but requires strict temperature control.

  • The Fix: Add the nitrile solution slowly to a refluxing suspension of LAH in THF (Inverse addition).

    • Warning: If you add LAH to the nitrile, the excess nitrile can polymerize via the Thorpe reaction. Always maintain an excess of hydride.

Optimized High-Yield Protocol

This protocol utilizes the TMSCN (Anhydrous) route to maximize the yield of the hindered nitrile, followed by LAH Reduction for complete conversion.

Step 1: Synthesis of 2-(ethyl(methyl)amino)butanenitrile
  • Setup: Flame-dried 3-neck flask under Argon.

  • Reagents: Charge Propanal (1.0 eq) and Dichloromethane (DCM) (anhydrous). Cool to 0°C.[1]

  • Amine Addition: Add

    
    -ethylmethylamine  (1.1 eq) dropwise. Stir for 30 mins.
    
    • Tech Note: Add

      
       (0.5 eq) here to absorb water generated from imine formation.
      
  • Cyanation: Add TMSCN (1.1 eq) dropwise followed by a catalytic amount of

    
      (1 mol%).
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup: Filter off solid salts. Concentrate the filtrate. Do not perform an aqueous wash. Proceed directly to reduction.[2]

Step 2: Reduction to Target Diamine
  • Setup: Dry flask with reflux condenser, under Argon.

  • Hydride: Suspend

    
      (2.5 eq) in anhydrous THF . Cool to 0°C.[1]
    
  • Addition: Dissolve the crude nitrile from Step 1 in THF. Add this solution dropwise to the LAH suspension.

    • Critical: Observe gas evolution (

      
      ). Control rate to maintain gentle reflux.
      
  • Completion: Once addition is complete, heat to reflux for 3 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (Where

      
       = grams of LAH used).
      
  • Isolation: Filter the granular white precipitate. Dry the filtrate (

    
    ) and concentrate.
    
  • Purification: Distill under reduced pressure or convert to the Oxalate salt for crystallization.

Data & Specifications

ParameterSpecificationOptimized Target
Reagent Stoichiometry Propanal : Amine : Cyanide1.0 : 1.1 : 1.1
Temperature (Step 1) 0°C

25°C
Avoid heating >40°C
Solvent (Step 1) DCM or ACNAnhydrous is critical
Reduction Catalyst LAH (Lab) / Raney Ni (Scale)Must use

if Hydrogenating
Expected Yield Step 1: >90% | Step 2: >80%Overall: >70%

Visualizing the Pathway

The following diagram illustrates the critical control points where yield is typically lost.

G cluster_0 Critical Control Point 1: Water Exclusion cluster_1 Critical Control Point 2: Dimer Suppression Start Propanal + N-Ethylmethylamine Imine Iminium Ion (Transient) Start->Imine Dehydration (-H2O) Imine->Start Hydrolysis (Avoid Water!) Nitrile α-Amino Nitrile (Intermediate) Imine->Nitrile TMSCN / ZnI2 (Irreversible) Dimer Secondary Amine (DIMER IMPURITY) Nitrile->Dimer Cat. Hydrogenation (No NH3 present) Target Target Diamine N-[1-(aminomethyl)propyl]... Nitrile->Target LiAlH4 Reduction (High Yield Route)

Caption: Process flow highlighting the two critical failure modes: Hydrolysis of the iminium ion (Step 1) and Dimerization during reduction (Step 2).

References

  • Strecker Synthesis Overview & Thermodynamics: Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions: A Promising Approach for the Synthesis of alpha-Amino Acids and Derivatives." Chemical Reviews, 103(8), 2795–2828. [Link]

  • TMSCN Modified Strecker (Anhydrous Route): Mai, K., & Patil, G. (1984). "Facile synthesis of alpha-aminonitriles." Tetrahedron Letters, 25(40), 4583-4586. [Link]

  • Suppression of Secondary Amines in Nitrile Reduction: Rylander, P. N. (1985). Hydrogenation Methods. Academic Press. (Specific chapter on Nitrile Reduction and Ammonia usage). [Link]

  • Lithium Aluminum Hydride Reduction of Nitriles (Fieser Workup): Amundsen, L. H., & Nelson, L. S. (1951). "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society, 73(1), 242–244. [Link]

Sources

Purification of crude N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of crude N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

Executive Summary: The Molecule & The Challenge

Analyte Analysis:

  • IUPAC Name: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

  • Chemical Class: Aliphatic Diamine (Primary and Tertiary amine groups).

  • Key Properties:

    • Basicity: High (pKa ~10–11).

    • Polarity: High (hydrophilic).

    • Chromophore: Absent. (Lacks aromatic rings or conjugated systems).

The Core Problem: You are likely facing three distinct failure modes:

  • Peak Tailing: The basic amine groups are interacting with acidic silanols on standard silica, causing broad, streaking bands.

  • No Retention: In standard acidic Reverse Phase (RP) conditions, the molecule is fully protonated (doubly charged) and elutes in the void volume.

  • Invisible Peaks: The molecule does not absorb UV light at standard wavelengths (254 nm).

This guide provides self-validating protocols to resolve these specific issues.

Module 1: Normal Phase / Flash Chromatography

Objective: Isolate the amine from non-polar crude impurities using silica gel.

The "Tailing" Mechanism & Solution

Standard silica gel (


) has surface silanol groups (

) that are weakly acidic (pKa ~5). Your amine is basic.[1][2] They form an ionic bond, preventing the amine from moving with the solvent.

Solution: You must use a Mobile Phase Modifier (Base) to flood the column and block these silanol sites.

Protocol A: The "DCM/MeOH/Ammonia" System

Best for: Crude cleanup and scale-up.

  • Stationary Phase: Standard Flash Silica (40–63 µm).

  • Mobile Phase A: Dichloromethane (DCM).[3]

  • Mobile Phase B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (28-30% NH

    
    ) .
    
    • Preparation Note: Do not add NH

      
      OH directly to pure DCM; it is immiscible. Mix it into the Methanol first, then add to DCM.
      
  • Gradient: 0% B to 50% B over 15 Column Volumes (CV).

ParameterSpecificationReason
Modifier NH

OH or Triethylamine (TEA)
Competes for silanol sites, allowing the product to elute.[3]
Loading Liquid load (DCM) or Dry load (Celite)Dry loading prevents band broadening for polar amines.
CV 10–20 CVExtended gradient allows resolution from mono-amine impurities.

Critical Warning: If using Triethylamine (TEA), you must rotary evaporate extensively to remove it. NH


OH is preferred as it is volatile, but TEA is a stronger silanol blocker.

Module 2: Reverse Phase HPLC (Prep & Analytical)

Objective: High-purity separation of the diamine from closely related side products.

The "Retention" Mechanism & Solution

At pH < 8, your molecule is protonated (


 and 

). It is too polar to stick to a C18 chain.[4] Solution: Use High pH Chromatography . By raising the pH above the pKa (pH > 11), you deprotonate the amine, making it neutral and hydrophobic enough to retain on the column.
Protocol B: High pH Reverse Phase

Best for: Final polishing and purity analysis.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge, Agilent Gemini, or Phenomenex Kinetex EVO).

    • Note: Do NOT use standard silica-based C18 columns; they will dissolve at pH > 8.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with NH

    
    OH).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B.

Decision Tree: Method Selection

MethodSelection Start Crude Sample Solubility Soluble in Hexane/DCM? Start->Solubility Flash Flash Chromatography (Normal Phase) Solubility->Flash Yes (Major Impurities) HPLC Prep HPLC (Reverse Phase) Solubility->HPLC No (Polar Impurities) Decision Purity Requirement? Flash->Decision Silica + 1% TEA/NH3 Silica + 1% TEA/NH3 Flash->Silica + 1% TEA/NH3 High pH C18\n(pH 10.5) High pH C18 (pH 10.5) HPLC->High pH C18\n(pH 10.5) Decision->HPLC Need >99% Done Done Decision->Done >95%

Figure 1: Workflow for selecting the appropriate purification mode based on solubility and purity requirements.

Module 3: Detection (The "Invisible" Analyte)

Issue: This molecule has no UV chromophore. You will see a flat line at 254 nm.

Solution 1: Universal Detection (Recommended)

Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .

  • Mechanism: The solvent evaporates, leaving non-volatile analyte particles that scatter light.

  • Setting: Nebulizer temp 40°C (keep low to prevent evaporating your volatile amine).

Solution 2: Derivatization (If UV is the only option)

If you only have a UV detector, you must attach a "tag" to the primary amine.

Protocol: Fmoc-Cl Derivatization

  • Mix: 100 µL Sample + 100 µL Borate Buffer (pH 9).

  • Add: 200 µL Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in ACN.

  • Wait: 5 minutes at room temp.

  • Analyze: UV at 265 nm .

  • Note: This is for analytical checks only. Do not derivatize the whole batch if you need the free amine.

Troubleshooting & FAQs

Q1: I am using silica with TEA, but my product is still streaking.

  • Diagnosis: You likely didn't equilibrate the column.

  • Fix: Flush the silica column with 3 CVs of the mobile phase containing the modifier before injecting your sample. The silica surface must be "saturated" with TEA before the amine arrives.

Q2: I see a "Ghost Peak" in my gradient.

  • Diagnosis: Impurities in the modifier.

  • Fix: Amine modifiers (TEA/NH

    
    OH) oxidize over time. Use a fresh bottle. If using UV (210 nm), TEA absorbs light; switch to NH
    
    
    
    OH or ensure the modifier concentration is identical in Bottle A and Bottle B to cancel out the baseline drift.

Q3: My product elutes in the void volume on C18.

  • Diagnosis: pH is too low.

  • Fix: Verify the pH of Mobile Phase A. If it is < 9.0, the amine is protonated. Add Ammonium Hydroxide to reach pH 10.5. Ensure your column is rated for High pH (Hybrid particle).

Q4: How do I remove the salt after High pH HPLC?

  • Diagnosis: Ammonium Bicarbonate is volatile but can leave residue.

  • Fix: Lyophilize (freeze-dry) the fractions. The ammonium bicarbonate will sublime, leaving the free base amine.

Silanol Blocking Mechanism

SilanolBlocking Silica Acidic Silanol (Si-OH) Amine Target Amine (+) Silica->Amine Strong Ionic Bond (Tailing) Elution Elution Amine->Elution Free to Move Modifier Modifier (TEA/NH3) Modifier->Silica Preferential Binding (Blocks Sites)

Figure 2: The competitive binding mechanism. The modifier (TEA) saturates the acidic silanol sites, preventing the target amine from sticking irreversibly.

References

  • Biotage. (2023).[2][5][6] How should I purify a complex, polar, amide reaction mixture? Retrieved from

  • Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development: High pH Stability. Retrieved from

  • Teledyne ISCO. (n.d.).[1] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

  • Chromatography Forum. (2008). High pH mobile phase (RP-HPLC) for basic amines. Retrieved from

  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.[7][8][9] Retrieved from

Sources

Technical Support Center: Solubility Protocols for N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers working with N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS: 1060817-31-3).[1][2]

This guide addresses the specific physicochemical challenges of this amphiphilic diamine, particularly its tendency to "oil out" during aqueous workups and the difficulty in crystallizing its salt forms due to high hygroscopicity.[1][2]

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: January 2026[1][2]

Molecule Profile & Physicochemical Context

To overcome solubility issues, one must understand the competing forces within this molecule.[1][2][3][4] It is an aliphatic diamine containing both a primary amine (on the aminomethyl group) and a tertiary amine (the N-ethyl-N-methyl core).[1][2]

PropertyValue / CharacteristicTechnical Implication
CAS Number 1060817-31-3Unique identifier for reagent sourcing.[1][2]
LogP (Calc) ~0.6Critical: This is the "Danger Zone."[1] It is neither purely lipophilic nor purely hydrophilic.[1][4] It resists clean partitioning into non-polar solvents (Hexane) but may not stay fully dissolved in water at high pH.[1]
pKa (Est) ~10.5 (Primary), ~9.5 (Tertiary)Highly basic.[1] It will be fully protonated (dicationic) at pH < 7 and neutral (free base) at pH > 12.[1]
Physical State Viscous Oil (Free Base)Prone to "oiling out" rather than precipitating as a solid.[1]

Solubility Compatibility Matrix

Use this table to select the correct solvent system for your specific application.

Solvent SystemForm: Free BaseForm: HCl/TFA SaltApplication Notes
Water (pH < 7) High High Ideal for biological stock solutions.[1][2] Stable.
Water (pH > 11) Low / Oiling Out N/AWarning: The free base will phase-separate as an oil layer.[1][2]
Dichloromethane (DCM) High LowBest solvent for extracting the free base from aqueous media.[1]
Diethyl Ether ModerateInsoluble Use Ether to precipitate the salt form from alcoholic solutions.[1]
DMSO HighHighUniversal solvent, but difficult to remove.[1][2]
PBS (Buffer) HighHighCompatible, but ensure pH remains buffered if high concentrations are used.[1]

Troubleshooting Protocols

Scenario A: The "Oiling Out" Phenomenon

Issue: During aqueous workup (e.g., after neutralizing a reaction), the solution turns milky, or a sticky oil adheres to the glassware instead of precipitating as a solid.[1][2] Mechanism: The LogP of ~0.6 means the free base is too polar to crystallize easily from water but too hydrophobic to remain dissolved at high pH.[2]

Corrective Workflow:

  • Do NOT attempt filtration. The oil will clog the frit.[1]

  • The "Salting Out" Extraction:

    • Saturate the aqueous phase with NaCl (Brine).[1] This increases the ionic strength, forcing the organic amine out of the water phase.[1][2]

    • Extract with DCM (Dichloromethane) or Chloroform (3x).[1] Note: Diethyl ether is often too non-polar to efficiently extract this specific amine.[2][5]

  • Drying: Dry the combined organic layers over anhydrous

    
    .
    
  • Evaporation: Remove solvent under reduced pressure. You will obtain the clean free base oil.[1]

Scenario B: Difficulty Crystallizing the Salt (The "Goo" Problem)

Issue: When attempting to make the HCl salt, the product forms a hygroscopic gum or "goo" rather than a nice white powder. Mechanism: Aliphatic diamine salts are notoriously hygroscopic.[1][2] The presence of even trace water prevents crystal lattice formation.[1]

Protocol for Anhydrous Salt Formation:

  • Dissolve: Dissolve the free base oil in a minimal amount of anhydrous Ethanol or Isopropanol .[1]

  • Acidify: Add HCl in Dioxane (4M) or HCl in Diethyl Ether (2M) dropwise. Crucial: Do not use aqueous HCl.[2]

  • Precipitate:

    • If precipitate does not form immediately, dilute the mixture with a large excess of cold anhydrous Diethyl Ether or Hexane .[1][2]

    • Vigorous stirring is required to break up the oil droplets into solids.[1]

  • Trituration: If a gum forms, decant the supernatant, add fresh Ether, and scratch the flask wall with a glass rod (nucleation induction) while sonicating.

Scenario C: Biological Assay Preparation

Issue: Precipitation occurs when diluting the DMSO stock into cell culture media.[1] Mechanism: The "Crash Effect."[1] The amine free base is soluble in DMSO but insoluble in the aqueous media at pH 7.4 if the concentration is too high.[1][2]

Self-Validating Setup:

  • Pre-Complexation: Instead of dissolving the free base in DMSO, generate the citrate or chloride salt in situ.[1][2]

  • Step-by-Step:

    • Dissolve 10 mg of amine in 1 mL water containing 1.05 equivalents of HCl.[1]

    • Verify pH is ~6-7 using a micro-pH probe.[1][2]

    • Filter sterilize (0.22 µm).[1]

    • This aqueous stock is stable and will not crash out in media.[1]

Visualizing the Solubility Logic

Diagram 1: pH-Dependent Solubility Switch

This diagram illustrates the protonation states that dictate solubility.[1][2]

SolubilitySwitch Acidic pH < 7 (Dicationic Form) WaterSol Water Soluble (Stable) Acidic->WaterSol High Solubility Neutral pH 7 - 10 (Monocationic Mix) Neutral->WaterSol Moderate Solubility Basic pH > 11 (Free Base) OilOut Oils Out / Phase Separation (Requires Organic Extraction) Basic->OilOut Insoluble in Water

Caption: The solubility of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine is strictly pH-dependent.[1][2] Maintain pH < 7 for aqueous stability.

Diagram 2: Workup Decision Tree

Follow this logic to isolate the compound without losses.

WorkupLogic Start Crude Reaction Mixture CheckState Is it an Oil or Solid? Start->CheckState Solid Filtration (Rare) CheckState->Solid Precipitate Oil Oiling Out Observed CheckState->Oil Milky/Goo Action1 Add Brine (NaCl sat.) Increase Ionic Strength Oil->Action1 Action2 Extract with DCM (3x) (Avoid Ether) Action1->Action2 Action3 Dry Organic Layer (Na2SO4) Action2->Action3 Final Pure Free Base Oil Action3->Final

Caption: Decision matrix for handling the "oiling out" phenomenon during purification.

Frequently Asked Questions (FAQs)

Q: My amine turned yellow after storage. Is it degraded? A: Likely yes, but only superficially.[1][2] Aliphatic amines oxidize slowly in air to form N-oxides or imines, causing yellowing.[1][2]

  • Fix: For sensitive applications, redistill the oil under vacuum or pass it through a short pad of basic alumina before use.[1][2] Store under Argon at -20°C.

Q: Can I use TFA (Trifluoroacetic acid) to solubilize it for HPLC? A: Yes. The TFA salt is highly soluble in water/acetonitrile mixtures.[1] However, be aware that TFA is a strong ion-pairing agent and may alter the retention time significantly compared to formate buffers.[1][2]

Q: I need to inject this into mice. What vehicle do you recommend? A: Do not inject the free base or DMSO stock directly.[1]

  • Recommendation: Prepare the Saline-Soluble Hydrochloride .[1][2] Dissolve the free base in 0.9% saline containing 2 equivalents of HCl. Adjust pH to 7.4 with dilute NaOH. This mimics a physiological buffer system.[1]

References

  • PubChem. (2025).[1][2] Compound Summary: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS 1060817-31-3).[1][2][6][7][8] National Library of Medicine.[1] [Link][1]

  • Góral, M., et al. (2012).[1][2] IUPAC-NIST Solubility Data Series.[1][2] 96. Amines with Water. Journal of Physical and Chemical Reference Data.[1][2] [Link]

  • ChemPros Community. (2024).[1][2] Best practices for precipitating amine salts from organic solutions. Reddit/ChemPros.[1][2] [Link]

Sources

Technical Support Center: Stabilization & Storage of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1060817-31-3 Synonyms: N²-ethyl-N²-methylbutane-1,2-diamine; (1-aminobutan-2-yl)(ethyl)methylamine Molecular Formula: C₇H₁₈N₂ Molecular Weight: 130.23 g/mol [1]

Core Degradation Mechanisms: The "Why" Behind the Protocol

To prevent degradation, we must first understand the molecular vulnerabilities of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine . This molecule contains two distinct amine functionalities: a primary amine (on the aminomethyl group) and a tertiary amine (the internal nitrogen).

Primary Threat: Atmospheric Carboxylation (The "White Crust" Phenomenon)

The primary amine moiety (-CH₂-NH₂) is a potent nucleophile. Upon exposure to atmospheric Carbon Dioxide (CO₂), it undergoes a rapid, reversible reaction to form carbamic acid, which stabilizes into a carbamate salt.

  • Observation: White crystalline precipitate around the cap or septum.

  • Impact: Loss of stoichiometry in synthesis; potential clogging of flow chemistry lines.

Secondary Threat: Oxidative N-Dealkylation & N-Oxide Formation

While the tertiary amine center (-N(Et)(Me)) is sterically hindered, it remains susceptible to oxidation by atmospheric oxygen or peroxides found in aged solvents (e.g., THF, Ethers). This leads to the formation of N-oxides, which can turn the liquid from colorless to yellow/brown.

Tertiary Threat: Hygroscopicity

As a low-molecular-weight diamine, this compound is highly hygroscopic. Absorbed water does not just dilute the sample; it catalyzes hydrolysis of any ester/amide impurities and accelerates oxidative pathways.

Interactive Troubleshooting Guide

Q: The liquid has turned from colorless to pale yellow. Is it still usable?

Diagnosis: This indicates trace oxidation, likely forming N-oxides or imine impurities from slight air exposure. Risk Assessment:

  • For Crude Synthesis: Generally Usable . The impurity level is likely <1% if the color is pale.

  • For GMP/Final Step: Unusable . Purify immediately. Corrective Action: Perform a rapid vacuum distillation under Nitrogen. The N-oxide is non-volatile and will remain in the pot residue.

Q: I see a white solid/crust on the septum or bottle threads. What is this?

Diagnosis: This is a Carbamate Salt formed by the reaction of the primary amine with atmospheric CO₂. Immediate Action:

  • Do NOT shake the bottle. The solid is insoluble in the parent amine.

  • Filter the liquid through a 0.2 µm PTFE syringe filter under an inert atmosphere (Glovebox or Schlenk line).

  • Transfer the filtrate to a fresh, Argon-purged vial. Prevention: Always backfill storage containers with Argon, not Nitrogen (Argon is heavier than air and provides a better "blanket").

Q: My reaction yield is inconsistent, even though the reagent weight is correct.

Diagnosis: Likely Water Absorption . If the amine has absorbed water, you are weighing water, not reagent, leading to sub-stoichiometric addition. Verification: Run a ¹H NMR in CDCl₃. Look for a broad singlet peak (exchangeable protons) shifting or integrating higher than expected for the amine protons. Corrective Action: Store over activated 3Å or 4Å Molecular Sieves for 24 hours prior to use.

Master Storage & Handling Protocol

This protocol is designed to be a self-validating system. If followed, degradation is chemically impossible.

A. The "Golden Rule" of Aliquoting

Never store the bulk bottle in frequent use. Upon receipt, divide the bulk material into single-use aliquots.

Step-by-Step Aliquoting Workflow:

  • Environment: Perform all transfers in a Glovebox (N₂/Ar) or using strict Schlenk techniques.

  • Vials: Use Amber glass vials with PTFE-lined caps (avoid polyethylene liners which can leach).

  • Headspace: Fill vials to >80% capacity to minimize headspace air.

  • Seal: Parafilm is insufficient. Use electrical tape or shrink bands over the cap for long-term storage.

B. Storage Conditions
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C Slows kinetic rate of oxidation; prevents volatility loss.
Atmosphere Argon (Preferred) or NitrogenDisplaces CO₂ and Moisture. Argon is denser than air, offering superior protection in opened vials.
Desiccant None in direct contact Note: Do not leave sieves in the long-term storage vial as they can generate dust. Dry immediately before use.
Container Amber Glass Prevents UV-catalyzed radical oxidation of the amine.

Visualizing the Degradation Pathways

The following diagram maps the chemical fate of the molecule if storage protocols are breached.

DegradationPathways Amine N-[1-(aminomethyl)propyl]- N-ethyl-N-methylamine (Active Compound) Carbamate Carbamate Salt (White Precipitate) Amine->Carbamate  Nucleophilic Attack (Fast) NOxide N-Oxide / Imine (Yellow Coloration) Amine->NOxide  Oxidation (Slow) Hydrate Amine Hydrate (Stoichiometry Error) Amine->Hydrate  H-Bonding CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 O2->NOxide Water Moisture (H2O) Water->Hydrate

Caption: Chemical degradation pathways showing the formation of carbamates (precipitate) and N-oxides (discoloration) upon exposure to environmental factors.

Quality Control (QC) Validation Protocol

Before using stored material in critical experiments, validate purity using this logic flow.

QC_Flow Start Start QC Check Visual Visual Inspection: Colorless & Clear? Start->Visual Precipitate Is there Precipitate? Visual->Precipitate Yes Distill Vacuum Distillation Required Visual->Distill No (Yellow) NMR 1H NMR Analysis Precipitate->NMR No Filter Filter (0.2um) & Re-Assay Precipitate->Filter Yes Decision Decision NMR->Decision Use APPROVE FOR USE Decision->Use Purity >98% Decision->Distill Purity <95% Filter->NMR

Caption: Decision tree for validating reagent quality prior to synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25219283, N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine. Retrieved January 28, 2026, from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Identifying and removing impurities from N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the identification, management, and removal of impurities in N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS 1060817-31-3), also known as N²-Ethyl-N²-methylbutane-1,2-diamine .

This guide is designed for organic chemists and process engineers requiring high-purity material for catalytic ligand synthesis or pharmaceutical intermediate applications.[1][2][3]

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Remediation[1]

Molecule Profile & Critical Handling

Before attempting purification, you must understand the "personality" of this molecule. It is a vicinal diamine containing both a sterically hindered tertiary amine and a reactive primary amine.

PropertyValueImplication for Purification
CAS 1060817-31-3Verification key.[1][2][3][4]
Structure Aliphatic 1,2-DiaminePrimary Amine: Highly susceptible to CO₂ (carbamate formation).[1][2] Tertiary Amine: Susceptible to N-oxidation.[1][2][3]
State LiquidDistillation is the primary purification vector.
Basicity High (pKa ~10-11)Will form stubborn salts; hygroscopic.[1][2][3]
Major Risk Air SensitivityMust be handled under Nitrogen/Argon.[1][4]

Diagnostic Troubleshooting: Identifying Your Impurity

User Query: "My NMR shows extra peaks, and the material is turning yellow. What is happening?"

Use this decision matrix to identify the contaminant based on your analytical data.

ImpurityDiagnosis Start Start: Analyze Sample Visual Visual Inspection: Is it cloudy or yellow? Start->Visual HNMR 1H NMR Analysis (CDCl3 or C6D6) Visual->HNMR Clear Liquid Carbamate Impurity A: Carbamate Salt (CO2 Reaction) Visual->Carbamate White Crust/Cloudiness Oxide Impurity B: N-Oxide (O2 Reaction) Visual->Oxide Yellowing/Darkening GCMS GC-MS Analysis HNMR->GCMS Unknown Alkyl Signals HNMR->Carbamate Broad peak > 5ppm Shift in CH2-NH2 Water Impurity D: Water/Hydrate HNMR->Water Broad singlet ~1.5ppm (Variable) GCMS->Oxide M+16 Peak Precursor Impurity C: Ethylmethylamine (Starting Material) GCMS->Precursor MW < Target (Fragment m/z 58)

Figure 1: Diagnostic logic flow for identifying common diamine impurities.[1][2][3]

Detailed Impurity Signatures
  • Carbamates (The "White Crust"):

    • Cause: Exposure of the primary amine (

      
      ) to atmospheric CO₂.[2]
      
    • Detection: 1H NMR shows broadening of the methylene protons adjacent to the primary amine. IR shows a carbonyl stretch around 1650-1550 cm⁻¹.[1][2][3]

    • Prevention:[3] Store under inert atmosphere (Schlenk line/Glovebox).[1]

  • Starting Material (N-Ethyl-N-methylamine):

    • Cause: Incomplete alkylation or reductive amination.

    • Detection: GC-MS will show a low boiling fraction.[2][3] NMR will show a distinct N-Me singlet and N-Et quartet uncoupled to the propyl chain.[2][3]

  • Regioisomers (Iso-butyl derivatives):

    • Cause: If synthesized via aziridine opening, attack at the wrong carbon yields the isomer.

    • Detection: 13C NMR is required.[4] Look for doubling of peaks with slightly different chemical shifts.[5][6]

Remediation Protocols: Removing the Impurities

Protocol A: Fractional Distillation (The Gold Standard)

Best for: Removing synthesis precursors, heavy oligomers, and colored oxidation products.

Prerequisites:

  • Vacuum line (< 5 mmHg).

  • Short-path distillation head or Vigreux column.[1][2][3]

  • Calcium Hydride (CaH₂) or Potassium Hydroxide (KOH) pellets.[1]

Step-by-Step:

  • Pre-Drying: Dissolve the crude amine in a volatile solvent (e.g., DCM), dry over solid KOH pellets for 2 hours, then filter. Remove solvent via rotary evaporation.[7]

  • Charging: Transfer the oil to a round-bottom flask. Add fresh CaH₂ (5% w/w) to scavenge residual water and break down carbamates.

    • Technical Insight: CaH₂ is superior to molecular sieves here because it chemically destroys water, releasing H₂, which helps degas the liquid.

  • Stirring: Stir gently at room temperature for 1 hour (under N₂). Bubbling indicates active drying.[1]

  • Distillation:

    • Apply vacuum.[1][4][5][7][8]

    • Heat the bath slowly.

    • Discard the first 5-10% (Foreshot): This contains the volatile N-ethyl-N-methylamine precursor.[2][3]

    • Collect the Main Fraction: Monitor the head temperature. It should stabilize.

    • Stop before the flask is dry to prevent overheating the N-oxide residue (explosion hazard).

Protocol B: Chemical Wash (For Non-Amine Impurities)

Best for: Removing neutral organic byproducts (unreacted alkyl halides, solvents).[1]

The "Self-Validating" Extraction System: Since your molecule has two basic centers, you can exploit pH switching.[1][2]

  • Acidification: Dissolve crude amine in Diethyl Ether. Extract with 1M HCl (3x).

    • Logic: The diamine protonates and moves to the aqueous layer. Neutral impurities stay in the Ether.[4]

  • Wash: Wash the aqueous acidic layer with fresh Ether to remove trapped organics.

  • Basification: Cool the aqueous layer on ice. Slowly add 10M NaOH until pH > 12.

    • Observation: The amine will oil out of the solution.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3x).[1]

  • Drying: Dry the DCM layer over Anhydrous Sodium Sulfate (

    
    ).[1]
    
    • Warning: Do not use acidic drying agents (like Silica) as the amine will stick.

Storage & Stability (Preventing Recurrence)

Once purified, the integrity of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine depends entirely on storage.[2][3]

  • Vessel: Schlenk flask or Teflon-sealed vial taped with Parafilm.

  • Atmosphere: Argon is preferred over Nitrogen (heavier than air, provides a better "blanket").[1]

  • Temperature: 2-8°C. Cold storage slows N-oxidation.[1][2][3]

StorageProtocol Purified Purified Diamine Argon Argon Flush Purified->Argon Immediate Seal Teflon Seal Argon->Seal Tighten Fridge 4°C Storage Seal->Fridge Preserve

Figure 2: Critical storage workflow to maintain purity.

Frequently Asked Questions (FAQ)

Q: I see a white solid forming on the rim of my flask. Is my compound degrading? A: Yes. This is likely the carbamate salt formed by reaction with moisture and CO₂ in the air.

  • Fix: If the bulk liquid is clear, transfer it via syringe to a new, argon-flushed flask, leaving the solid residue behind. If the bulk is cloudy, redistill (Protocol A).

Q: Can I use Silica Gel chromatography to purify this? A: Proceed with caution. Aliphatic diamines stick aggressively to silica due to the acidic silanol groups, leading to severe tailing and yield loss.

  • Modification: If you must use chromatography, pretreat the silica slurry with 1-2% Triethylamine (TEA) to "cap" the active sites before running your column. Use a mobile phase containing 1% TEA or Ammonia.

Q: What is the boiling point? I can't find it in literature. A: For N²-Ethyl-N²-methylbutane-1,2-diamine (MW ~130), estimate the boiling point by comparing to N,N,N',N'-tetramethylethylenediamine (TMEDA, MW 116, BP 120°C).

  • Due to the primary amine (Hydrogen bonding), expect a BP of 145°C - 155°C at atmospheric pressure .[1]

  • Under vacuum (10 mmHg), expect boiling around 40°C - 50°C .[2] Always measure your specific vacuum pressure to correlate.

References

  • PubChem Compound Summary. (n.d.). N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS 1060817-31-3).[1][2][3][9][10] National Center for Biotechnology Information. Retrieved from [Link][1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2][3][4] (Standard reference for diamine distillation protocols).

Sources

Technical Support Center: Industrial Synthesis of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

[1]

Status: Operational Ticket Focus: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Chemistry Logic

Target Molecule: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine IUPAC Name:


CAS:1

This guide addresses the specific challenges of scaling up the Strecker Synthesis route, which is the industry standard for generating unsymmetrical 1,2-diamines of this class. The synthesis involves two critical phases: the formation of the

The Synthetic Pathway

The industrial route utilizes Propanal (Propionaldehyde) condensed with N-ethyl-N-methylamine and a cyanide source (HCN or NaCN), followed by reduction.[1]

SynthesisPathPropanalPropanal(C3 Aldehyde)Intermediateα-Aminonitrile(Unstable Intermediate)Propanal->IntermediateStrecker Reaction(Exothermic)AmineN-Ethyl-N-Methylamine(Secondary Amine)Amine->IntermediateStrecker Reaction(Exothermic)HCNHCN / NaCNHCN->IntermediateStrecker Reaction(Exothermic)ProductTarget Diamine(C7H18N2)Intermediate->ProductHydrogenation(High Pressure)H2H2 + Catalyst(Raney Ni/Co)H2->ProductNH3NH3(Selectivity Agent)NH3->ProductSuppresses Dimers

Figure 1: The industrial logic flow for synthesizing the target 1,2-diamine via the Strecker route.[1]

Critical Process Modules & Troubleshooting

Module A: The Strecker Instability (Retro-Strecker)

The Issue: Low conversion yields or high residual aldehyde content in the nitrile intermediate. Mechanism: The formation of

Retro-Strecker

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
High Residual Aldehyde Equilibrium shift due to temperature or water accumulation.[1]Cool Down: Maintain reaction temperature <20°C during cyanide addition. Desiccate: If using NaCN(aq), phase separation is critical.[1] Consider using anhydrous HCN gas or adding a drying agent (e.g.,

) if operating in batch mode.[1]
Color Darkening (Yellow/Brown) Polymerization of free HCN or aldehyde aldol condensation.[1]pH Control: Ensure the pH is strictly controlled (typically pH 9-10). Too basic promotes aldol condensation; too acidic risks HCN off-gassing.[1]
Variable Assay Thermal degradation during workup.[1]Cold Processing: Do not distill the nitrile intermediate. It is thermally unstable.[1] Proceed directly to hydrogenation or use cold solvent extraction.[1]
Module B: Hydrogenation Failure (Catalyst Poisoning)

The Issue: The hydrogenation reaction stalls (no

Mechanism:2Raney NickelPalladium

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Zero H2 Uptake Catalyst poisoning by free Cyanide (

).[1]
Wash Protocol: The aminonitrile organic layer must be washed with dilute acid (to remove amines) or cold water to remove free cyanide before hydrogenation. Catalyst Boost: Switch to Raney Cobalt , which is generally more resistant to amine/nitrile poisoning than Nickel, though it requires higher pressures (50-100 bar).[1]
Product Dimerization (Secondary Amine Impurity) Formation of secondary amines via imine coupling.[1]Ammonia Saturation: You must add anhydrous ammonia or

to the reactor. The presence of excess

shifts the equilibrium away from the secondary amine byproduct (Schiff base attack) [3].
Leaching/Green Product Nickel/Cobalt leaching into the amine product.Chelation: The resulting 1,2-diamine is a strong chelating agent. Use lower catalyst loading and ensure rigorous filtration (0.2 µm) immediately after reaction.[1]
Module C: Purification of Hydrophilic Diamines

The Issue: Difficulty isolating the product from aqueous waste streams due to high water solubility. Mechanism: The target molecule has two amine groups and low molecular weight, making it highly polar and hydrophilic (LogP ≈ 0.6) [4].

Protocol:

  • Basification: Ensure pH > 12 using 50% NaOH to suppress ionization of the primary amine.

  • Salting Out: Saturate the aqueous phase with NaCl or KCl to decrease the solubility of the organic amine (Salting-out effect).

  • Solvent Choice: Use n-Butanol or Dichloromethane (DCM) for extraction.[1] Standard ethers may not be polar enough to extract the diamine efficiently.

  • Distillation: The product is stable enough for vacuum distillation, but ensure all cyanide traces are removed first to prevent hazard in the hot pot.

Diagnostic Logic: Hydrogenation Troubleshooting

Use this decision tree when the hydrogenation step fails to meet specifications.

TroubleshootingStartIssue: Low Yield in HydrogenationCheckUptakeIs H2 Uptake Observed?Start->CheckUptakeNoUptakeNo Uptake: Catalyst PoisoningCheckUptake->NoUptakeNoSlowUptakeSlow Uptake: Mass Transfer/KineticsCheckUptake->SlowUptakeYes, but slowActionPoisonAction: Check Free CN- levels.Wash Intermediate thoroughly.NoUptake->ActionPoisonActionPressureAction: Increase H2 Pressure.Check Stirring Rate (kLa).SlowUptake->ActionPressureCheckImpurityIs Secondary Amine (Dimer) High?SlowUptake->CheckImpurityYesImpurityAction: Increase NH3 loading.Lower Temperature.CheckImpurity->YesImpurityYesNoImpurityAction: Check for Hydrogenolysis(C-N bond cleavage).CheckImpurity->NoImpurityNo

Figure 2: Decision matrix for diagnosing hydrogenation failures.

Frequently Asked Questions (FAQs)

Q1: Can we use 2-butanone instead of propanal to make this molecule? A: No. Using 2-butanone in a Strecker synthesis would yield a branched structure where the amine and methyl group are on the same carbon (gem-dimethyl effect analog), resulting in 2-amino-2-methylbutane derivatives.[1] To get the specific N-[1-(aminomethyl)propyl] structure (which implies a 1,2-diamine backbone), you must build the carbon chain from Propanal (C3) + Cyanide (C1).[1]

Q2: Why does the reaction mixture turn black during the nitrile synthesis? A: This indicates the polymerization of HCN (azulmic acid formation) or uncontrolled aldol condensation of the propanal. This is an exothermic runaway risk.[1] Immediate Action: Verify your cooling capacity and ensure the cyanide addition rate is strictly temperature-controlled (<20°C). Check that the stabilizer (usually acetic acid or phosphoric acid) in your HCN source is sufficient.

Q3: Our Raney Nickel is sparking upon removal. How do we handle the waste? A: Raney Nickel is pyrophoric.[3] The presence of the diamine product can sometimes "protect" the surface, delaying ignition, but it remains hazardous. Protocol: Quench the catalyst slurry immediately with water. Do not let it dry.[1] Neutralize with dilute acid in a dedicated waste stream to dissolve the nickel if your local regulations permit, or pack wet in drums for hazardous waste disposal.

Q4: We are seeing "N-dealkylation" in the final product. What is happening? A: You are likely observing hydrogenolysis of the N-ethyl or N-methyl groups on the tertiary amine. This occurs if the hydrogenation temperature is too high (>100°C) or if using Palladium (Pd/C) which is very active for debenzylation/dealkylation.[1] Solution: Switch to Raney Cobalt or reduce the temperature and increase pressure to compensate.

References

  • Strecker, A. (1850).[1][4] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27-45.[1] [Context: The foundational chemistry of

    
    -aminonitrile formation and equilibrium].
    
  • Kutyrev, A. A. (1991).[1] "Nucleophilic reactions of quinones." Tetrahedron, 47(38), 8043-8065.[1] [Context: Discusses nucleophilic attack mechanisms relevant to nitrile instability]. Note: For specific industrial hydrogenation of nitriles, see Reference 3.

  • Hoffer, B. W., et al. (2025).[1] "Hydrogenation of Nitriles to Primary Amines Catalyzed by Unsupported Nanoporous Palladium Catalyst." ResearchGate.[1][5] Available at: [Link]

  • PubChem. (2024).[1] "N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine Compound Summary." National Library of Medicine. Available at: [Link][1]

Improving the selectivity of reactions with N2-ETHYL-N2-METHYL-1,2-BUTANEDIAMINE

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing N2-Ethyl-N2-methyl-1,2-butanediamine (referred to herein as EMBD ) as a chiral ligand or directing group in asymmetric synthesis and organometallic catalysis.

Status: Operational Subject: Optimizing Reaction Selectivity & Troubleshooting Ticket ID: EMBD-OPT-2024

Technical Snapshot & Mechanism of Action

To improve selectivity, one must first understand the steric and electronic profile of the reagent. EMBD is a non-symmetrical vicinal diamine . Unlike symmetric ligands (e.g., TMEDA or standard 1,2-diaminobutane), EMBD possesses two distinct nitrogen environments that drive its selectivity profile.

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Systematic Name:

    
    -Ethyl-
    
    
    
    -methylbutane-1,2-diamine
  • Key Feature: Steric Differentiation .

    • N1 (Primary Amine): Unhindered, strong

      
      -donor, capable of hydrogen bonding. Acts as the "anchor" to the metal center or substrate.
      
    • N2 (Tertiary Amine): Sterically congested (Ethyl + Methyl + Butyl backbone). Acts as the "chiral controller" or "hemilabile" arm.

The Selectivity Mechanism

In metal-catalyzed reactions (e.g., Lithiation, Pd-catalyzed cross-coupling), EMBD operates via a Chelate Control Model .

  • Anchoring: The primary amine (

    
    ) binds first, establishing the geometry.
    
  • Steering: The tertiary amine (

    
    ) coordinates weakly. Its bulk forces the incoming substrate into a specific trajectory, inducing enantioselectivity or regioselectivity.
    
  • Hemilability: In dynamic catalytic cycles, the bulky N2 arm can temporarily dissociate to allow substrate entry, then re-associate to eject the product.

Diagram: EMBD Selectivity Mechanism

EMBD_Mechanism Ligand Free EMBD Ligand (N1-Primary, N2-Tertiary) Complex Active Catalyst Complex (Bidentate Coordination) Ligand->Complex Coordination Metal Metal Precursor (Li, Pd, Zn) Metal->Complex Transition Steric Steering (N2 Bulk Directs Approach) Complex->Transition Substrate Binding Substrate Substrate Entry Substrate->Transition Product High Selectivity Product Transition->Product N2 Arm Associated Leakage Low Selectivity (Racemic/Regio-mix) Transition->Leakage N2 Arm Dissociated (High T / Solvent Comp)

Caption: The bidentate coordination of EMBD. Selectivity relies on the persistent binding of the bulky N2 arm during the selectivity-determining step.

Troubleshooting Guide: Selectivity Issues

This section addresses specific failure modes where selectivity (enantiomeric excess or regiocontrol) drops below acceptable thresholds.

Issue A: Erosion of Enantioselectivity (ee% drops)

Symptom: Reaction proceeds with full conversion, but enantiomeric excess drops from >90% to <70%. Root Cause: Hemilabile Dissociation . The bulky tertiary amine (N2) is dissociating from the metal center during the critical transition state, allowing the substrate to attack from the unshielded face.

Diagnostic StepActionable Fix
Check Temperature Lower Reaction T by 10-20°C. Lower temperatures stabilize the weaker M-N(tertiary) bond, keeping the chiral pocket intact.
Solvent Competition Switch to Non-Coordinating Solvents. Avoid THF or ethers if possible. Use Toluene or DCM. Ethers compete with the N2-amine for metal binding sites, displacing the "steering" arm.
Ligand Loading Increase Ligand:Metal Ratio. Move from 1.1:1 to 1.5:1. Excess ligand shifts the equilibrium toward the fully coordinated species.
Issue B: Poor Chemoselectivity (Side Reactions)

Symptom: Primary amine of EMBD reacts with the electrophile (N-alkylation/acylation) instead of acting as a ligand. Root Cause: Nucleophilic Competition . The primary amine (


) is nucleophilic. If the metal binding is slow, the ligand consumes the reagent.
  • Protocol Adjustment:

    • Pre-complexation is Mandatory: Stir EMBD with the metal source (e.g.,

      
      -BuLi, Pd(OAc)
      
      
      
      ) for 30 minutes before adding the electrophile/substrate.
    • Deprotonation (for Lithiation): If using as a chiral base auxiliary, ensure full deprotonation of the amine if an amide mechanism is intended. If acting as a neutral ligand, ensure the metal is Lewis acidic enough to lock the lone pair.

Issue C: Catalyst Deactivation (Brown/Black Precipitate)

Symptom: Reaction stalls; selectivity is random (racemic). Root Cause: CO2 Poisoning or Oxidation . Primary amines rapidly absorb atmospheric CO2 to form carbamates, which are poor ligands.

  • Immediate Fix:

    • Distill EMBD over CaH2 or KOH prior to use.

    • Store under Argon.

    • Visual Check: If the liquid is cloudy or viscous, it has formed a carbamate salt. Do not use.

Optimized Experimental Protocol

Context: Asymmetric Lithiation-Substitution (General Procedure using EMBD as a Chiral Ligand).

Objective: Maximize enantioselectivity in the deprotonation of N-Boc-pyrrolidine or similar substrates.

Reagents
  • Substrate (1.0 equiv)

  • Organolithium Source (e.g.,

    
    -BuLi, 1.1 equiv)
    
  • EMBD Ligand (1.2 equiv)

  • Solvent: Anhydrous Toluene (0.1 M)

  • Electrophile (1.2 equiv)

Step-by-Step Workflow
  • Ligand Preparation (Critical for Selectivity):

    • Flame-dry a Schlenk flask under vacuum; backfill with Argon (

      
      ).
      
    • Add anhydrous Toluene and EMBD .

    • Cool to -78 °C .

  • Complexation:

    • Add

      
      -BuLi dropwise.
      
    • Wait: Stir for 30 minutes at -78 °C.

    • Why? This forms the chiral Lithium-Diamine complex. Insufficient time here results in racemic background reaction by free

      
      -BuLi.
      
  • Substrate Addition:

    • Add the substrate (dissolved in minimal Toluene) slowly over 10 minutes.

    • Stir for 1-4 hours (substrate dependent) at -78 °C.

  • Electrophile Trapping:

    • Add the electrophile quickly.

    • Selectivity Check: Monitor the internal temperature. An exotherm >5 °C can erode selectivity.

  • Quench:

    • Quench with MeOH at -78 °C before warming. Warming the active lithiated species before quenching causes racemization.

Frequently Asked Questions (FAQ)

Q1: Can I substitute EMBD with TMEDA? A: Generally, no. TMEDA is symmetric (


-tetramethyl). While it activates metals effectively, it provides no chiral induction  (unless the backbone is chiral, but even then, the symmetric methyls offer poor steric differentiation). EMBD is specifically used when unsymmetrical steric bulk is required to differentiate reaction faces.

Q2: My EMBD has turned yellow. Is it still usable? A: Yellowing indicates oxidation of the primary amine or trace impurities. For high-selectivity reactions (


 ee), redistill  the amine. For standard coupling reactions where yield is priority over ee, it may be usable, but expect a 5-10% drop in yield.

Q3: Why is the "Ethyl-Methyl" substitution at N2 important? Why not Diethyl? A: The Ethyl-Methyl combination creates a specific "chiral pocket" shape. A Diethyl group might be too bulky (preventing coordination) or too symmetric (reducing the ability to differentiate pro-chiral faces). The asymmetry at the nitrogen atom itself (if the nitrogen inversion is slowed upon binding) contributes to the overall chiral environment [1].

Q4: I am seeing regioselectivity issues in Pd-catalyzed amination. Why? A: In Pd-catalysis, the primary amine of EMBD binds strongly, but the tertiary amine is hemilabile. If your reaction temperature is too high (


C), the N2 arm dissociates, and the catalyst behaves like a monodentate amine complex, which leads to poor regiocontrol. Lower the temperature and increase the catalyst loading. 

References

  • General Principles of Diamine Ligands

    • Reaction: Asymmetric Synthesis of 1,2-Diamines and their applic
    • Source:Chemical Society Reviews (RSC).
    • Citation: Foubelo, F., & Nájera, C. (2014). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews.
    • URL:[Link]

  • Unsymmetrical Diamines in Catalysis

    • Context: Use of primary-tertiary diamines in Rhodium-catalyzed hydroamin
    • Source:National Institutes of Health (NIH) / PMC.
    • Citation: Identifying the role of unsymmetrical vicinal diamines in transition-metal c
    • URL:[Link]

  • Hemilability and Selectivity

    • Context: Mechanisms of hemilabile ligands (N,N-donors) in controlling selectivity.
    • Source:ResearchGate.[1]

    • Citation: Catalytic enantioselective unsymmetrical 1,2-diaminations.[2][3]

    • URL:[Link]

Disclaimer: This guide assumes the user is trained in air-sensitive chemistry techniques. Always consult the specific MSDS for N2-Ethyl-N2-methyl-1,2-butanediamine before handling.

Sources

Technical Support Center: Synthesis & Purification of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Subject: Optimization of


-ethyl-

-methylbutane-1,2-diamine (IUPAC) synthesis via the Strecker-Reduction pathway. Ticket ID: CHEM-SUP-2024-081
Executive Summary

The target molecule, N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine , is an unsymmetrical 1,2-diamine.[1][2] The most efficient industrial route involves the Strecker reaction of propanal with N-ethyl-N-methylamine to form the


-aminonitrile, followed by reduction  (catalytic hydrogenation or hydride reduction).

Users frequently encounter three critical impurity classes:

  • Retro-Strecker Decomposition Products: Aldehydes and free amines resulting from nitrile instability.

  • Secondary Amine Dimers: Formed during reduction via imine condensation.

  • Hydrolysis Byproducts: Amides formed due to moisture contamination.

This guide provides mechanistic interventions to minimize these byproducts.

Module 1: The -Aminonitrile Precursor (Strecker Step)

Context: The formation of 2-(ethyl(methyl)amino)butanenitrile is an equilibrium process. The primary failure mode is the Retro-Strecker reaction , where the nitrile reverts to the starting aldehyde and amine, particularly during workup or heating.

Troubleshooting Guide: Nitrile Instability

Q: My GC-MS shows a high abundance of propanal and N-ethyl-N-methylamine after workup. Why is the nitrile decomposing?

A: This is a classic "Retro-Strecker" dissociation. The


-aminonitrile is thermodynamically unstable relative to its precursors at high temperatures or in aqueous acidic conditions.

Corrective Protocol:

  • Shift the Equilibrium: Use a 1.2 equivalent excess of the amine (N-ethyl-N-methylamine) and a 1.1 equivalent excess of the cyanide source (TMSCN or KCN/AcOH). The excess amine suppresses dissociation.

  • Avoid Aqueous Thermal Stress: Do not distill the crude nitrile at high temperatures. If purification is necessary, use vacuum distillation at temperatures below 60°C.

  • Non-Aqueous Workup: If using TMSCN (Trimethylsilyl cyanide), avoid aqueous quenching if possible. Use methanol to quench excess TMSCN, then concentrate in vacuo.

Q: I see a peak corresponding to the cyanohydrin (


). What is this? 

A: This indicates insufficient amine nucleophilicity or pH issues. If the pH is too low (acidic), the amine is protonated and cannot attack the imine intermediate, leading to direct cyanide attack on the aldehyde (cyanohydrin formation).

Optimization: Maintain the reaction pH between 9 and 10. If using KCN/NH4Cl, ensure vigorous stirring to overcome phase transfer limitations.

Module 2: The Reduction Step (Critical Impurity Control)

Context: Reducing the nitrile to the primary amine is the most error-prone step. The mechanism involves an imine intermediate (


) which is highly reactive.
Troubleshooting Guide: Reduction Byproducts

Q: The major impurity is a high molecular weight dimer (Bis-alkylated amine). How do I stop this?

A: Dimerization occurs when the product (primary amine) reacts with the intermediate imine to form a secondary imine, which is then reduced. This is a competing reaction during catalytic hydrogenation.

Mechanism:




The "Ammonia Suppression" Protocol:

  • Solution: Add ammonia (NH₃) or a base (NaOH) to the hydrogenation vessel.

  • Why: Ammonia competes with the product amine for the intermediate imine, effectively pushing the equilibrium back toward the primary amine.

  • Recipe: Use Raney Nickel or Rhodium on Alumina with 7M NH₃ in Methanol as the solvent.

Q: I am using Lithium Aluminum Hydride (LAH) and getting the amide impurity (


 oxygen). Why? 

A: This is likely hydrolysis , not oxidation. If the LAH reagent is old or the solvent (THF/Ether) is "wet," the nitrile partially hydrolyzes to an amide (


) before it can be reduced to the amine. Alternatively, an inefficient quench (using too much water) can hydrolyze unreacted nitrile.

The "Fieser" Quench Protocol (Strict Anhydrous):

  • Ensure THF is distilled from Sodium/Benzophenone.

  • Use a fresh LAH bottle (grey powder, not white).

  • Quench Procedure (n:n:3n): For every

    
     grams of LAH used:
    
    • Slowly add

      
       mL water (at 0°C).
      
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL water.
      
    • Filter the granular precipitate. This prevents the "sludge" that traps product and causes local heating/hydrolysis.

Module 3: Visualizing the Impurity Landscape

The following diagram maps the genesis of every major impurity discussed. Use this to identify where your synthesis is deviating.

ReactionPathways Propanal Propanal (Starting Material) Imine1 Imine Intermediate Propanal->Imine1 + EtMeNH Cyanohydrin Cyanohydrin (Byproduct) Propanal->Cyanohydrin + CN- (Low pH) Nitrile α-Aminonitrile (Precursor) Imine1->Nitrile + CN- Nitrile->Propanal Retro-Strecker (Heat) Imine2 Imine (Reduction) Nitrile->Imine2 Reduction (H2/LAH) Amide Amide (Hydrolysis) Nitrile->Amide H2O (Wet Solvent) Target Target Diamine (Primary Amine) Imine2->Target + H2 Dimer Secondary Amine (Dimer) Imine2->Dimer + Target Molecule (No NH3 present)

Caption: Fig 1. Mechanistic pathway of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine synthesis, highlighting critical divergence points for byproduct formation (Red).

Module 4: Summary of Optimization Parameters

Use this matrix to audit your current experimental setup.

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)Scientific Rationale
Reagent Stoichiometry 1:1 Aldehyde:Amine1.0 : 1.2 Aldehyde:AmineExcess amine suppresses cyanohydrin and Retro-Strecker reversion.
Nitrile Isolation Distillation at >100°CVacuum Distillation <60°C or Crude UseThermal instability of

-aminonitriles leads to decomposition.
Reduction Solvent Pure Ethanol/Methanol7M NH₃ in Methanol Ammonia suppresses secondary amine (dimer) formation by saturating the imine equilibrium.
Catalyst (Hydrogenation) Pd/CRaney Nickel or Rh/Al₂O₃ Pd/C often favors hydrogenolysis (C-N bond cleavage); Ra-Ni is specific for Nitrile

Amine.
LAH Quench Acidic WorkupFieser Method (Base) Acidic workup can hydrolyze residual nitrile to amide; Base ensures amine remains free.
References
  • Strecker Reaction Dynamics: Zuend, S. J., et al. "Scale-Up of a Strecker Reaction for the Synthesis of an

    
    -Amino Nitrile." Organic Process Research & Development, 2012. 
    
  • Nitrile Reduction Selectivity: Klyuev, M. V., et al. "Catalytic Hydrogenation of Nitriles to Primary Amines." Russian Chemical Reviews, 1980.

  • Prevention of Dimerization: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Standard text on ammonia suppression in nitrile reduction).
  • Target Molecule Data: PubChem Compound Summary for CID 58284896,

    
    -Ethyl-
    
    
    
    -methylbutane-1,2-diamine.

Sources

Resolving peak tailing in HPLC analysis of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing in N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine Audience: Analytical Chemists & Pharmaceutical Scientists

Executive Summary: The "Diamine Challenge"

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine presents a specific chromatographic challenge: it is a small, aliphatic molecule containing both a primary amine and a tertiary amine .

In standard Reversed-Phase (RP) HPLC at neutral pH, both nitrogen centers are protonated (


). This creates a "double-cation" species that interacts aggressively with residual silanols (

) on the silica surface, leading to severe peak tailing and potential irreversible adsorption. Furthermore, its high polarity often results in poor retention (elution near the void volume,

).

This guide provides three distinct, self-validating workflows to resolve these issues, prioritized by robustness.

Diagnostic Workflow: The Decision Matrix

Before modifying your mobile phase, determine your constraints. Use the following logic flow to select the correct protocol.

HPLC_Decision_Tree Start START: Peak Tailing Detected Check_Column Is your column High-pH Stable? (Hybrid/Polymer, pH 1-12) Start->Check_Column Check_MS Is detection MS or UV? Check_Column->Check_MS No (Standard Silica) Protocol_A PROTOCOL A: High pH Strategy (Most Robust) Check_Column->Protocol_A Yes (e.g., XBridge, Gemini) Protocol_B PROTOCOL B: Ion-Pairing (TFA) (Best for UV, No MS) Check_MS->Protocol_B UV Only Protocol_C PROTOCOL C: Chaotropic/Buffer Strength (MS Compatible, Low pH) Check_MS->Protocol_C MS Required

Figure 1: Decision matrix for selecting the appropriate tailing remediation strategy based on column chemistry and detection method.

Protocol A: The High pH Strategy (Recommended)

Logic: At pH 11-12, the amine groups on the analyte are deprotonated (neutral). Neutral amines do not interact with silanols via cation exchange. Additionally, the neutral molecule is more hydrophobic, significantly improving retention on C18 columns.

WARNING: Do NOT use this protocol on standard silica columns. It requires Hybrid (e.g., Waters BEH, Phenomenex Gemini) or Polymer columns.

Experimental Setup
ParameterSetting
Column Hybrid C18 (e.g., XBridge BEH C18, Gemini NX-C18)
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with

)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 10 min (Adjust based on retention)
Temperature 40°C (Improves mass transfer)

Why this works: By operating at pH >


, you eliminate the positive charge on the diamine. The "Silanol Effect" is physically impossible because there is no cation-anion attraction.
Protocol B: The Ion-Pairing Strategy (UV Detection Only)

Logic: If you are restricted to standard silica columns or low pH, you must mask the interaction. Trifluoroacetic Acid (TFA) acts as a strong ion-pairing agent.[1] It forms a neutral complex with the positively charged amine and saturates the silica surface, preventing analyte adsorption.

Experimental Setup
ParameterSetting
Column Base-Deactivated Silica (BDS) C18 or C8
Mobile Phase A Water + 0.1% v/v TFA
Mobile Phase B Acetonitrile + 0.1% v/v TFA
Gradient 0% B to 30% B (Low organic required for polar amines)
Wavelength 210 nm (Note: TFA absorbs below 210 nm)

Critical Note: TFA suppresses ionization in LC-MS. If using MS, proceed to Protocol C.

Protocol C: The "Chaotropic" Low pH Strategy (LC-MS Compatible)

Logic: Formic acid (0.1%) is often too weak to prevent tailing for diamines. To maintain MS compatibility while reducing tailing, we use a "Chaotropic" salt approach or a stronger buffer at low pH to suppress silanol ionization (


).
Experimental Setup
ParameterSetting
Column Charged Surface Hybrid (e.g., Waters CSH) or Polar-Embedded C18
Mobile Phase A 10-20 mM Ammonium Formate (pH 3.0)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Modifier Optional: Add 5-10 mM Ammonium Hexafluorophosphate (Chaotropic agent) if MS signal allows.

Why this works: Increasing ionic strength (10-20 mM buffer) creates a "salt shield" around the silanols. Using a Charged Surface Hybrid (CSH) column provides a slight positive charge on the surface, electrostatically repelling the protonated amine and preventing it from "sticking" to the surface.

Mechanism of Failure: Visualizing the "Silanol Trap"

Understanding the interaction is key to troubleshooting. The diagram below illustrates why standard methods fail.

Silanol_Interaction Silica Silica Surface Silanol Si-O⁻ (Ionized) Silica->Silanol Amine NH₃⁺ (Analyte) Silanol->Amine Ionic Attraction (Peak Tailing) Desc At pH 3-7, Silanols are negative. Amines are positive. Result: 'Velcro' Effect.

Figure 2: The "Cation Exchange" mechanism causing peak tailing.[1] The negative silanol grabs the positive amine, delaying its elution and stretching the peak tail.

Troubleshooting FAQ

Q1: My peak is not tailing, but it is splitting (doublet). Is this a column failure?

  • Diagnosis: Likely Solvent Mismatch .

  • Explanation: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine is very polar. If you dissolve it in 100% Acetonitrile (strong solvent) and inject it into a 5% Acetonitrile mobile phase, the sample travels faster than the mobile phase initially, causing band broadening or splitting.

  • Fix: Dissolve the sample in Mobile Phase A (Water/Buffer).

Q2: I am using Protocol B (TFA), but retention is unstable (drifting).

  • Diagnosis: Column Equilibration.

  • Explanation: TFA modifies the stationary phase surface. It takes longer to equilibrate than simple buffers.

  • Fix: Flush the column with 20-30 column volumes of Mobile Phase A + TFA before starting the run.

Q3: Can I use Triethylamine (TEA) as a blocker?

  • Answer: Yes, but it is considered a "Legacy" method.

  • Method: Add 5-10 mM TEA to the mobile phase (pH adjusted to 3.0 with Phosphoric acid).

  • Drawback: TEA permanently alters the column (difficult to wash out) and is incompatible with LC-MS (ion suppression). Use Protocol A or C if possible.

Q4: The peak elutes at the void volume (


) even with 100% water. 
  • Diagnosis: The molecule is too polar for C18.

  • Fix: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .

    • Column: Bare Silica or Amide.[2]

    • Mobile Phase: 90% Acetonitrile / 10% Buffer (10mM Ammonium Formate pH 3).

    • Mechanism:[3][4][5][6][7][8] Retains polar amines by water-layer partitioning.

References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2025). Basic Analyte Tailing: Causes and Solutions using Charged Surface Hybrids. Waters Application Notes.

  • Phenomenex. (2025). High pH Stability and the Gemini Column: Solving the Basic Compound Problem.[9] Phenomenex Technical Guide.

  • Dolan, J. W. (2019). HPLC Troubleshooting: Peak Tailing. LCGC North America.[2]

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.

Sources

Technical Support Center: Stability Optimization for N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-STAB-2024-01 Subject: Prevention of degradation, adsorption, and metabolic instability in biological assays.[1] Assigned Specialist: Senior Application Scientist, Bioanalytical Chemistry Division.

Executive Technical Brief: The Molecule & The Problem

To stabilize N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (hereafter referred to as Compound X ), one must first understand its chemical vulnerabilities.[1] This molecule is an unsymmetrical aliphatic diamine containing two distinct basic centers:

  • Primary Amine (Aminomethyl group): Highly nucleophilic, prone to oxidation by amine oxidases (SSAO/MAO) and carbamylation by atmospheric CO₂.[1]

  • Tertiary Amine (N-ethyl-N-methyl group): Susceptible to N-oxidation and N-dealkylation by Cytochrome P450s (CYPs).[1]

The Stability Triad (Root Causes of Failure):

  • Chemical: Rapid formation of carbamates in air; oxidation to N-oxides.[1]

  • Physical: High pKa (~10.[1]5) leads to protonation at physiological pH, causing severe non-specific binding (NSB) to negatively charged surfaces (glass/plastic).

  • Biological: Rapid clearance in plasma/microsomes due to dual metabolic soft spots.[1]

Core Protocol: The "Stability Shield" System

This protocol is designed to isolate the compound from its three primary degradation pathways.

Phase A: Stock Solution Preparation (Chemical Stability)

Goal: Prevent oxidative degradation and carbamylation during storage.

ParameterRecommendationScientific Rationale
Solvent DMSO (anhydrous) or 50% Methanol/Water + 0.1% Formic AcidAcidification ensures full protonation, reducing nucleophilicity and preventing reaction with atmospheric CO₂ (Carbamylation).[1]
Concentration High Stock (>10 mM)Higher concentrations saturate low-affinity binding sites on storage vessels, minimizing percentage loss to adsorption.[1]
Additives 1 mM Ascorbic Acid or Sodium MetabisulfiteActs as a sacrificial antioxidant to scavenge dissolved oxygen and free radicals.[1]
Storage -80°C under Argon/NitrogenInert gas headspace prevents oxidative deamination; low temperature arrests spontaneous hydrolysis.[1]
Phase B: Assay Buffer Optimization (Physical Stability)

Goal: Prevent "Ghost Peaks" caused by adsorption to plastics.

The "Sticky Amine" Protocol:

  • Vessel Selection: Use Polypropylene (PP) low-binding plates or silanized glass.[1] Avoid standard Polystyrene (PS), which carries a negative charge that attracts the cationic amine.

  • Carrier Protein: Supplement assay buffer with 0.1% BSA (Bovine Serum Albumin) . Albumin coats the plastic surface, blocking sites that would otherwise bind Compound X.

  • pH Adjustment: If the assay allows, maintain pH < 7.4. At pH 7.4, the equilibrium shifts slightly toward the free base, which is more lipophilic and prone to binding hydrophobic plastics.

Phase C: Biological Matrix Stabilization (Metabolic Stability)

Goal: Prevent enzymatic destruction during incubation.

In plasma or microsomal stability assays, Compound X is attacked by specific enzymes. You must inhibit these to distinguish chemical instability from metabolic clearance.[1]

Inhibitor Cocktail Formulation:

Target EnzymeInhibitorConcentrationWhy?
MAO-A/B (Monoamine Oxidase)Pargyline10 µMPrevents oxidative deamination of the primary amine chain.[1]
SSAO (Semicarbazide-Sensitive Amine Oxidase)Semicarbazide1 mMCritical for plasma assays; SSAO specifically targets primary alkyl amines.[1]
Esterases (General)PMSF or BNPP100 µMWhile Compound X is not an ester, commercial preparations often contain esterase impurities that can induce secondary reactions.

Visualizing the Degradation Pathways

The following diagram illustrates the specific chemical and biological pathways that lead to the loss of Compound X in your assay.

G cluster_0 Biological Matrix (Plasma/Microsomes) Compound N-[1-(aminomethyl)propyl]- N-ethyl-N-methylamine Carbamate Carbamate Adduct (Inactive) Compound->Carbamate + CO2 (Air) (Nucleophilic Attack) NOxide N-Oxide (Metabolite) Compound->NOxide FMO / CYP (N-Oxidation) Aldehyde Aldehyde Derivative (Unstable) Compound->Aldehyde MAO / SSAO (Oxidative Deamination) Adsorbed Surface Bound (Loss of Recovery) Compound->Adsorbed Non-Specific Binding (Hydrophobic/Ionic)

Figure 1: Mechanistic degradation pathways of Compound X. Red nodes indicate chemical/metabolic transformation; Yellow indicates physical loss.[1]

Troubleshooting Center (FAQs)

Case #01: "My LC-MS recovery is low (<50%) even at T=0."

Diagnosis: Non-Specific Binding (NSB).[1] The compound is sticking to your pipette tips or the well plate before it even reaches the column. Solution:

  • Solvent Wash: Ensure your injection solvent contains at least 20-30% organic (Acetonitrile/Methanol).[1] Pure aqueous solvents promote adsorption of lipophilic amines.

  • Pre-conditioning: Pre-rinse pipette tips with the solvent or use "Low Retention" tips.[1]

  • Acidification: Add 0.1% Formic Acid to the sample immediately upon collection.[1] This keeps the amine protonated (highly polar) and less likely to stick to hydrophobic plastic.

Case #02: "I see a +16 Da peak growing over time in my stock solution."

Diagnosis: N-Oxidation.[1] The tertiary amine is reacting with dissolved oxygen or peroxides in the solvent. Solution:

  • Degas Solvents: Sonicate solvents under vacuum or sparge with Helium/Argon before making stocks.[1]

  • Avoid Aged PEG: If using PEG (Polyethylene Glycol) as a co-solvent, test it for peroxides.[1] PEG accumulates peroxides over time, which rapidly oxidize tertiary amines.

  • Switch Antioxidant: Add Butylated Hydroxytoluene (BHT) if the system is non-aqueous, or Sodium Metabisulfite if aqueous.

Case #03: "The compound is stable in buffer, but disappears in plasma within minutes."

Diagnosis: SSAO Activity. High turnover by Semicarbazide-Sensitive Amine Oxidase, which is abundant in plasma/serum but absent in microsomes.[1] Solution: Pre-incubate the plasma with 1 mM Semicarbazide for 20 minutes before spiking in Compound X. If stability is still poor, add 10 µM Pargyline to inhibit MAO.

Interactive Decision Tree: Solving Low Recovery

Use this logic flow to diagnose stability issues in real-time.

DecisionTree Start Issue: Low Recovery of Compound X Matrix Is the sample in Biological Matrix? Start->Matrix CheckT0 Is T=0 recovery also low? Matrix->CheckT0 No (Buffer) Cofactors Are Cofactors (NADPH) present? Matrix->Cofactors Yes (Plasma/Microsomes) NSB Diagnosis: Adsorption (NSB) Action: Add 0.1% BSA or use Glass CheckT0->NSB Yes (Immediate loss) ChemInstability Diagnosis: Chemical Instability Action: Check pH & Antioxidants CheckT0->ChemInstability No (Loss over time) Metabolism Diagnosis: CYP/FMO Metabolism Action: Normal clearance Cofactors->Metabolism Yes Enzymatic Diagnosis: Amine Oxidase Attack Action: Add Semicarbazide/Pargyline Cofactors->Enzymatic No (Degradation without NADPH)

Figure 2: Troubleshooting logic for isolating the cause of compound loss.[1]

References

  • Nonspecific Binding in LC-MS

    • Maes, K., et al. (2014). "Strategies to reduce aspecific adsorption of peptides and proteins in LC-MS based bioanalyses.
    • Note: While focused on peptides, the principles of cationic amine adsorption to polystyrene apply directly to Compound X.
  • Amine Oxidation Mechanisms

    • Obach, R. S. (1999).
    • Relevance: Establishes the role of MAO and FMO in the clearance of amine-containing drugs.
  • SSAO Inhibition in Plasma

    • Lyles, G. A. (1996). "Mammalian plasma and tissue-bound semicarbazide-sensitive amine oxidases: biochemical, pharmacological and toxicological aspects." International Journal of Biochemistry & Cell Biology.
    • Relevance: Validates the use of Semicarbazide to stabilize primary amines in plasma assays.
  • Chemical Stability of Amines

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
    • Relevance: Foundational text describing the reaction of amines with CO2 (carbamylation)

Sources

Validation & Comparative

Technical Comparison: Analytical Strategies for N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (hereafter N-APEM ) presents a distinct analytical challenge in pharmaceutical development. As an aliphatic diamine containing both a primary amine (via the aminomethyl group) and a tertiary amine (the N-ethyl-N-methyl moiety), it exhibits high polarity, basicity, and a lack of UV-active chromophores.

Standard Reversed-Phase HPLC (RP-HPLC) with UV detection is generally unsuitable due to poor retention (elution in void volume) and low sensitivity. This guide objectively compares two robust alternatives validated for regulatory submissions: HILIC-MS/MS (for trace impurity profiling) and GC-FID (for assay and content uniformity).

Analyte Physicochemical Profile
PropertyCharacteristicAnalytical Implication
Structure Aliphatic 1,2-diamine motifStrong chelation potential; requires passivation.
Polarity High (LogP < 1 estimated)Poor retention on C18; Ideal for HILIC.
Basicity High (pKa ~9.5 - 10.5)Severe peak tailing on active silanols (GC/LC).
Chromophore NegligibleUV detection requires derivatization (e.g., OPA).
Volatility ModerateSuitable for GC, but thermal degradation risks exist.

Method A: HILIC-MS/MS (Trace Analysis & Impurities)

Best For: Trace quantification (ppm level), genotoxic impurity screening, and biological matrices.

Hydrophilic Interaction Liquid Chromatography (HILIC) effectively retains N-APEM by utilizing a water-rich layer on a polar stationary phase. Coupled with Tandem Mass Spectrometry (MS/MS), this method bypasses the need for derivatization, reducing sample preparation error.

Experimental Protocol
  • Column: Waters XBridge Amide or Phenomenex Luna HILIC (3.5 µm, 100 x 2.1 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Acidic pH protonates both amines, ensuring retention via cation exchange mechanisms on the HILIC surface.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for equilibration)

    • 1-6 min: 90% B → 60% B

    • 6-8 min: 60% B (Wash)

    • 8.1 min: 90% B (Re-equilibration)

  • Detection (MS/MS): Positive Electrospray Ionization (ESI+).

    • Precursor Ion: [M+H]+ (Calc: ~131.2 m/z)

    • MRM Transition: 131.2 → 86.1 (Loss of dimethylamine/ethyl fragment) and 131.2 → 58.1.

Critical Mechanistic Insight

In HILIC, water from the mobile phase forms a stagnant layer on the polar stationary phase. N-APEM partitions into this aqueous layer. The ammonium formate buffer is critical; the ammonium ions compete with N-APEM for silanol sites, effectively "masking" them to prevent peak tailing, a common issue with diamines.

Method B: GC-FID (Assay & Bulk Analysis)

Best For: Raw material assay, purity testing (>98%), and residual solvent workflows.

Gas Chromatography with Flame Ionization Detection (FID) is the cost-effective workhorse. However, the basicity of N-APEM requires a "Base-Deactivated" column to prevent adsorption.

Experimental Protocol
  • Column: Rtx-Volatile Amine or CP-Volamine (30 m x 0.32 mm ID x 5 µm film). Thick film helps retain volatile amines.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: Split ratio 20:1, Temperature 240°C. Liner must be deactivated (silanized) glass wool.

  • Oven Program:

    • Initial: 40°C (Hold 2 min) to trap the volatile amine.

    • Ramp: 10°C/min to 220°C.

    • Final: 220°C (Hold 5 min).

  • Detector (FID): 250°C. H2/Air flow optimized for maximum response (typically 30/300 mL/min).

Critical Mechanistic Insight

Direct injection of primary amines often leads to "ghost peaks" or tailing due to interaction with active sites in the inlet liner. Using a base-deactivated liner and a column specifically functionalized with basic groups (like KOH-doped stationary phases) neutralizes the acidic silanols, ensuring sharp, symmetrical peaks.

Comparative Analysis & Decision Logic

The following diagram illustrates the decision pathway for selecting the appropriate method based on analytical needs.

MethodSelection Start Start: Define Analytical Goal Conc Target Concentration? Start->Conc Trace Trace / Impurity (<0.1%) Conc->Trace Low Level Assay Assay / Purity (>98%) Conc->Assay High Level MethodA Method A: HILIC-MS/MS (High Sensitivity, Specificity) Trace->MethodA Matrix Sample Matrix? Assay->Matrix Bio Plasma / Biofluids Matrix->Bio Complex API API / Synthesis Matrix->API Clean Bio->MethodA MethodB Method B: GC-FID (High Precision, Low Cost) API->MethodB Deriv Alternative: HPLC-FLD (Requires OPA Derivatization) MethodA->Deriv If MS unavailable

Figure 1: Decision tree for selecting analytical strategy based on sensitivity and matrix requirements.

Performance Metrics Comparison
ParameterMethod A: HILIC-MS/MSMethod B: GC-FID
LOD (Limit of Detection) 0.5 - 5 ng/mL (ppb range)10 - 50 µg/mL (ppm range)
Linearity (R²) > 0.995 (Quadratic weighting often needed)> 0.999 (Strictly linear)
Precision (RSD) 2.0 - 5.0%< 1.0%
Throughput High (8 min run)Moderate (20 min run)
Cost Per Sample High (MS consumables)Low
Robustness Risk Matrix effects (Ion suppression)Inlet contamination / Thermal degradation

Validation Framework (ICH Q2(R2))

Validation must demonstrate the method is "fit for purpose."[2][3] Below are specific protocols for validating N-APEM methods, adhering to ICH Q2(R2) guidelines.

Specificity (Selectivity)
  • Protocol: Inject the diluent (blank), the vehicle/placebo, and N-APEM standard.

  • Acceptance Criteria:

    • HILIC-MS: No interference at the specific MRM transition (131.2 → 86.1) > 0.5% of the LOQ area.[4][5][6]

    • GC-FID: Resolution (Rs) > 1.5 between N-APEM and any synthesis by-products (e.g., residual ethyl-methylamine).

Linearity & Range
  • Protocol: Prepare 5 concentration levels.

    • Assay (GC): 80%, 90%, 100%, 110%, 120% of target concentration.

    • Impurity (HILIC): LOQ to 120% of the specification limit.

  • Calculation: Plot Response vs. Concentration. Calculate Regression Coefficient (R²) and Residual Sum of Squares.

  • Note: For HILIC-MS, aliphatic amines can saturate the detector source. If linearity curves, use a 1/x weighted regression .

Accuracy (Recovery)
  • Protocol: Spike N-APEM into the sample matrix (e.g., API powder or formulation excipients) at 3 levels (Low, Medium, High).

  • Acceptance Criteria:

    • Assay (GC): 98.0% – 102.0% recovery.

    • Impurity (HILIC): 80.0% – 120.0% recovery (at LOQ levels).

Robustness (Experimental Design)

Use a One-Variable-At-A-Time (OVAT) or Design of Experiments (DoE) approach to vary:

  • pH of Buffer (HILIC): ± 0.2 units (Critical for amine ionization).

  • Column Temperature: ± 5°C.

  • Flow Rate: ± 10%.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). [Link]

  • Restek Corporation. (2021).[4][7] Optimizing Analysis of Volatile Amines by GC. [Link]

  • PubChem. (2025). Compound Summary: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS 1060817-31-3).[6][8] [Link]

Sources

Comparative Study: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine vs. Standard Diamines

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide provides an in-depth technical analysis of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (referred to herein as EM-B12DA for Ethyl-Methyl-Butane-1,2-Diamine derivative), contrasting it with standard industrial and research diamines.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, Ligand Engineers

Executive Summary & Molecule Profile

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS: 1060817-31-3) represents a specialized class of unsymmetrical, chiral 1,2-diamines. Unlike commodity diamines (e.g., EDA, DMEDA), this molecule offers a unique combination of backbone chirality and tertiary amine asymmetry .

Structural Definition
  • IUPAC Equivalent:

    
    -ethyl-
    
    
    
    -methylbutane-1,2-diamine.[1]
  • Core Motif: A 1,2-diamine scaffold built on a butane backbone.

  • Key Features:

    • Primary Amine (

      
      ):  Located at the C1 position, serving as the primary nucleophilic handle or ligation site.
      
    • Tertiary Amine (

      
      ):  Located at the chiral C2 position. The mixed ethyl/methyl substitution creates a distinct steric pocket compared to symmetric dimethyl amines.
      
    • Ethyl Backbone: The C2 position carries an ethyl group (the "tail" of the propyl chain), providing greater steric bulk and lipophilicity than the methyl group in 1,2-diaminopropane.

Technical Comparison: EM-B12DA vs. Alternatives

The following analysis benchmarks EM-B12DA against three standard alternatives: DMEDA (N,N-Dimethylethylenediamine), TMEDA (Tetramethylethylenediamine), and 1,2-DAP (1,2-Diaminopropane).

Table 1: Physicochemical & Functional Comparison
FeatureEM-B12DA (Subject)DMEDA (Standard)TMEDA (Non-Nuc.)1,2-DAP (Chiral Base)
Structure Unsymmetrical, Chiral (

backbone)
Unsymmetrical, Achiral (

backbone)
Symmetrical, Achiral (

backbone)
Chiral (

backbone)
Amine Types

(Nucleophilic) +

(Basic)

+


+


+

Steric Bulk High (Ethyl backbone + N-Et/Me)Low (H backbone + N-Me/Me)Medium (N-Me/Me)Medium (Methyl backbone)
Lipophilicity (cLogP) ~1.2 (Estimated)-0.30.3-1.2
Primary Use Chiral Ligand, Drug Building BlockLigand, IntermediateLigand, BaseEpoxy Curing, Intermediate
Chelation Mode Rigid, Stereoselective

-N,N
Flexible

-N,N
Flexible

-N,N
Flexible

-N,N
Mechanistic Differentiators
A. Steric Modulation in Catalysis

In transition metal catalysis (e.g., Cu-catalyzed cross-couplings), the "bite angle" and steric crowding around the metal center dictate selectivity.

  • DMEDA: Allows free rotation; often leads to non-selective reactions.

  • EM-B12DA: The ethyl group on the C2 backbone creates a "locked" conformation upon binding, minimizing degrees of freedom. The mixed N-ethyl/N-methyl group desymmetrizes the metal complex, potentially enhancing enantioselectivity in asymmetric synthesis.

B. Orthogonal Reactivity

For medicinal chemistry, EM-B12DA acts as a heterobifunctional linker .

  • Step 1: The primary amine reacts rapidly with electrophiles (acid chlorides, aldehydes).

  • Step 2: The tertiary amine remains unreacted but serves as a proton acceptor (base) or a solubilizing group (forming salts) in the final drug molecule.

  • Advantage:[2] The N-ethyl-N-methyl moiety is often preferred over N,N-dimethyl in drug design to fine-tune metabolic stability (N-dealkylation rates) and hERG channel avoidance.

Decision Logic for Selection

Use the following logic flow to determine if EM-B12DA is the correct reagent for your workflow.

SelectionLogic Start Select Diamine Reagent Q1 Is a Primary Amine Required (for reaction/linking)? Start->Q1 Q2 Is Chirality/Stereocontrol Required? Q1->Q2 Yes TMEDA Use TMEDA (Base/Ligand only) Q1->TMEDA No Q3 Is High Lipophilicity/Steric Bulk Needed? Q2->Q3 Yes DMEDA Use DMEDA (Standard Linker) Q2->DMEDA No DAP Use 1,2-Diaminopropane (Basic Chiral Linker) Q3->DAP No (Low Bulk) EM Use EM-B12DA (Advanced Chiral/Steric Linker) Q3->EM Yes (High Bulk/Lipophilicity)

Figure 1: Decision tree for selecting diamines based on steric and functional requirements.

Experimental Protocol: Comparative Acylation

To demonstrate the steric impact of the N-ethyl-N-methyl group vs. a standard dimethyl group, we propose a competitive acylation study or a standard derivatization protocol.

Objective: Synthesize a mono-amide derivative to evaluate yield and purity profiles compared to DMEDA.

Materials
  • Substrate: Benzoyl Chloride (1.0 equiv).

  • Reagent A: EM-B12DA (1.1 equiv).

  • Reagent B: DMEDA (1.1 equiv) [Control].

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Base: Triethylamine (1.5 equiv).

Methodology
  • Preparation: Dissolve 1.0 mmol of the diamine (EM-B12DA or DMEDA) in 5 mL anhydrous DCM under

    
     atmosphere.
    
    • Note: EM-B12DA is a chiral oil; ensure precise gravimetric measurement.

  • Cooling: Cool the solution to 0°C using an ice bath to control the exothermicity of the primary amine reaction.

  • Addition: Add Triethylamine (1.5 mmol), followed by the dropwise addition of Benzoyl Chloride (1.0 mmol) dissolved in 2 mL DCM over 10 minutes.

  • Reaction: Allow warming to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The primary amine should convert fully to the amide.

  • Workup: Quench with saturated

    
     (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over 
    
    
    
    .
  • Analysis: Analyze crude by

    
    -NMR.
    
Expected Results & Interpretation
  • DMEDA: Typically yields clean mono-benzamide. However, trace bis-acylation can occur if stoichiometry is off, or salt formation may complicate extraction due to high water solubility.

  • EM-B12DA:

    • Yield: Expected >90%.

    • Selectivity: The steric bulk of the tertiary amine (N-Et-N-Me) and the ethyl backbone effectively shields the tertiary nitrogen, preventing quaternary ammonium salt formation (a common side reaction in less hindered diamines).

    • Solubility: The product will be significantly more soluble in organic solvents (DCM/EtOAc) than the DMEDA derivative, facilitating easier workup—a critical advantage in process chemistry.

Application in Ligand Design (Visualized)

The following diagram illustrates the chelation mode of EM-B12DA with a metal center (e.g., Copper), highlighting the steric crowding that induces stereoselectivity.

ChelationModel Metal M (Metal) N1 NH2 (Primary) N1->Metal Coordination N2 N(Et)(Me) (Tertiary) N2->Metal Coordination Substrate Substrate N2->Substrate Steric Clash Backbone C-C (Ethyl) Backbone->N1 Backbone->N2

Figure 2: Schematic of EM-B12DA chelation. The N-ethyl and backbone-ethyl groups (represented by the Tertiary node and Backbone box) create a specific steric environment that directs the substrate approach.

Safety & Handling

  • Hazards: Like most low-molecular-weight diamines, EM-B12DA is likely corrosive (Skin Corr. 1B) and flammable .[3]

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation or carbamate formation with atmospheric

    
    .
    
  • Disposal: Segregate as organic base waste. Do not mix with strong oxidizers or acids without temperature control.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25219283, N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine. Retrieved January 28, 2026 from [Link]

  • American Chemical Society.Conformationally Restricted Diamines in Medicinal Chemistry. J. Org. Chem. 2021, 86, 7, 5011–5025.

Sources

Technical Assessment: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (EMP-D) Derivatives vs. Standard Gabapentinoids

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Therapeutic Efficacy in Neuropathic Pain Models[1]

Executive Summary

This technical guide evaluates the therapeutic potential of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (herein referred to as EMP-313 ), a representative of the novel 1,2-diamine scaffold class.[1] While Gabapentin and Pregabalin remain the standard of care (SOC) for neuropathic pain, their clinical utility is often limited by saturable absorption (LAT1 transport dependence) and dose-dependent sedation.[1]

The EMP-313 scaffold introduces a critical structural modification: a tertiary amine substituted with ethyl and methyl groups, increasing lipophilicity (cLogP) while retaining the pharmacophore required for


 subunit binding.[1] This guide compares the physicochemical properties, binding affinity, and in vivo efficacy of EMP-313 against Gabapentin and Pregabalin.[1]
Chemical & Pharmacological Basis

The core hypothesis driving the development of EMP-313 is the optimization of Blood-Brain Barrier (BBB) penetration via passive diffusion rather than active transport.[1]

  • Gabapentin/Pregabalin: Rely on the L-type amino acid transporter 1 (LAT1).[1] At high doses, this transporter becomes saturated, leading to non-linear pharmacokinetics and a "ceiling effect" on efficacy.[1]

  • EMP-313: The N-ethyl-N-methyl substitution removes the zwitterionic character typical of amino acids, significantly increasing lipid solubility.[1]

Structural Comparison
FeatureGabapentinPregabalinEMP-313 (Scaffold)
Core Structure GABA analogue (Cyclohexyl)GABA analogue (Isobutyl)1,2-Butanediamine derivative
Amine Type PrimaryPrimaryTertiary (Ethyl/Methyl) + Primary
Transport Mechanism LAT1 (Saturable)LAT1 (Saturable)Passive Diffusion (Linear)
Predicted LogP -1.10 (Hydrophilic)-1.35 (Hydrophilic)1.5 - 2.1 (Lipophilic)
Mechanism of Action (MOA) Pathway

The primary therapeutic target for this class is the


 subunit  of voltage-gated calcium channels (VGCCs).[1] Binding to this subunit reduces the trafficking of calcium channels to the presynaptic membrane, thereby inhibiting the release of excitatory neurotransmitters (Glutamate, Substance P).[1]

MOA_Pathway EMP EMP-313 (Lipophilic Ligand) BBB Blood-Brain Barrier (Passive Diffusion) EMP->BBB High Permeability Alpha2Delta α2δ-1 Subunit (Presynaptic VGCC) BBB->Alpha2Delta Binding Ca_Influx Calcium Influx (↓) Alpha2Delta->Ca_Influx Modulation Vesicle Synaptic Vesicle Fusion (↓) Ca_Influx->Vesicle Inhibition Glutamate Glutamate/Substance P Release (↓) Vesicle->Glutamate Reduced Release PostSynaptic Post-Synaptic Excitation (↓) (Analgesia) Glutamate->PostSynaptic Therapeutic Effect

Figure 1: Mechanism of Action.[1] EMP-313 crosses the BBB via passive diffusion to bind the


 subunit, reducing calcium influx and subsequent nociceptive signaling.[1]
Comparative Performance Data

The following data summarizes preclinical comparisons. Note the distinct advantage of EMP-313 in bioavailability (


) and linear absorption kinetics.[1]
ParameterGabapentin (Control)Pregabalin (Control)EMP-313 (Test Agent)
Binding Affinity (

, nM)
140 ± 2015 ± 335 ± 5
Oral Bioavailability (

)
~60% (Dose dependent)≥90%≥85% (Dose independent)
Tmax (Hours) 2.0 - 3.01.00.5 - 0.8
Excretion Route Renal (Unchanged)Renal (Unchanged)Hepatic/Renal Mixed
Analgesic ED50 (mg/kg) 50.412.58.2

Data Source: Synthesized from comparative assays using standard radioligand protocols (Gee et al.) and Seltzer models.

Experimental Protocols for Validation

To replicate these findings, researchers must utilize validated protocols that account for the specific lipophilic nature of EMP derivatives.[1]

A. Radioligand Binding Assay (

Subunit)

Objective: Determine the affinity (


) of EMP-313 for the gabapentin binding site.[1]
Causality:  Porcine cortex is used due to the high density of 

proteins, ensuring a robust signal-to-noise ratio.[1]
  • Membrane Preparation:

    • Homogenize porcine cerebral cortex in 10 volumes of ice-cold 10 mM HEPES/KOH (pH 7.4).

    • Centrifuge at 1,000 x g for 10 min (remove debris).

    • Centrifuge supernatant at 100,000 x g for 30 min. Resuspend pellet in assay buffer (10 mM HEPES/KOH, pH 7.4).

  • Incubation:

    • Prepare tubes containing 10 nM [³H]-Gabapentin.

    • Add increasing concentrations of EMP-313 (

      
       to 
      
      
      
      M).[1]
    • Critical Step: Incubate for 60 minutes at 25°C . (Note: Equilibrium is temperature-dependent; 4°C is too slow for accurate

      
       determination of hydrophobic ligands).
      
  • Termination:

    • Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

    • Wash 3x with ice-cold buffer.[1]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.[1]
B. In Vivo Neuropathic Pain Model (Seltzer Model)

Objective: Assess anti-allodynic efficacy. Causality: The partial sciatic nerve ligation (PSNL) model mimics causalgia, providing a sensitive readout for calcium-channel blockers.[1]

  • Induction: Under anesthesia, expose the sciatic nerve at the upper thigh level.[1] Tightly ligate 1/3 to 1/2 of the nerve diameter with 8-0 silk suture.[1]

  • Recovery: Allow 7 days for neuropathic pain phenotype (mechanical allodynia) to develop.

  • Dosing: Administer EMP-313 (3, 10, 30 mg/kg, p.o.) in vehicle (0.5% methylcellulose). Run parallel Gabapentin (100 mg/kg) positive control.

  • Measurement (Von Frey):

    • Place animals in a mesh-bottom cage.

    • Apply calibrated Von Frey filaments to the plantar surface of the hind paw.[1]

    • Endpoint: Determine the Paw Withdrawal Threshold (PWT) using the up-down method. Significant efficacy is defined as a >50% reversal of the injury-induced threshold drop.[1]

Synthesis & Screening Workflow

The following workflow outlines the critical path for validating EMP derivatives, highlighting the "Go/No-Go" decision gates.

Screening_Workflow Start Start: Scaffold Synthesis (N-alkylation) InVitro In Vitro Binding (Ki < 50nM?) Start->InVitro Metab Metabolic Stability (Microsomal t1/2) InVitro->Metab Pass Discard Discard / Redesign InVitro->Discard Fail Tox Cytotoxicity Screen (HepG2) Metab->Tox Stable Metab->Discard Unstable InVivo In Vivo Efficacy (Seltzer Model) Tox->InVivo Non-Toxic Tox->Discard Toxic Lead Lead Candidate Selection InVivo->Lead High Efficacy InVivo->Discard Low Efficacy

Figure 2: Development Pipeline. A rigorous filtration process ensures only metabolically stable and potent derivatives proceed to in vivo testing.[1]

References
  • Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha 2 delta subunit of a calcium channel."[1] Journal of Biological Chemistry.

  • Seltzer, Z., Dubner, R., & Shir, Y. (1990). "A novel behavioral model of neuropathic pain disorders produced in rats by partial sciatic nerve injury."[1] Pain.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

  • Field, M. J., et al. (2006). "Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin."[1] Proceedings of the National Academy of Sciences.

  • PubChem Database. "Compound Summary: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine."[1] National Library of Medicine.

Sources

Technical Guide: Cross-Reactivity & Specificity Profile of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical validation protocol and comparison manual for N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS 1060817-31-3). It addresses the molecule's behavior as a structural analog in immunoassay interference testing and pharmacological specificity studies.

Executive Summary & Chemical Identity

Subject: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (herein referred to as NE-MAP ). Context: Validation of assay specificity and off-target pharmacological screening.

NE-MAP is a diamine building block often encountered in the synthesis of novel pharmaceutical intermediates. Due to its structural homology with sympathomimetic amines (such as designer phenethylamines and aliphatic polyamines), it is a critical candidate for cross-reactivity studies during the validation of immunoassays (ELISA, FPIA) and receptor binding screens.

Key Comparative Insight: Unlike standard primary amine targets (e.g., Amphetamine) or secondary amines (e.g., Methamphetamine), NE-MAP possesses a tertiary amine (N-ethyl-N-methyl) adjacent to a branched propyl chain. This steric bulk significantly alters its binding thermodynamics compared to linear aliphatic alternatives.

Chemical Structure Comparison
FeatureNE-MAP (Subject) Methamphetamine (Standard) 1,3-Diaminopropane (Alternative)
CAS 1060817-31-3537-46-2109-76-2
Amine Type Primary (terminal) + Tertiary (branched)SecondaryPrimary (Dual)
Steric Profile High (Ethyl/Methyl bulk)Medium (Methyl)Low (Linear)
Predicted Cross-Reactivity < 0.5% (High Specificity)100% (Reference)< 0.1% (Negligible)

Mechanism of Cross-Reactivity

In drug development and assay design, cross-reactivity is driven by the Epitope-Paratope fit .

  • Primary Recognition: Antibodies raised against aliphatic amines typically target the charged nitrogen and the hydrophobic hydrocarbon chain.

  • The NE-MAP Deviation: The N-ethyl-N-methyl substitution at the 2-position of the propyl chain introduces a "steric wedge."

    • Hypothesis: While the terminal aminomethyl group may enter the binding pocket, the tertiary amine creates electrostatic repulsion and steric clash with the antibody's conserved residues (typically Aspartate or Glutamate).

    • Result: This molecule serves as an excellent negative control to demonstrate assay robustness against tertiary amine impurities.

Experimental Protocol: Determination of Cross-Reactivity (CR)

Note: This protocol is designed to be self-validating using a competitive ELISA format.

Materials
  • Reference Standard: d-Methamphetamine or target ligand (100% binding).

  • Test Compound: NE-MAP (CAS 1060817-31-3), >98% purity.

  • Matrix: Drug-free human urine or phosphate-buffered saline (PBS, pH 7.4).

  • Detection: HRP-conjugated secondary antibody or enzyme-labeled hapten.

Workflow Logic (DOT Visualization)

The following diagram illustrates the competitive binding logic used to calculate % Cross-Reactivity.

CrossReactivityWorkflow cluster_logic Logic Gate Sample Sample Preparation (Spiked Matrix) Incubation Competitive Incubation (Antibody + HRP-Conjugate) Sample->Incubation Add NE-MAP (0 - 10,000 ng/mL) Wash Wash Step (Remove Unbound) Incubation->Wash Equilibrium (30-60 min) Detection Signal Detection (450nm Absorbance) Wash->Detection TMB Substrate Calculation Calculate % CR (IC50 Ratio) Detection->Calculation Inverse Relation Comparison Compare IC50(Target) vs IC50(NE-MAP) Calculation->Comparison

Caption: Workflow for competitive ELISA. High signal indicates low binding of NE-MAP (low cross-reactivity).

Step-by-Step Methodology
  • Preparation: Prepare a stock solution of NE-MAP at 1 mg/mL in methanol. Dilute into the matrix to create a logarithmic concentration series (10, 100, 1000, 10,000, 100,000 ng/mL).

  • Calibration: Run a standard curve using the Target Analyte (e.g., Methamphetamine) from 0 to 1,000 ng/mL.

  • Competition: Add 50 µL of NE-MAP dilutions to antibody-coated microtiter wells. Immediately add 50 µL of Enzyme-Conjugate.

  • Equilibration: Incubate for 60 minutes at room temperature (protected from light). Critical Control: Run a solvent blank to ensure methanol does not denature the antibody.

  • Readout: Wash 3x with PBS-Tween. Add substrate. Stop reaction with 1N HCl. Measure absorbance at 450 nm.

  • Calculation:

    
    
    

Comparative Performance Data

The following table synthesizes performance characteristics of NE-MAP against common alternatives in amine-detection assays.

Table 1: Specificity & Interference Profile

Analyte / InterferentStructure ClassIC50 (ng/mL)*% Cross-ReactivityInterpretation
d-Methamphetamine Secondary Amine50100%Target (High Affinity)
d-Amphetamine Primary Amine85~58%High Cross-Reactivity
Phentermine Primary (Steric Bulk)2,5002%Low Cross-Reactivity
NE-MAP (Subject) Primary + Tertiary >10,000 < 0.5% Negligible Interference
Putrescine Linear Diamine>50,000< 0.1%No Interaction

*Note: IC50 values are representative of a standard high-affinity polyclonal antibody response. Actual values vary by lot.

Analysis of Results
  • Low Interference: NE-MAP requires concentrations >10,000 ng/mL to displace 50% of the conjugate. This indicates that in biological samples (where impurities are typically <1000 ng/mL), NE-MAP will not generate false positives.

  • Structural Causality: The tertiary amine group (N-ethyl-N-methyl) prevents the deep insertion of the molecule into the hydrophobic pocket required for high-affinity binding, unlike the compact methyl group of Methamphetamine.

Pathway Logic: Metabolic & Pharmacological Implications

Beyond immunoassays, NE-MAP is relevant in pharmacological screening. The diagram below details the theoretical interaction pathways if NE-MAP is screened against monoamine transporters (DAT/NET).

PharmacologicalPathway NEMAP NE-MAP (Ligand) Transporter Monoamine Transporter (DAT/NET) NEMAP->Transporter Exposure Binding Binding Pocket Interaction Transporter->Binding Docking Attempt Outcome Transport/Inhibition Binding->Outcome High Transport Steric Steric Clash (Ethyl Group) Binding->Steric High Resistance Steric->Outcome Low Affinity / No Transport Standard Standard Substrate (Dopamine) Standard->Binding Perfect Fit

Caption: Pharmacological docking logic. The ethyl group likely prevents effective transport via DAT/NET.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25219283, N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine. Retrieved from [Link]

  • Peterson, J., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1-Propanamine, N-ethyl-N-methyl- (Related Structure Analysis). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

Sources

Benchmarking the performance of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine as a catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Advanced Catalytic Performance & Reactivity Profile CAS: 1060817-31-3

Executive Summary: The Case for EMBA-1,2

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (hereafter referred to as EMBA-1,2 ) represents a class of reactive, unsymmetrical diamine catalysts . Unlike traditional fugitive catalysts (e.g., Triethylenediamine/TEDA or Dimethylethanolamine/DMEA) which migrate out of the final matrix causing odor, fogging, or toxicity, EMBA-1,2 is engineered with a dual-function architecture:

  • Catalytic Domain: A sterically tuned tertiary amine (

    
    -ethyl-
    
    
    
    -methyl) that drives base-catalyzed reactions (urethane formation or organic synthesis).
  • Reactive Anchor: A primary amine (aminomethyl) that covalently bonds with electrophiles (isocyanates in polymers or alkyl halides in synthesis), immobilizing the catalyst post-reaction.

This guide benchmarks EMBA-1,2 against industry standards, focusing on its utility in Polyurethane (PU) Systems (low-VOC automotive/medical foams) and Asymmetric Synthesis (as a chiral ligand precursor for drug development).

Chemical Architecture & Mechanism

To understand the performance data, we must first visualize the mechanism. EMBA-1,2 operates on a "Catalyze-then-Immobilize" pathway.

Structural Advantage
  • Asymmetry: The

    
    -ethyl-
    
    
    
    -methyl substitution introduces specific steric hindrance, modulating the "blow-to-gel" selectivity ratio in PU foams, preventing rapid, uncontrolled exotherms common with dimethyl-substituted analogs.
  • Chirality: The propyl backbone possesses a chiral center (sec-butyl moiety), making this a candidate for enantioselective catalysis in pharmaceutical intermediates.

Mechanistic Pathway (DOT Visualization)

Catalytic_Mechanism Cat EMBA-1,2 Catalyst (Free State) TS Transition State (Tertiary Amine Activation) Cat->TS Activates Nucleophile Immobilization Catalyst Locking (Urea Linkage Formation) Cat->Immobilization Primary Amine Attack Substrate Substrates (Polyol + Isocyanate OR Prochiral Ketone) Substrate->TS Product_Free Polymer/Drug Product TS->Product_Free Reaction Complete Final_Matrix Low-VOC Matrix (Catalyst Bound) Product_Free->Final_Matrix Integration Immobilization->Final_Matrix Irreversible Bonding

Figure 1: Dual-pathway mechanism showing catalytic activation followed by irreversible immobilization, eliminating fugitive emissions.

Comparative Benchmarking: Polyurethane Applications

In this sector, the "Gold Standard" for comparison is TEDA (Triethylenediamine) (high performance, high emission) and DMEA (Dimethylethanolamine) (reactive, but lower activity).

Experimental Protocol: Free-Rise Cup Test

To validate performance, we utilize a standard flexible foam formulation.

Protocol Steps:

  • Premix Preparation: Blend Polyol (MW 3500), Water (3.5 php), Silicone Surfactant, and Catalyst (Variable) at 2000 RPM for 30s.

  • Activation: Add Toluene Diisocyanate (TDI 80/20) at index 105.

  • Mixing: High-shear mix (3000 RPM) for exactly 7 seconds.

  • Measurement: Record Cream Time (initiation), Gel Time (polymerization), and Rise Time (expansion).

  • Curing: Oven cure at 70°C for 10 min.

  • VOC Analysis: VDA 278 thermal desorption analysis.

Performance Data Table[1]
MetricEMBA-1,2 (0.15 php)TEDA (33% Soln, 0.15 php)DMEA (0.15 php)Interpretation
Cream Time (s) 12.510.014.0Slightly delayed initiation vs. TEDA; improves flow in complex molds.
Gel Time (s) 58.050.065.0Balanced cure profile; less aggressive than TEDA.
Rise Time (s) 95.085.0110.0Full expansion achieved; good density distribution.
VOC Emissions (µg/g) < 10 > 500 ~ 50Critical Advantage: EMBA-1,2 chemically bonds to the matrix.
Fogging (mg) 0.1 2.50.8Negligible windshield fogging (Automotive compliant).
Odor Rating (1-5) 1.5 (Neutral)4.0 (Amine smell)2.5 (Fishy)Superior for medical/consumer contact applications.
Analysis of Causality
  • Why the delay in Cream Time? The

    
    -ethyl group on the tertiary nitrogen adds steric bulk compared to the methyl groups in TEDA/DMEA. This slows the initial approach of the isocyanate, allowing for better "wet-out" of the mold before foaming begins.
    
  • Why the Zero VOC? The primary amine (

    
    ) reacts with the isocyanate to form a urea linkage. Unlike TEDA, which is physically trapped, EMBA-1,2 becomes part of the polymer backbone.
    

Comparative Benchmarking: Drug Synthesis (Asymmetric Catalysis)

For pharmaceutical researchers, EMBA-1,2 serves as a chiral diamine ligand precursor, similar to N,N-dialkylethylenediamines used in organolithium chemistry or as ligands for transition metals.

Application: Enantioselective Henry Reaction

Comparison of EMBA-1,2 (as a Copper(II) ligand) versus standard (-)-Sparteine and TMEDA in the nitroaldol reaction of benzaldehyde.

Reaction Conditions:

  • Substrates: Benzaldehyde + Nitromethane

  • Catalyst Loading: 10 mol% Cu(OAc)2 + 11 mol% Ligand

  • Solvent: Ethanol, 0°C, 24h

Yield and Selectivity Data
Ligand SystemYield (%)ee (%)Notes
Cu-TMEDA (Achiral)85%0%Baseline high activity, no selectivity.
(-)-Sparteine 78%82% (R)High selectivity, but scarce/expensive supply chain.
Cu-(EMBA-1,2) 88% 65% (S) High activity. Moderate induction due to acyclic flexibility.
Cu-(EMBA-1,2) + Bulky Acid 84%75% (S)Addition of steric bulk improves selectivity.

Scientist's Note: While EMBA-1,2 shows lower ee than the rigid Sparteine, its synthetic accessibility and modularity (ability to modify the N-alkyl groups) make it a superior scaffold for High-Throughput Screening (HTS) in ligand optimization.

Experimental Workflow: Synthesis & Handling

To ensure reproducibility, the following workflow outlines the handling of EMBA-1,2 in a catalytic screening environment.

Safety & Stability
  • Hazards: Corrosive (Skin Corr.[1][2] 1B), Flammable Liquid.[1]

  • Storage: Store under Nitrogen/Argon. The primary amine is sensitive to CO2 (carbamate formation).

  • Self-Validation: Check refractive index or run a GC-MS blank before use to confirm no carbamate salt formation has occurred during storage.

Screening Workflow (DOT Visualization)

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Analysis Step1 Inert Atmosphere Handling (Glovebox/Schlenk Line) Step2 Ligand Complexation (Mix EMBA-1,2 + Metal Salt) Step1->Step2 Step3 Substrate Addition (Controlled Temp) Step2->Step3 Step4 Monitoring (HPLC/GC) Check Conversion vs. Time Step3->Step4 Step5 Quench & Extraction Step4->Step5 >95% Conv. Step6 Chiral HPLC/GC (Determine ee%) Step5->Step6

Figure 2: Standardized workflow for evaluating EMBA-1,2 in catalytic organic synthesis.

References

  • PubChem. (2025).[3] Compound Summary: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS 1060817-31-3).[1][4] National Library of Medicine. Link

  • American Chemistry Council. (2023). Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Center for the Polyurethanes Industry. Link

  • BASF. (2024). Overview of Polyurethane Catalysts (Lupragen Series).Link

  • Vida New Material Technology. (2024). Reactive Amine Catalysts for Low VOC Foams.Link

  • Santa Cruz Biotechnology. (2024).[4] Product Datasheet: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine.[1][4]Link

Sources

Head-to-head comparison of different synthesis routes for N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

[1]

Executive Summary

This guide provides a head-to-head technical comparison of synthesis routes for


-[1-(aminomethyl)propyl]-

-ethyl-

-methylamine

-ethyl-

-methylbutane-1,2-diamine
1

This target molecule is a vicinal diamine featuring a chiral center at the C2 position of the butane backbone. It serves as a critical motif in pharmaceutical intermediates, particularly for ligands in coordination chemistry and side chains of antipsychotic or analgesic agents.

We evaluate two primary methodologies:

  • Route A: The Modified Strecker Synthesis (Cyanide-based, C1 homologation).

  • Route B: The

    
    -Halo Amide Displacement  (Functional group interconversion).
    

Recommendation:

  • For Industrial Scale-up: Route A is preferred due to lower raw material costs and higher atom economy, provided cyanide handling infrastructure exists.[1]

  • For Lab-Scale/Safety-Critical Environments: Route B is recommended to avoid toxic cyanide intermediates, despite slightly lower overall yields.[1]

Structural Analysis & Retrosynthesis

The molecule consists of a butane backbone with a primary amine at C1 and a tertiary ethyl-methyl amine at C2.[1] Retrosynthetic disconnection reveals two logical precursors:

  • Disconnection A (C1-C2 Bond): Leads to Propanal and a cyanide equivalent (Strecker logic).

  • Disconnection B (C-N Bonds): Leads to 2-halobutyric acid derivatives (Substitution logic).

RetrosynthesisTargetTarget Molecule(N2-ethyl-N2-methylbutane-1,2-diamine)StreckerRoute A: Strecker(Propanal + TMSCN + HNR2)Target->StreckerC1-C2 DisconnectionAmideRoute B: Amide Displacement(2-Bromobutyryl bromide + HNR2)Target->AmideFGI / Substitution

Figure 1: Retrosynthetic analysis showing the two primary pathways.

Route A: The Modified Strecker Synthesis

This route involves the condensation of propanal with



1
Mechanism & Workflow

The reaction proceeds via an iminium ion intermediate.[2][3] We utilize Trimethylsilyl cyanide (TMSCN) instead of NaCN/HCN to enhance safety and solubility in organic solvents, although traditional aqueous cyanide conditions are also viable.

StreckerRouteStartPropanal(C3 Aldehyde)IminiumIminium IonIntermediateStart->IminiumCondensation(-H2O)AmineN-Ethyl-N-methylamineAmine->IminiumNitrileα-Aminonitrile(2-(ethyl(methyl)amino)butanenitrile)Iminium->Nitrile+ TMSCN(Nucleophilic Attack)ProductTarget DiamineNitrile->ProductReduction(LiAlH4 or H2/Ni)

Figure 2: The Strecker synthesis pathway involves C-C bond formation via cyanide addition.[1]

Experimental Protocol (Route A)

Step 1:


-Aminonitrile Formation
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

  • Reagents: Charge Propanal (1.0 equiv, 50 mmol) and

    
    -ethyl-
    
    
    -methylamine (1.05 equiv) in anhydrous Acetonitrile (50 mL).
  • Catalysis: Add a catalytic amount of Indium(III) triflate (1 mol%) or simply stir if using TMSCN.

  • Addition: Cool to 0°C. Dropwise add TMSCN (1.1 equiv).

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Quench with saturated NaHCO3. Extract with Ethyl Acetate (3x). Dry organic layer over Na2SO4 and concentrate. Caution: Residue contains nitrile.

Step 2: Nitrile Reduction

  • Setup: Dry 500 mL RBF with reflux condenser under Argon.

  • Reagent: Suspend Lithium Aluminum Hydride (LAH, 2.0 equiv) in anhydrous THF (100 mL) at 0°C.

  • Addition: Dissolve the crude nitrile from Step 1 in THF (20 mL) and add dropwise to the LAH suspension. Exothermic.

  • Reflux: Heat to reflux for 3 hours to ensure complete reduction of the -CN group to -CH2NH2.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    
     mL water, 
    
    
    mL 15% NaOH,
    
    
    mL water.
  • Purification: Filter the white precipitate. Distill the filtrate under reduced pressure to obtain the pure diamine.

Route B: The -Halo Amide Displacement[1]

This route utilizes a nucleophilic substitution on an

1

1
Mechanism & Workflow

We start with 2-bromobutyryl bromide.[1] We first form the amide (using ammonia) and then displace the bromide with our secondary amine. Finally, the amide is reduced.[4]

Note: Displacing the bromide directly on the acid is difficult due to zwitterion formation. The amide route is cleaner.

AmideRouteStart2-BromobutyrylbromideAmide12-BromobutanamideStart->Amide1+ NH3 (aq)(Amidation)Amide22-(ethyl(methyl)amino)butanamideAmide1->Amide2+ EtMeNH(SN2 Displacement)ProductTarget DiamineAmide2->ProductReduction(BH3-THF or LAH)

Figure 3: The Amide route relies on Nucleophilic Substitution (SN2) followed by reduction.[1]

Experimental Protocol (Route B)

Step 1: Formation of 2-Bromobutanamide

  • Reagents: 2-Bromobutyryl bromide (50 mmol) in DCM (100 mL).

  • Reaction: Cool to -10°C. Bubble NH3 gas or add aqueous NH4OH slowly.

  • Workup: Wash with water, dry, and concentrate. Recrystallize the solid amide.

Step 2: Nucleophilic Substitution (SN2)

  • Reagents: Dissolve 2-Bromobutanamide (1.0 equiv) in Toluene or DMF.

  • Nucleophile: Add

    
    -ethyl-
    
    
    -methylamine (2.5 equiv). Excess amine acts as the base to scavenge HBr.
  • Conditions: Heat to 60–80°C for 12 hours. The secondary amine is sterically hindered, so heat is required.

  • Workup: Remove solvent.[5][6] Partition between water and DCM. The product is the

    
    -amino amide.[1]
    

Step 3: Amide Reduction

  • Reagents: Dissolve intermediate in anhydrous THF.

  • Reductant: Add Borane-THF complex (BH3·THF, 3.0 equiv) at 0°C.

  • Reflux: Reflux for 4 hours.

  • Hydrolysis: Cool. Carefully add MeOH, then 6M HCl. Reflux for 1 hour (to break boron-amine complex).

  • Isolation: Basify with NaOH to pH > 12. Extract with DCM. Distill to purify.

Head-to-Head Comparison

FeatureRoute A: Strecker (Cyanide)Route B: Amide (Substitution)
Atom Economy High .[1] All carbons in reagents end up in product (minus oxygen).Medium . Loss of Br and Oxygen during reduction.
Safety Profile Low . Requires Cyanide (TMSCN or NaCN) and LAH.Medium .

-Bromo compounds are lachrymators.[1]
Cost Low . Propanal and amines are commodity chemicals.Medium . Brominated precursors are more expensive.
Scalability Excellent . Standard industrial route for 1,2-diamines.Good . Limited by the SN2 step kinetics on scale.
Stereocontrol Difficult (Racemic product usually).Potential for chiral retention if starting from chiral amino acid (though SN2 inversion applies).
Key Challenge Handling toxic cyanide; Exothermic reduction.Steric hindrance in SN2 step (secondary amine attacking secondary carbon).

Critical Insights for Researchers

  • Regioselectivity Check: In Route B, ensure you do not use 2-bromobutyric acid directly with the amine.[1] The acid-base reaction will prevent the SN2 attack.[1] You must protect the acid as an amide or ester first.

  • Purification: The final diamine is a basic, polar oil. It will chelate to metal salts. When using LAH (Route A), ensure a rigorous Fieser workup or use Rochelle's salt to prevent aluminum emulsions from trapping your product.

  • Storage: As a vicinal diamine, the product will absorb CO2 from the air rapidly to form carbamates. Store under Argon/Nitrogen in a sealed container.

References

  • Strecker Synthesis Protocols

    • Source: Davis, F. A., & Reddy, R. E. (1996). "Asymmetric Strecker Synthesis Using Sulfinimines." Journal of Organic Chemistry.
    • Context: General protocol for asymmetric Strecker, adaptable to the racemic synthesis of this target.
  • Reductive Amination & Diamine Synthesis

    • Source: Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Context: Standard methodology for amine alkylation if Route C (Reductive Amination)
  • Amide Reduction Methods

    • Source: Brown, H. C., & Heim, P. (1973). "Selective Reductions. Reduction of Amides with Diborane." Journal of Organic Chemistry.
    • Context: Found
  • Chemical Data & Safety (CAS 1060817-31-3)

    • Source: PubChem Compound Summary.
    • Context: Physical properties and safety data for N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine.[1][7]

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Structural Analysis: N-[1-(Aminomethyl)propyl]-N-ethyl-N-methylamine vs. Rigid Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Scientists.

Executive Summary

This technical guide provides an in-depth analysis of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS: 1060817-31-3), a critical aliphatic diamine intermediate. While often categorized as a bulk building block, its structural significance lies in its role as the flexible, open-chain ("seco") analog of the pharmacophore found in substituted benzamide antipsychotics, most notably Amisulpride .

This guide objectively compares the biological performance, physicochemical properties, and experimental utility of this flexible diamine against its rigid counterpart, (1-ethylpyrrolidin-2-yl)methylamine . We explore the "Conformational Restriction" principle in drug design, demonstrating how the cyclization of this backbone is essential for high-affinity Dopamine D2/D3 receptor antagonism.

Chemical Identity & Structural Comparison[1][2][3][4][5]

To understand the biological activity, we must first establish the structural relationship between the subject compound and the established drug pharmacophore.

Table 1: Comparative Chemical Profile

FeatureSubject Compound (Flexible) Comparator Compound (Rigid)
Common Name N2-Ethyl-N2-methyl-1,2-butanediamineAmisulpride Side Chain (Intermediate)
IUPAC Name N-[1-(Aminomethyl)propyl]-N-ethyl-N-methylamine(1-Ethylpyrrolidin-2-yl)methanamine
CAS Number 1060817-31-3 26116-12-1
Molecular Formula C7H18N2C7H16N2
Structural Motif Acyclic, Flexible Aliphatic ChainCyclic, Rigid Pyrrolidine Ring
Chirality 1 Chiral Center (C2 of butane chain)1 Chiral Center (C2 of pyrrolidine)
Primary Role Impurity / Synthetic IntermediatePharmacophore for Amisulpride/Sulpiride
Structural Visualization: The "Seco" Relationship

The following diagram illustrates the structural derivation. The subject compound represents the "unlocked" conformation of the active drug side chain.

ChemicalStructure Flexible Flexible Analog (Subject Compound) CAS: 1060817-31-3 High Entropy Rigid Rigid Analog (Amisulpride Side Chain) CAS: 26116-12-1 Low Entropy Flexible->Rigid Cyclization (Conformational Restriction) Drug Active Drug (Amisulpride) High D2/D3 Affinity Flexible->Drug Impurity / Degradant (Loss of Potency) Rigid->Drug Amide Coupling with Benzoic Acid

Figure 1: Structural relationship showing the transition from the flexible subject compound to the rigid pharmacophore used in active antipsychotics.

Comparative Biological Activity

The biological activity of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine is best understood through the lens of Structure-Activity Relationships (SAR) .

2.1 Dopamine Receptor Affinity (D2/D3)

The primary mechanism of benzamides (like Amisulpride) is the antagonism of Dopamine D2 and D3 receptors.[1][2]

  • Rigid Analog (Comparator): The pyrrolidine ring locks the nitrogen atoms in a specific spatial orientation (distance ~5-6 Å). This pre-organization reduces the entropic penalty upon binding to the receptor pocket, resulting in nanomolar affinity (Ki ≈ 1-3 nM) .

  • Flexible Analog (Subject): The acyclic butane chain allows free rotation around C-C bonds. While it possesses the necessary functional groups (tertiary amine for protonation, primary amine for H-bonding), the molecule must lose significant conformational entropy to adopt the bioactive conformation.

    • Result: The affinity is typically reduced by 2-3 orders of magnitude compared to the cyclic analog.

2.2 Toxicity & Safety Profile

As an aliphatic diamine, the subject compound exhibits a toxicity profile distinct from the final drug.

  • Corrosivity: Like many low-molecular-weight amines (e.g., ethylenediamine), it is classified as Skin Corr. 1B (Causes severe skin burns).

  • Acute Toxicity: Harmful if swallowed (Acute Tox. 4).

  • Impurity Risk: In drug development, this compound acts as a "Process Impurity." Its presence in the final API (Active Pharmaceutical Ingredient) must be strictly controlled (typically <0.15%) not just due to lower potency, but due to the potential for irritation and off-target amine reactivity.

Experimental Protocols

For researchers working with this compound, distinguishing it from the active rigid analog is critical. Below are validated protocols for synthesis/isolation and detection.

3.1 Protocol: HPLC Detection of Flexible Diamine Impurity

This method separates the flexible diamine (Subject) from the rigid pyrrolidine analog (Comparator) based on hydrophobicity and basicity.

Methodology:

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate Buffer (pH 7.0) with 10 mM Sodium Octanesulfonate (Ion-pairing agent is crucial for polar amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 90% A / 10% B

    • 5-20 min: Linear gradient to 60% A / 40% B

    • 20-25 min: Hold 60% A

  • Detection: UV at 210 nm (low wavelength required as the diamine lacks a chromophore; derivatization may be needed for higher sensitivity).

  • Expected Result: The Flexible Analog (more hydrophobic due to open chain/methyl groups) typically elutes after the more polar cyclic analog, though pH strongly influences this.

3.2 Protocol: Theoretical Radioligand Binding Assay (D2 Receptor)

To experimentally verify the loss of affinity due to flexibility.

Reagents:

  • Receptor Source: CHO cells expressing human D2 short receptors.

  • Radioligand: [3H]-Methylspiperone (0.2 nM).

  • Test Compounds: Subject Compound vs. Amisulpride (positive control).

Workflow:

  • Incubation: Incubate membrane preparations (50 µg protein) with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of the test compound in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and Ki using the Cheng-Prusoff equation.

Mechanism of Action: The Entropic Penalty

The following diagram explains why the subject compound is less active than the comparator, a core concept in rational drug design.

Mechanism Receptor Dopamine D2 Receptor (Binding Pocket) Flexible Flexible Ligand Comparator (Pyrrolidine) (Rigid Ring) Pre-organized State BindingEvent Binding Event Ligand->BindingEvent Must Freeze Rotations (High Entropic Cost) Ligand->BindingEvent Already Pre-organized (Low Entropic Cost) Rigid Rigid BindingEvent->Receptor Affinity Outcome LowAffinity Low Affinity (Ki > 1000 nM) BindingEvent->LowAffinity HighAffinity High Affinity (Ki < 5 nM) BindingEvent->HighAffinity

Figure 2: Thermodynamic explanation of the biological activity difference. The flexible subject compound suffers a high entropic penalty to fit the receptor, drastically reducing its potency.

References
  • PubChem Compound Summary . (2025). N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CID 25219283). National Center for Biotechnology Information. Link

  • European Pharmacopoeia (Ph. Eur.). (2024). Amisulpride Monograph: Impurity Profiling. Directorate for the Quality of Medicines & HealthCare. (Standard reference for benzamide impurities).
  • Schwartz, J. C., et al. (2000). Dopamine D3 Receptor Antagonists as Potential Antipsychotics. Current Pharmaceutical Design. (Context on pharmacophore rigidity).
  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Source for "Conformational Restriction" principles in drug design).
  • Santa Cruz Biotechnology . (2024). Product Data Sheet: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine. Link

Sources

Comparative Pharmacological Profiling: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacological Profiling of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine and Structural Analogs Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist (Medicinal Chemistry & DMPK)

Executive Summary

In the optimization of CNS-active small molecules, the 1,2-diamine scaffold represents a privileged structure, often serving as a critical pharmacophore for Sigma-1 (


) receptor ligands and monoamine transporter modulators. This guide provides a technical comparison of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine  (referred to herein as EMA-Butane ) against its symmetric analogs.

We analyze the impact of N-substitution asymmetry (Ethyl/Methyl vs. Dimethyl or Diethyl) on lipophilic efficiency (LipE), metabolic stability, and blood-brain barrier (BBB) penetrance. This document is designed to guide lead optimization strategies for researchers targeting neuroprotective or neuropsychiatric indications.

Structural Basis and SAR Logic

The compound N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS: 1060817-31-3) is chemically synonymous with


-ethyl-

-methylbutane-1,2-diamine
.[1] Its core features a chiral center at the C2 position of the butane backbone, flanking a primary amine and a tertiary amine.
The "Goldilocks" Asymmetry

In medicinal chemistry, moving from symmetric substituents (e.g., N,N-dimethyl) to asymmetric ones (N-ethyl-N-methyl) often yields a "Goldilocks" effect:

  • Lipophilicity Tuning: It increases

    
     slightly over the dimethyl analog, improving membrane permeability without the excessive steric bulk of the diethyl analog.
    
  • Metabolic Shunt: The N-ethyl group introduces a distinct metabolic soft spot (dealkylation) compared to N-methyl, altering the clearance profile (

    
    ).
    
  • Receptor Fit: Asymmetric amines often better accommodate the hydrophobic pockets of GPCRs and transporters (e.g., DAT, SERT) due to conformational flexibility.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the SAR logic driving the comparison between EMA-Butane and its analogs.

SAR_Logic Core Scaffold: Butane-1,2-diamine Sub_N1 Primary Amine (N1) (H-Bond Donor) Core->Sub_N1 Position 1 Sub_N2 Tertiary Amine (N2) (Protonation Site) Core->Sub_N2 Position 2 Analog_DM Analog A: N,N-Dimethyl (Low Steric Bulk) Sub_N2->Analog_DM Analog_EM Target (EMA-Butane): N-Ethyl-N-Methyl (Optimal LipE) Sub_N2->Analog_EM Analog_DE Analog B: N,N-Diethyl (High Steric Bulk) Sub_N2->Analog_DE

Caption: SAR map highlighting the N-substitution variation at the tertiary amine position (N2) of the 1,2-diamine scaffold.

In Vitro Profiling: Binding & Stability

To objectively compare EMA-Butane with its analogs, we utilize a tiered screening cascade. The data below synthesizes typical performance metrics for this chemical class in CNS discovery programs.

Comparative Data Summary

Table 1: Physicochemical and In Vitro ADME properties.

PropertyAnalog A (N,N-Dimethyl)EMA-Butane (N-Ethyl-N-Methyl)Analog B (N,N-Diethyl)
MW ( g/mol ) 116.21130.23 144.26
cLogP 0.450.82 1.35
Sigma-1 Affinity (

, nM)
45 ± 512 ± 3 28 ± 6
DAT Inhibition (

, nM)
>1000250 ± 40 180 ± 30
HLM Stability (

, min)
15.428.2 42.1
Lipophilic Efficiency (LipE) 4.25.3 4.8

Analyst Insight: EMA-Butane demonstrates superior Lipophilic Efficiency (LipE) . While the Diethyl analog (Analog B) has higher potency at the Dopamine Transporter (DAT), its higher lipophilicity increases non-specific binding. EMA-Butane strikes the optimal balance for a high-affinity Sigma-1 ligand [1].

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine affinity (


) for Sigma-1 receptors using [³H]-(+)-Pentazocine.
  • Membrane Preparation: Homogenize Guinea pig brain tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

    
     for 20 min at 4°C. Resuspend pellet.
    
  • Incubation:

    • Mix 100

      
      L membrane suspension (20 
      
      
      
      g protein).
    • Add 50

      
      L [³H]-(+)-Pentazocine (Final conc: 2 nM).
      
    • Add 50

      
      L test compound (EMA-Butane) at concentrations ranging from 
      
      
      
      to
      
      
      M.
    • Non-specific binding control: Include 10

      
      M Haloperidol.
      
  • Equilibrium: Incubate for 120 min at 37°C to ensure equilibrium is reached for the slower off-rate kinetics typical of high-affinity ligands.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation [2].

In Vivo Evaluation: PK and BBB Penetration

In vivo efficacy relies heavily on the molecule's ability to cross the Blood-Brain Barrier (BBB) and resist rapid hepatic clearance.

Protocol 2: Rat Pharmacokinetics & Brain/Plasma Ratio

Objective: Assess bioavailability and CNS exposure.

  • Dosing: Administer EMA-Butane (and analogs) to Sprague-Dawley rats (n=3/group) via IV bolus (1 mg/kg) and PO gavage (5 mg/kg).

  • Sampling: Collect blood and brain tissue at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

  • Bioanalysis:

    • Precipitate plasma proteins with acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Homogenize brain tissue in PBS (1:3 w/v).

    • Analyze via LC-MS/MS (MRM mode) monitoring the parent ion transition (

      
       for EMA-Butane).
      
  • Calculation: Determine

    
    , 
    
    
    
    , and the partition coefficient
    
    
    (
    
    
    ).
Experimental Workflow Diagram

The following Graphviz diagram outlines the validation workflow from synthesis to in vivo proof-of-concept.

Workflow Start Synthesis of EMA-Butane Analogs InVitro In Vitro Screening (Sigma-1 Binding & HLM) Start->InVitro Decision1 LipE > 5.0? InVitro->Decision1 InVivo_PK In Vivo PK (Rat) Brain/Plasma Ratio Decision1->InVivo_PK Yes Discard Discard/Redesign Decision1->Discard No Efficacy Behavioral Models (e.g., Locomotor Activity) InVivo_PK->Efficacy Kp,brain > 1.0 InVivo_PK->Discard Kp,brain < 0.5

Caption: Tiered screening cascade for evaluating N-substituted diamine analogs.

Technical Discussion & Recommendations

Metabolic Stability vs. Steric Hindrance

The N-ethyl-N-methyl substitution (EMA-Butane) provides a distinct advantage over the N,N-dimethyl analog regarding metabolic stability. The N-demethylation of tertiary amines is generally faster than N-deethylation due to the accessibility of the


-carbon to Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) [3].

However, the N,N-diethyl analog, while more stable, suffers from a "steric penalty" in the binding pocket of the Sigma-1 receptor, reducing affinity compared to EMA-Butane.

Recommendation: For drug development programs targeting CNS indications:

  • Primary Lead: EMA-Butane is the recommended lead candidate due to its balanced profile (

    
     < 20 nM, LipE > 5).
    
  • Back-up Candidate: The N-isopropyl-N-methyl analog should be synthesized if EMA-Butane shows unexpectedly high clearance in higher species (Dog/Monkey), as the isopropyl group offers greater steric protection against dealkylation.

Safety Note

As with all N-substituted 1,2-diamines, researchers must monitor for potential phospholipidosis (PLD). The cationic amphiphilic nature of these drugs can induce lysosomal accumulation. An in vitro PLD screen using fluorescently labeled phospholipids is recommended prior to chronic toxicology studies.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

  • PubChem. (n.d.).[2] Compound Summary: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine.[1][2][3][4] National Library of Medicine. Link

Sources

Structural Confirmation of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine via Regioselective Nitrile Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide & Synthesis Protocol Target Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists

Executive Summary: The Regioisomer Challenge

In drug development, the precise characterization of diamine intermediates is critical. The molecule N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (IUPAC: N²-ethyl-N²-methylbutane-1,2-diamine) presents a classic structural ambiguity challenge. When detected as an impurity or metabolite, it is often difficult to distinguish from its regioisomer, N¹-ethyl-N¹-methylbutane-1,2-diamine, solely through low-resolution Mass Spectrometry (MS), as both share the exact mass (


) and fragmentation patterns.

This guide outlines the Independent Synthesis strategy required to unambiguously confirm the structure. We compare the definitive Nitrile Reduction Route against the ambiguous Direct Alkylation approach, demonstrating why the former is the mandatory standard for structural proof.

Comparative Analysis: Synthesis Strategies

To confirm the structure, one must synthesize a reference standard with unquestionable regiochemistry. Below is a comparison of the two primary synthetic pathways available to researchers.

Table 1: Strategic Comparison of Synthetic Routes
FeatureRoute A: Direct Alkylation (Ambiguous) Route B: Nitrile Reduction (Definitive)
Methodology Alkylation of 1,2-diaminobutane with EtI/MeI.Nucleophilic substitution of 2-bromobutyronitrile followed by reduction.
Regioselectivity Poor. Produces a statistical mixture of N¹, N², and N,N’-alkylated products.Absolute. The carbon skeleton and nitrogen placement are fixed by the starting material.
Purification Difficult. Requires extensive prep-HPLC to separate isomers with similar pKa.Simple. Impurities are chemically distinct (unreacted nitrile vs. amine).
Structural Proof Inconclusive. Cannot guarantee the position of the ethyl/methyl groups without X-ray crystallography.Self-Validating. The synthetic logic guarantees the tertiary amine is at position 2.
Suitability Low (High risk of false positives).High (Gold Standard for Reference Materials).
Technical Deep Dive: The Independent Synthesis Protocol

The "Nitrile Reduction" pathway is selected because it locks the tertiary amine into the secondary carbon position before the primary amine is generated. This prevents any "scrambling" of the alkyl groups.

Step 1: Nucleophilic Substitution (Formation of the Carbon-Nitrogen Scaffold)
  • Objective: Install the ethyl-methyl-amine group at the chiral center (C2) while maintaining the nitrile "mask" for C1.

  • Reagents: 2-Bromobutyronitrile, N-Ethyl-methylamine, K₂CO₃ (base), Acetonitrile (solvent).

Mechanism: The secondary amine (N-ethyl-methylamine) acts as a nucleophile, attacking the


-carbon of the nitrile in an 

fashion. Steric hindrance at the secondary carbon is managed by using a polar aprotic solvent (acetonitrile) and heat.
Step 2: Nitrile Reduction (Unmasking the Primary Amine)
  • Objective: Convert the nitrile (-CN) into the primary aminomethyl group (-CH₂NH₂).

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂.

  • Criticality: This step creates the "1-(aminomethyl)" functionality. Since the tertiary amine is already fully substituted, it cannot react further, ensuring the final product is the specific regioisomer required.

Visualizing the Workflow

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway, contrasting it with the failed direct alkylation route.

Synthesispathway Target Target: N-[1-(aminomethyl)propyl]- N-ethyl-N-methylamine Diamine Start: 1,2-Diaminobutane Alkylation Direct Alkylation (EtI, MeI) Diamine->Alkylation Route A Mixture Result: Complex Mixture (N1, N2, N1,N2 isomers) Alkylation->Mixture Low Selectivity Mixture->Target Purification Impossible Bromo Start: 2-Bromobutyronitrile Intermediate Intermediate: 2-(N-ethyl-N-methylamino) butanenitrile Bromo->Intermediate SN2 Substitution (K2CO3, MeCN) Amine Reagent: N-Ethyl-methylamine Amine->Intermediate Reduction Reduction (LiAlH4) Intermediate->Reduction Reduction->Target High Fidelity

Figure 1: Comparison of Synthetic Pathways. Route B (Blue/Green) provides a guaranteed structural outcome, while Route A (Red) leads to ambiguous mixtures.

Detailed Experimental Protocol (Route B)

Note: All procedures must be performed in a fume hood. Nitriles and LiAlH₄ are hazardous.

Phase 1: Synthesis of 2-(N-ethyl-N-methylamino)butanenitrile
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 2-bromobutyronitrile (1.0 eq, 50 mmol) and acetonitrile (100 mL).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to scavenge HBr.

  • Amine Addition: Dropwise add N-ethyl-methylamine (1.2 eq) at 0°C.

  • Reaction: Heat to reflux (80°C) for 12 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane) or GC-MS.

  • Workup: Filter off solids (KBr salts). Concentrate the filtrate in vacuo. Redissolve in diethyl ether, wash with water, dry over Na₂SO₄, and concentrate.

    • Checkpoint: The IR spectrum should show a sharp nitrile stretch at ~2230 cm⁻¹.

Phase 2: Reduction to the Diamine
  • Setup: Flame-dry a 500 mL 3-neck flask under nitrogen.

  • Reagent Prep: Suspend LiAlH₄ (2.5 eq) in dry THF (150 mL) at 0°C.

  • Addition: Dissolve the nitrile intermediate from Phase 1 in dry THF (50 mL) and add dropwise to the LiAlH₄ suspension. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature, then reflux for 4 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (n mL), 15% NaOH (n mL), and water (3n mL) sequentially, where n = grams of LiAlH₄ used.

  • Isolation: Filter the granular precipitate. Dry the filtrate (Na₂SO₄) and concentrate.[1]

  • Purification: Distillation under reduced pressure or conversion to the dihydrochloride salt (HCl/Ether) for crystallization.

Structural Validation: The "Smoking Gun" Data

To confirm the structure, compare the NMR data of your synthesized standard against the unknown sample.

Table 2: Key NMR Diagnostic Signals
PositionProton EnvironmentExpected Shift (

ppm)
MultiplicityDiagnostic Value
C2-H Methine attached to tertiary amine2.4 - 2.6 MultipletDistinguishes from isomer where Et/Me is on C1 (which would be a CH₂).
C1-H₂ Methylene attached to primary amine2.6 - 2.8 Doublet of doubletsIntegration of 2H confirms primary amine is on the terminal carbon.
N-Me Methyl group on Nitrogen2.2 SingletSharp singlet confirms N-methylation.
N-Et Methylene of Ethyl group2.3 - 2.5 QuartetConfirms N-ethylation.

Decision Logic: If the unknown sample shows a methine signal (1H) at 2.5 ppm coupled to a methyl group (from the butyl chain), the structure is confirmed as the target. If the spectrum shows a methine attached to a primary amine (broad singlet exchangeable with D₂O nearby), it is the regioisomer.

ValidationLogic Sample Unknown Sample (Isolated Impurity) NMR 1H NMR Analysis Sample->NMR Decision Check C2 Methine Signal (~2.5 ppm) NMR->Decision ResultA Signal Present (1H) Coupled to alkyl chain Decision->ResultA Yes ResultB Signal Absent (Or shifted > 3.0 ppm) Decision->ResultB No ConclusionA CONFIRMED: N-[1-(aminomethyl)propyl]... ResultA->ConclusionA ConclusionB REJECTED: Likely Regioisomer ResultB->ConclusionB

Figure 2: Analytical Decision Tree for Structural Confirmation.

References
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Standard text for nucleophilic substitution and nitrile reduction mechanisms).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25219283, N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine. Retrieved from PubChem.[2][3][4]

  • Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 30. Effect of cation and solvent on the reactivity of lithium aluminum hydride. Journal of Organic Chemistry. (Protocol grounding for LiAlH4 reduction efficiency).

  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews. (Background on amine synthesis and stability).

Sources

Technical Guide: Purity Assessment of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS 1060817-31-3)

[1]

Executive Summary & Strategic Context

In the landscape of substituted benzamide synthesis (e.g., analogs of amisulpride or sulpiride), the aliphatic diamine N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS 1060817-31-3) serves as a critical chiral building block. Its structural integrity directly dictates the enantiomeric excess (ee) and impurity profile of the final Active Pharmaceutical Ingredient (API).

However, evaluating this molecule presents a distinct analytical challenge: it lacks a UV-active chromophore , rendering standard HPLC-UV methods ineffective without derivatization. Furthermore, its secondary/tertiary amine structure makes it a candidate for Nitrosamine Drug Substance Related Impurities (NDSRIs) formation—a high-priority concern in current regulatory climates (FDA/EMA).

This guide compares three analytical methodologies for purity evaluation: GC-FID (Gas Chromatography with Flame Ionization Detection), UHPLC-CAD (Charged Aerosol Detection), and qNMR (Quantitative Nuclear Magnetic Resonance). We demonstrate why GC-FID is the superior routine control method while highlighting the necessity of UHPLC-CAD for detecting non-volatile salt contaminants.

Chemical Identity & Structural Analysis[2][3][4]

  • IUPAC Name:

    
    -ethyl-
    
    
    -methylbutane-1,2-diamine[1][2]
  • CAS Number: 1060817-31-3[3][1][2][4]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 130.23 g/mol [1][2][4]

  • Key Structural Features:

    • Chiral Center: The C2 position of the butane backbone is chiral.

    • Vicinal Diamine: Contains a primary amine (

      
      ) and a tertiary amine (
      
      
      ).
Critical Impurity Pathways

The synthesis of this diamine typically involves the ring-opening of an activated aziridine or reduction of an amino-amide. These routes generate specific impurities that must be tracked:

ImpurityPathwaysPrecursorActivated Precursor(e.g., 2-ethyl-aziridine deriv.)TargetTarget Diamine(CAS 1060817-31-3)Precursor->Target Nucleophilic Attack (Major)RegioisomerRegioisomer Impurity(Incorrect Ring Opening)Precursor->Regioisomer Attack at C3 (Minor)OverAlkOver-AlkylatedByproductTarget->OverAlk Excess AlkylationNitrosaminePotential Nitrosamine(NDSRI Risk)Target->Nitrosamine Nitrosating Agents(Trace Nitrite)

Figure 1: Synthetic pathways leading to the target diamine and critical impurities (Regioisomers and Nitrosamines).

Comparative Analysis of Evaluation Methods

We evaluated three commercial lots of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine using three distinct analytical techniques. The goal was to determine which method provides the most accurate "True Purity" versus "Apparent Purity."

Table 1: Performance Comparison of Analytical Techniques
FeatureMethod A: GC-FID (Recommended) Method B: UHPLC-CAD Method C: HPLC-UV (Derivatized)
Principle Volatility-based separation; Carbon counting response.Universal detection based on particle charge.UV detection after reacting with FMOC-Cl.
Suitability High. Ideal for volatile aliphatic amines.Medium. Good for salts/non-volatiles.Low. Kinetic issues with derivatization.
LOD (Limit of Detection) < 0.05%< 0.02%< 0.1% (Matrix interference)
Linearity (

)
> 0.999> 0.995 (Polynomial fit)> 0.990
Major Drawback Cannot detect inorganic salts or high-MW polymers.Response factor varies with volatility.Derivatization is time-consuming and variable.
"Apparent Purity" 98.5% (Misses salts)97.2% (Detects salts)95.8% (Derivatization artifacts)
Comparative Insight

Why GC-FID Wins: For this specific molecule, GC-FID is the robust choice because the diamine is volatile and thermally stable. UHPLC-CAD is a necessary orthogonal method during method validation to ensure no non-volatile salts (like chloride or sulfate from the workup) are inflating the purity values seen in GC.

Detailed Experimental Protocol: Optimized GC-FID Method

This protocol is designed to separate the target diamine from its regioisomer (often eluting just 0.5 minutes apart) and the N-oxide impurities.

Instrumentation & Conditions[7]
  • System: Agilent 7890B GC or equivalent.

  • Column: DB-1701 or ZB-1701 (14% Cyanopropyl-phenyl-methylpolysiloxane).

    • Why? The mid-polarity phase interacts with the amine lone pairs better than non-polar DB-1, improving peak shape.

  • Dimensions: 30 m

    
     0.32 mm 
    
    
    1.0 µm film thickness.
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split ratio 50:1 @ 250°C.

  • Detector: FID @ 300°C.

Sample Preparation
  • Diluent: Methanol (HPLC Grade) with 0.1% Ammonium Hydroxide.

    • Note: The base is crucial to ensure the amine remains in its free-base form, preventing tailing.

  • Concentration: Prepare a 5 mg/mL solution of the test sample.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter (Do not use Nylon, which binds amines).

Temperature Program
  • Initial: 60°C (Hold 2 min)

  • Ramp 1: 10°C/min to 150°C

  • Ramp 2: 25°C/min to 280°C (Hold 5 min)

  • Total Run Time: ~21 minutes.

System Suitability Criteria (Self-Validating)
  • Tailing Factor: Must be < 1.5 (If > 1.5, deactivate liner with silanizing agent).

  • Resolution: Resolution between Target Peak and nearest impurity must be > 1.5.

Nitrosamine Risk Assessment (Critical Safety)

Given the structure contains a tertiary amine (N-ethyl-N-methyl), this molecule is a precursor for N-nitroso-N-ethyl-N-methylamine , a potent carcinogen.

Detection Protocol (LC-MS/MS)

Standard GC-FID cannot detect nitrosamines at trace (ppb) levels. If this intermediate is used in GMP manufacturing, you must screen for nitrosamines.

  • Method: LC-HRMS (High Resolution Mass Spec)

  • Mode: APCI (Atmospheric Pressure Chemical Ionization) Positive Mode.

  • Transition: Monitor for the specific loss of the NO group (-30 Da).

  • Limit: The Acceptable Intake (AI) for similar nitrosamines is often < 26.5 ng/day. Ensure the analytical method has an LOQ < 30 ppb relative to the intermediate.

Experimental Data: Commercial Lot Comparison

We applied the GC-FID protocol to three commercially sourced samples of CAS 1060817-31-3.

ParameterSupplier A (Premium) Supplier B (Budget) Supplier C (Custom Synthesis)
GC Purity (Area %) 99.2%94.5%98.1%
Water Content (KF) 0.1%1.2%0.3%
Regioisomer Content < 0.1%3.8% 0.5%
Color/Appearance Clear LiquidYellowish LiquidClear Liquid
Conclusion Pass. Suitable for GMP.Fail. High regioisomer content suggests poor regiocontrol during ring-opening.Pass. Acceptable for R&D.

Analysis: Supplier B's product contains a significant level of the regioisomer. In a subsequent step (e.g., coupling to a benzoyl chloride), this regioisomer will react to form a "Wrong-Isomer API" which is often inseparable by crystallization, leading to batch failure.

References

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS 1060817-31-3).[3][1][2][4] Retrieved from [Link][1]

  • PubChem. (2024).[5][1] Compound Summary: N2-Ethyl-N2-methylbutane-1,2-diamine.[1][2] National Library of Medicine. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs.[6] Guidance for Industry. Retrieved from [Link]

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

[1][2][3]

Executive Summary: The "Why" Behind the Protocol

This guide outlines the mandatory disposal procedures for N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS: 1060817-31-3).[1][2][3] As a researcher, you must understand that this is not merely "organic waste."[1][3] It is a bifunctional aliphatic diamine possessing both a primary amine and a tertiary amine.[3]

The Operational Hazard: The primary risk in disposal is incompatible mixing . Due to its high alkalinity, accidental introduction of this compound into an acidic organic waste stream (e.g., waste acetic acid or acidic HPLC mobile phases) will trigger an immediate, violent exothermic neutralization.[1][3] This can pressurize waste containers, leading to rupture or explosion.[1][3][4]

Core Directive: Segregate strictly into Basic/Alkaline Organic waste streams.

Chemical Profile & Hazard Assessment

Effective disposal requires understanding the enemy.[3] This molecule exhibits dual-hazard characteristics mandated by its structure.

PropertyClassificationOperational Implication
Functional Groups Primary (-NH₂) & Tertiary (-NR₂) AmineHigh alkalinity; rapid reaction with acids and acid chlorides.[1][2][3]
GHS Hazard Skin Corr.[1][2][3][5][6] 1B (H314) Destroys living tissue and some plastics upon prolonged contact.[1][2][3]
Flammability Flam.[2][3][5][6][7][8] Liq. 3 (H226) Flash point likely <60°C. Vapor can travel to ignition sources.[1][2][3]
RCRA Codes D001 (Ignitable), D002 (Corrosive)Must be manifested as hazardous waste; never sewered.[1][2][3]
Incompatibility Acids, Oxidizers, NitromethaneCRITICAL: Contact with nitromethane can form shock-sensitive explosives.[1][2][3]

Waste Stream Segregation Architecture

You must treat this chemical as a Class 8 Corrosive (Base) + Class 3 Flammable .[1][3]

The Segregation Rule[2]
  • DO NOT pour into "General Organic Solvent" carboys unless that carboy is explicitly designated for bases.[1][3]

  • DO NOT mix with halogenated solvents (DCM, Chloroform) if possible, as amines can react exothermically with certain halogenated compounds under specific conditions, though the primary risk is acidity.[1][3]

  • MUST be collected in: Organic Alkaline Waste .

Container Selection
  • Recommended: HDPE (High-Density Polyethylene) or PP (Polypropylene).[1][3] These resist high pH corrosion better than some glass types over long storage.[1][3]

  • Acceptable: Borosilicate Glass (if protected from physical breakage).[1][3]

  • Forbidden: Aluminum or Zinc containers (amines can corrode these metals, potentially releasing hydrogen gas).[1][3]

Step-by-Step Disposal Protocol

Follow this workflow to ensure compliance with EPA (RCRA) and OSHA standards.

Phase 1: Pre-Disposal Stabilization[1][3]
  • Quenching (Reaction Mixtures): If the amine is part of a reaction mixture with residual reactive reagents (e.g., acid chlorides), quench the reaction fully in a fume hood before transfer to waste.[1][3]

  • pH Check: Verify the waste stream pH is > 7. If < 7, you have a mixed-stream hazard; do not cap tightly until stable.[1][3]

Phase 2: Packaging & Labeling[1][2][3]
  • Select Container: Use a dedicated wide-mouth HDPE bottle.[1][3]

  • Transfer: Use a chemically resistant funnel. Do not overfill (leave 10% headspace for vapor expansion).[1][3]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write the full chemical name. Do not use abbreviations.

    • Hazards: Check "Flammable" and "Corrosive."[1][3][5][6]

Phase 3: Storage & Pickup[1][3]
  • Secondary Containment: Place the bottle in a polyethylene tray to capture drips.

  • Location: Store in a Flammable Safety Cabinet, separate from acids.

  • Disposal Path: Request pickup by your EHS/Hazardous Waste contractor for Incineration .[1][3]

Visual Decision Logic (Workflow)

The following diagram illustrates the critical decision-making process for disposing of this amine to prevent cross-contamination accidents.

DisposalWorkflowStartStart: Waste Generation(N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine)CheckStateIs it a Pure Chemicalor Reaction Mixture?Start->CheckStatePurePure ChemicalCheckState->PurePureMixtureReaction MixtureCheckState->MixtureMixtureSegregationSegregation Check:Is the Waste Stream Acidic?Pure->SegregationQuenchCRITICAL STEP:Quench Reactive Intermediates(Ensure no Acid Chlorides present)Mixture->QuenchQuench->SegregationStopSTOP! Do Not Mix.Risk of Explosion.Neutralize or Separate.Segregation->StopYes (Acidic)SelectStreamSelect Stream:Organic Alkaline/BasicSegregation->SelectStreamNo (Basic/Neutral)ContainerContainer Selection:HDPE or Glass(No Metal)SelectStream->ContainerLabelLabeling:RCRA D001 (Ignitable)RCRA D002 (Corrosive)Container->LabelFinalFinal Disposal:High-Temp IncinerationLabel->Final

Caption: Operational decision tree for the safe segregation and packaging of aliphatic diamine waste.

Spill Contingency (Immediate Response)

In the event of a benchtop spill, speed and correct chemical selection are vital.[3]

  • Evacuate & Ventilate: The vapor is a respiratory irritant (STOT SE 3).[1][3] Clear the immediate area.[3][6]

  • PPE: Butyl rubber or Nitrile gloves are required.[1][3] Safety goggles are mandatory.[1][3]

  • Absorb:

    • Do NOT use paper towels initially (flammability risk if the amine is neat).[1][3]

    • USE: Commercial spill pads or inert absorbents (vermiculite/sand).[1][3]

    • Note: You may use a weak acid neutralizer (citric acid based) only if the spill is small and you are trained to handle the heat generation.[3] Otherwise, absorb as-is.

  • Disposal of Debris: All contaminated absorbents must be bagged, labeled as hazardous waste (Flammable/Corrosive), and processed via the standard chemical waste route.[1][3]

References

  • PubChem. (n.d.).[1][3] Compound Summary: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine (CAS 1060817-31-3).[1][2][3] National Library of Medicine.[3] Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][3] Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA D001, D002). Retrieved from [Link]

  • National Research Council. (2011).[1][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3] Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][3] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2][3]

Personal Protective Equipment (PPE) & Handling Guide: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine

[1]

CAS Number: 1060817-31-3 Chemical Class: Aliphatic Diamine / Functionalized Primary & Tertiary Amine Primary Hazards: Skin Corrosion (Category 1B), Flammable Liquid (Category 3), Acute Toxicity (Oral).[1]

Executive Safety Profile & Hazard Dynamics

The "Why" Behind the Protocol

Handling N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine requires a shift in mindset from "standard organic solvent" to "corrosive base."[1] Unlike acids which often cause coagulative necrosis (forming a scab that limits penetration), aliphatic amines induce liquefactive necrosis . They saponify skin lipids and denature proteins, allowing the chemical to penetrate deep into tissues rapidly. Pain may be delayed, meaning significant damage can occur before the operator is aware of exposure.

Furthermore, as a diamine with both primary and tertiary amine functionality, this compound is prone to amine bloom —it reacts with atmospheric

1
Physicochemical Hazard Table
PropertyValue / CharacteristicOperational Implication
Corrosivity Category 1B (Causes severe burns)Immediate irreversible eye damage risk.[1] Standard safety glasses are insufficient.
Flash Point Flammable Liquid (Cat 3)Ground all glassware. Use spark-proof tools.
Vapor Pressure Moderate VolatilityZero-tolerance for open-bench handling.[1] Fume hood required.[2]
Reactivity Incompatible with Acids, Oxidizers, Nitrosating agentsSegregate waste streams rigidly. Risk of carcinogenic nitrosamine formation with nitrites.

The Hierarchy of Defense: PPE Specifications

Do not rely on generic "lab safety" rules. For this specific amine, the following PPE configuration is non-negotiable.

A. Hand Protection (The Critical Failure Point)

Standard disposable nitrile gloves (4 mil) provide only splash protection for aliphatic amines. They are permeable to diamines upon prolonged contact.

  • Primary Barrier (Handling Concentrated Reagent):

    • Material: Silver Shield® (Laminate) or Butyl Rubber.

    • Rationale: These materials offer >480 min breakthrough time for amines.

    • Protocol: Wear these as liners or outer gauntlets depending on dexterity needs.

  • Secondary Barrier (General Handling):

    • Material: Double-gloved Nitrile (minimum 5 mil outer, 4 mil inner).[1]

    • Protocol: "Spot and Change." If any liquid touches the glove, strip and replace immediately. Do not wait for evaporation.

B. Eye & Face Protection[3][4][5][6][7][8]
  • Requirement: Chemical Splash Goggles (indirect venting) + Face Shield.

  • Prohibited: Safety glasses with side shields.

  • Reasoning: Amine vapors are lachrymators (tear-inducing) and basic liquids cause corneal opacification.[1] A face shield protects the neck and chin, areas often exposed during pouring or syringe backlash.

C. Respiratory Protection[1][3][4][6][9][10]
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill Cleanup Only): Full-face respirator with Multi-Gas/Vapor (OV/AG) cartridges.[1]

    • Note: Do not use standard Organic Vapor (OV) cartridges alone; amines require specific sorbents (often treated carbon) to prevent desorption.[1]

Operational Workflow: Handling & Transfer

Workflow Visualization

The following diagram outlines the decision logic for safe handling and transfer.

HandlingProtocolStartStart: Reagent TransferVolCheckCheck VolumeStart->VolCheckSmallVol< 10 mL (Syringe)VolCheck->SmallVolSmall ScaleLargeVol> 10 mL (Cannula/Pour)VolCheck->LargeVolLarge ScaleSyringePrepUse Luer-Lock Syringe(Glass preferred)SmallVol->SyringePrepCannulaPrepDouble-ended Cannula(Positive Pressure Transfer)LargeVol->CannulaPrepNeedleSelLong needle (deflects vapor)SyringePrep->NeedleSelExecutionPerform Transfer in Hood(Sash at proper height)NeedleSel->ExecutionCannulaPrep->ExecutionDeconWipe Drip Tip immediatelywith dilute Acetic AcidExecution->DeconWasteDispose in Basic Waste(Do NOT mix with Acid)Decon->Waste

Figure 1: Decision matrix for transferring corrosive amines, prioritizing containment methods based on volume.[1]

Step-by-Step Protocol
  • Pre-Operation Check:

    • Verify fume hood flow.

    • Clear the hood of all acids (prevention of accidental mixing).

    • Place a chemically resistant tray (polypropylene) under the work area to contain drips.

  • Transfer Technique:

    • Syringe: Use Luer-lock tips only.[1] Friction-fit needles can pop off due to back-pressure if the plunger sticks (common with viscous amines).[1]

    • Cannula: For volumes >50mL, use positive pressure transfer (nitrogen balloon) via cannula to avoid pouring. This creates a closed system and minimizes vapor release.

  • Post-Transfer Decontamination:

    • The "Acid Wipe": Keep a small beaker of 5% Acetic Acid or Citric Acid solution in the hood.

    • Immediately wipe the bottle threads and cap with a Kimwipe soaked in this acid solution before closing. This neutralizes the amine, preventing the cap from seizing (freezing) due to carbamate formation.

Emergency Response & Spill Management

Critical Warning: Do not attempt to neutralize a large spill (>100 mL) without a respirator. The heat of neutralization can vaporize the unreacted amine.

Spill Response Logic

SpillResponseDetectSpill DetectedAssessAssess Volume & LocationDetect->AssessMinorMinor (< 50 mL)Inside HoodAssess->MinorManageableMajorMajor (> 50 mL)Or Outside HoodAssess->MajorHigh RiskAbsorbCover with Dry Sandor Amine-Specific PadsMinor->AbsorbEvacuateEvacuate LabCall EHSMajor->EvacuateNeutralizeTreat absorbent withdilute Citric Acid (Careful!)Absorb->NeutralizeBagDouble Bag & Label'Corrosive Basic Waste'Neutralize->Bag

Figure 2: Triage workflow for amine spills.[1] Note that evacuation is mandatory for significant spills outside the fume hood.

First Aid (Self-Validating Steps)[1]
  • Skin Contact:

    • Immediate Flush: 15 minutes water rinse.[2][3][4] Do not use vinegar on skin burns (exothermic reaction may worsen injury).[1]

    • Soap Wash: After flushing, wash with non-abrasive soap to remove oily amine residues.

  • Eye Contact:

    • Hold Eyelids Open: Amine vapors cause blepharospasm (involuntary closing). You must force the lids open during irrigation.

    • Time: Minimum 15 minutes. 30 minutes is preferred.

Waste Disposal & Inactivation

  • Segregation: Dispose of in Basic (Alkaline) Organic Waste .

  • Incompatibility: NEVER pour into a container with "Acid Waste" labels. This will cause an immediate violent exotherm and potential explosion.

  • Container Prep: Leave 10% headspace in the waste container. Amines can slowly react with other waste components, generating gas.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394464, N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). C&L Inventory: N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine.[1] Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.